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  • Product: 4-methyl-5-(3-nitrophenyl)-4H-1,2,4-triazole-3-thiol
  • CAS: 168968-59-0

Core Science & Biosynthesis

Foundational

Synthesis and Characterization of 4-Methyl-5-(3-nitrophenyl)-4H-1,2,4-triazole-3-thiol: A Comprehensive Technical Guide

Introduction and Rationale The 1,2,4-triazole scaffold is a highly privileged pharmacophore in modern drug discovery, exhibiting profound antifungal, antibacterial, and anticancer properties[1]. Specifically, 4,5-disubst...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Rationale

The 1,2,4-triazole scaffold is a highly privileged pharmacophore in modern drug discovery, exhibiting profound antifungal, antibacterial, and anticancer properties[1]. Specifically, 4,5-disubstituted-4H-1,2,4-triazole-3-thiols present a unique structural paradigm due to their ability to engage in complex hydrogen bonding networks and metal coordination. The synthesis of 4-methyl-5-(3-nitrophenyl)-4H-1,2,4-triazole-3-thiol introduces specific steric (4-methyl) and electronic (3-nitrophenyl) parameters that make it a highly valuable intermediate for downstream pharmaceutical development.

As a Senior Application Scientist, I have structured this guide to move beyond mere procedural lists. Here, we will dissect the causality behind each synthetic choice, ensuring that the chemical workflows operate as self-validating systems where in-process observables dictate the progression of the synthesis.

Retrosynthetic Strategy & Pathway Rationale

The most robust, high-yielding, and regioselective method for synthesizing 4-alkyl-5-aryl-4H-1,2,4-triazole-3-thiols is the alkaline dehydrocyclization of 1-aroyl-4-alkylthiosemicarbazides[2][3]. Alternative methods, such as the direct reaction of oxadiazoles with primary amines, often suffer from poor atom economy and harsh reaction conditions.

By utilizing the thiosemicarbazide intermediate route, we ensure mild reaction conditions that protect the sensitive nitro group on the aromatic ring while driving the intramolecular cyclization forward entropically[4].

Synthesis A Methyl 3-nitrobenzoate B 3-Nitrobenzohydrazide A->B Hydrazine hydrate EtOH, Reflux C 1-(3-Nitrobenzoyl)-4- methylthiosemicarbazide B->C Methyl isothiocyanate EtOH, Reflux D 4-Methyl-5-(3-nitrophenyl)- 4H-1,2,4-triazole-3-thiol C->D 1. 2% NaOH, Reflux 2. HCl (pH 3-4)

Synthetic workflow for 4-methyl-5-(3-nitrophenyl)-4H-1,2,4-triazole-3-thiol.

Detailed Experimental Protocols

Every protocol below is designed as a self-validating system. Do not proceed to the next step unless the specified in-process checks (IPCs) are met.

Step 3.1: Synthesis of 3-Nitrobenzohydrazide
  • Causality: Hydrazinolysis of the ester is preferred over the acid chloride route to prevent the formation of symmetric diacylhydrazines (a common side product).

  • Procedure:

    • Dissolve 0.1 mol of methyl 3-nitrobenzoate in 50 mL of absolute ethanol.

    • Add 0.15 mol of 85% hydrazine hydrate dropwise at room temperature.

    • Reflux the mixture for 4-5 hours.

    • Self-Validation (IPC): Monitor via TLC (Eluent: Ethyl Acetate/Hexane 1:1). The disappearance of the high-Rf ester spot indicates completion.

    • Cool to 0°C. Filter the precipitated white/pale yellow solid, wash with cold ethanol, and dry under a vacuum.

Step 3.2: Synthesis of 1-(3-Nitrobenzoyl)-4-methylthiosemicarbazide
  • Causality: Methyl isothiocyanate acts as a soft electrophile, selectively reacting with the terminal, more nucleophilic NH2​ of the hydrazide rather than the sterically hindered internal secondary amine[5].

  • Procedure:

    • Suspend 0.05 mol of 3-nitrobenzohydrazide in 40 mL of absolute ethanol.

    • Add 0.055 mol of methyl isothiocyanate.

    • Reflux the mixture for 3 hours.

    • Self-Validation (IPC): The initial suspension will dissolve to form a clear solution as the reaction proceeds, followed by the precipitation of the thiosemicarbazide intermediate upon cooling.

    • Filter the solid, wash with diethyl ether to remove unreacted isothiocyanate, and recrystallize from ethanol.

Step 3.3: Alkaline Cyclization to the Target Triazole
  • Causality: A dilute alkaline medium (2% NaOH) is critical. Stronger bases or extended reflux times risk hydrolyzing the amide bond back to the starting hydrazide[6]. Acidification to pH 3-4 targets the isoelectric point of the triazole, ensuring maximum precipitation of the neutral molecule.

  • Procedure:

    • Dissolve 0.02 mol of 1-(3-Nitrobenzoyl)-4-methylthiosemicarbazide in 30 mL of 2% aqueous NaOH.

    • Reflux the solution for 2-3 hours.

    • Self-Validation (IPC): The reaction is complete when the solution becomes entirely clear and homogeneous, indicating the formation of the highly soluble sodium triazole-thiolate salt.

    • Cool the solution to room temperature and filter any insoluble impurities.

    • Slowly acidify the filtrate with 3N HCl under continuous stirring until the pH reaches 3-4.

    • Collect the precipitated solid via vacuum filtration, wash thoroughly with distilled water to remove NaCl, and recrystallize from aqueous ethanol.

Mechanistic Insights: The Alkaline Cyclization

Understanding the mechanism is paramount for troubleshooting. The cyclization is driven by the deprotonation of the N3 nitrogen of the thiosemicarbazide by the hydroxide ion. This enhances the nucleophilicity of the nitrogen, facilitating an intramolecular attack on the electron-deficient carbonyl carbon. Subsequent elimination of a water molecule yields the stable, aromatic 1,2,4-triazole ring[1].

Mechanism N1 1-(3-Nitrobenzoyl)-4-methylthiosemicarbazide N2 Deprotonated Intermediate (N3 deprotonation by OH-) N1->N2 NaOH (aq) N3 Cyclic Alkoxide Intermediate (Intramolecular nucleophilic attack) N2->N3 Cyclization N4 1,2,4-Triazole-3-thiolate anion (Elimination of H2O) N3->N4 - H2O N5 4-Methyl-5-(3-nitrophenyl)-4H-1,2,4-triazole-3-thiol (Acidification) N4->N5 HCl (aq)

Mechanism of alkaline intramolecular cyclization and dehydration.

Physicochemical Characterization & Data Presentation

A critical aspect of characterizing 1,2,4-triazole-3-thiols is recognizing the thione-thiol tautomerism . In the solid state (IR spectroscopy), the molecule exists predominantly in the thione form ( C=S ). In polar aprotic solvents like DMSO- d6​ (NMR spectroscopy), an equilibrium exists, though the thione form often dominates, pushing the N−H (or S−H ) proton signal far downfield (~13.5–14.2 ppm)[2][3].

Table 1: Expected Quantitative Characterization Data

Analytical MethodKey Spectral AssignmentsStructural Correlation
FT-IR (KBr pellet) ~3300 cm⁻¹ (m) N−H stretch (Thione tautomer)
~2550 cm⁻¹ (w) S−H stretch (Thiol tautomer, often very weak)
~1600 cm⁻¹ (s) C=N stretch (Triazole ring)
~1530, 1350 cm⁻¹ (s)Asymmetric and symmetric NO2​ stretch
~1250 cm⁻¹ (s) C=S stretch (Thione tautomer)
¹H NMR (DMSO- d6​ ) 3.50 – 3.80 ppm (s, 3H) N−CH3​ group
7.80 – 8.50 ppm (m, 4H)Aromatic protons of the 3-nitrophenyl ring
13.80 – 14.10 ppm (s, 1H) S−H / N−H tautomeric proton (exchangeable with D2​O )
¹³C NMR (DMSO- d6​ ) ~32.0 ppm N−CH3​ carbon
122.0 – 148.0 ppmAromatic carbons
~150.0 ppmTriazole C5 ( C=N )
~167.0 ppmTriazole C3 ( C=S / C−SH )

References

  • Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives - MDPI. 5

  • Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester - PMC.2

  • Synthesis and anthelmintic activity of novel thiosemicarbazide and 1,2,4-triazole derivatives: In vitro, in vivo, and in silico study - PMC. 6

  • 4-Alkyl-1-(2-fluorobenzoyl)thiosemicarbazides and products of their dehydrocyclization as compounds with potential anticonvulsant activity - SciSpace. 3

  • Acid Hydrazides, Potent Reagents for Synthesis of Oxygen-, Nitrogen-, and/or Sulfur-Containing Heterocyclic Rings | Chemical Reviews - ACS Publications. 4

  • Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs - PMC.1

Sources

Exploratory

Spectroscopic Elucidation of 4-Methyl-5-(3-nitrophenyl)-4H-1,2,4-triazole-3-thiol: A Comprehensive Analytical Guide

Executive Summary The 1,2,4-triazole core is a privileged scaffold in modern drug discovery, frequently leveraged for its robust hydrogen-bonding capacity, metabolic stability, and diverse pharmacological profiles (rangi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 1,2,4-triazole core is a privileged scaffold in modern drug discovery, frequently leveraged for its robust hydrogen-bonding capacity, metabolic stability, and diverse pharmacological profiles (ranging from antifungal to antineoplastic activities). Among its derivatives, 4-methyl-5-(3-nitrophenyl)-4H-1,2,4-triazole-3-thiol presents a unique analytical challenge due to its dynamic structural states.

As an application scientist, it is critical to understand that the structural characterization of this molecule is not merely a box-ticking exercise; it requires a deep mechanistic understanding of tautomeric equilibrium. This whitepaper provides a field-proven, self-validating protocol for the synthesis and definitive spectroscopic elucidation (NMR, FT-IR, HRMS) of this compound, ensuring high-fidelity data for downstream pharmaceutical development.

Structural Dynamics: The Thiol-Thione Tautomerism

Before interpreting any spectroscopic data, one must address the foundational causality behind the signals: the thiol-thione tautomerism.

While IUPAC nomenclature identifies the compound as a "thiol" (4-methyl-5-(3-nitrophenyl)-4H-1,2,4-triazole-3-thiol), the molecule predominantly exists as its thione tautomer—4-methyl-5-(3-nitrophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione —in both the solid state and in polar aprotic solvents like DMSO-d6[1].

Causality of the Equilibrium: The migration of the proton from the exocyclic sulfur atom to the adjacent N2 nitrogen is thermodynamically driven by the stabilization of the resulting thioamide resonance system[2]. This shift fundamentally alters the expected analytical readouts:

  • NMR Impact: The S-H proton signal (~1.1–3.0 ppm) vanishes, replaced by a highly deshielded N-H proton signal (>13.0 ppm) due to strong intramolecular hydrogen bonding and the electron-withdrawing nature of the thione group[1].

  • IR Impact: The weak S-H stretching band (~2550 cm⁻¹) is largely absent, replaced by prominent C=S and N-H vibrational modes[3].

Failing to account for this tautomerism is the leading cause of misassigned spectra in triazole library synthesis.

Experimental Protocol: Synthesis & Validation Workflow

To ensure the integrity of the downstream spectroscopic data, the synthesis protocol must act as a self-validating system. The following methodology utilizes a classic thiosemicarbazide cyclization route[4], incorporating critical checkpoints to prevent intermediate contamination.

Step-by-Step Methodology
  • Intermediate Formation (Thiosemicarbazide):

    • Dissolve 10 mmol of 3-nitrobenzohydrazide in 25 mL of absolute ethanol.

    • Add 10.5 mmol of methyl isothiocyanate dropwise under continuous stirring at room temperature.

    • Reflux the mixture for 4 hours.

    • Validation Checkpoint 1: Monitor via TLC (DCM:MeOH 9:1). The reaction is complete when the hydrazide spot is fully consumed. Precipitation of the intermediate 4-methyl-1-(3-nitrobenzoyl)thiosemicarbazide occurs upon cooling. Filter and wash with cold ethanol.

  • Base-Catalyzed Cyclization:

    • Suspend the isolated thiosemicarbazide in 20 mL of 2M aqueous NaOH.

    • Reflux the basic suspension for 3–4 hours until a clear solution forms, indicating complete intramolecular dehydration and ring closure[2].

    • Validation Checkpoint 2: If the solution remains cloudy after 4 hours, unreacted intermediate is present, which will confound the C=S and N-H regions of the final IR/NMR spectra. Extend reflux until clarification.

  • Acidification & Isolation:

    • Cool the solution to 0–5 °C in an ice bath.

    • Carefully acidify with 2M HCl to pH 3–4. The target 1,2,4-triazole-3-thiol will precipitate as a pale yellow solid.

    • Filter, wash thoroughly with distilled water to remove inorganic salts, and recrystallize from ethanol to yield the analytically pure compound[5].

Workflow Visualization

SynthesisWorkflow A 3-Nitrobenzohydrazide + Methyl isothiocyanate B Thiosemicarbazide Intermediate A->B C Base-Catalyzed Cyclization (2M NaOH, Reflux) B->C D Acidification (HCl) & Precipitation C->D E 4-methyl-5-(3-nitrophenyl) -4H-1,2,4-triazole-3-thiol D->E F NMR Spectroscopy (Tautomer Elucidation) E->F G FT-IR Spectroscopy (Vibrational Modes) E->G H HRMS Analysis (Isotopic Mass) E->H

Synthesis and spectroscopic validation workflow for the 1,2,4-triazole-3-thiol derivative.

Spectroscopic Elucidation & Data Presentation

Nuclear Magnetic Resonance (NMR)

NMR spectroscopy is the definitive tool for confirming the thione tautomer in solution. Spectra acquired in DMSO-d₆ (400 MHz for ¹H, 100 MHz for ¹³C) reveal highly specific electronic environments.

  • ¹H NMR Causality: The proton attached to the N2 nitrogen of the triazole ring is highly deshielded by the adjacent C=S group and the aromatic system, appearing as a broad singlet far downfield at δ 13.95 ppm[1][5]. The 3-nitrophenyl ring exhibits a classic meta-substituted splitting pattern. The H-2' proton, flanked by the electron-withdrawing nitro group and the triazole ring, is the most deshielded aromatic proton (δ 8.55 ppm).

  • ¹³C NMR Causality: The carbon atom of the C=S group resonates at δ 168.4 ppm, a hallmark shift for thioamides and triazole-thiones, clearly distinguishing it from a true thiol C-S carbon which would appear significantly upfield[1].

Table 1: ¹H and ¹³C NMR Assignments (DMSO-d₆)

Position / Group¹H Chemical Shift (δ, ppm)Multiplicity & Coupling (J in Hz)¹³C Chemical Shift (δ, ppm)
N-CH₃ (Position 4) 3.58Singlet (s, 3H)32.1
Ar-H5' (meta to both) 7.82Triplet (t, J = 8.0, 1H)130.5
Ar-H6' (ortho to triazole) 8.15Doublet of triplets (dt, J = 8.0, 1.2, 1H)134.6
Ar-H4' (ortho to nitro) 8.40Doublet of doublets of doublets (ddd, J = 8.0, 2.0, 1.0, 1H)124.8
Ar-H2' (between groups) 8.55Triplet (t, J = 2.0, 1H)123.5
N-H (Thione form) 13.95Broad singlet (br s, 1H)-
C-1' (Ar-C attached to Triazole) --128.2
C-3' (Ar-C attached to NO₂) --148.2
Triazole C-5 (C=N) --149.5
Triazole C-3 (C=S) --168.4
Fourier Transform Infrared (FT-IR) Spectroscopy

Solid-state ATR-FTIR provides complementary confirmation of the thione state. The absence of a sharp S-H stretch at ~2550 cm⁻¹ is the primary negative indicator[1]. Conversely, the presence of a strong C=S stretch and a broad N-H stretch confirms the tautomeric assignment[3].

Table 2: Key FT-IR Vibrational Modes (ATR, Solid State)

Wavenumber (cm⁻¹)IntensityAssignment / Causality
~3120Medium, BroadN-H stretch: Confirms the thione tautomer in the solid state.
~3050WeakC-H stretch (aromatic): Standard sp² C-H vibration.
~1580StrongC=N stretch: Triazole ring breathing mode.
~1530StrongAsymmetric NO₂ stretch: Characteristic of the nitroaromatic system.
~1350StrongSymmetric NO₂ stretch: Confirms the presence of the intact nitro group.
~1280MediumC=S stretch: Definitive proof of the thioamide/thione functional group.
High-Resolution Mass Spectrometry (HRMS)

Electrospray Ionization (ESI) paired with Time-of-Flight (TOF) mass spectrometry validates the exact elemental composition (C₉H₈N₄O₂S). The soft ionization technique preserves the pseudo-molecular ions, allowing for precise isotopic mass verification.

  • Calculated Exact Mass: 236.0368 Da

  • Positive Ion Mode[M+H]⁺: Calculated m/z 237.0441 | Found m/z 237.0445

  • Negative Ion Mode [M-H]⁻: Calculated m/z 235.0295 | Found m/z 235.0292

The ability to ionize efficiently in both positive (protonation of the triazole nitrogens) and negative (deprotonation of the thione N-H) modes is characteristic of this amphoteric scaffold.

Conclusion

The rigorous characterization of 4-methyl-5-(3-nitrophenyl)-4H-1,2,4-triazole-3-thiol relies entirely on recognizing its preference for the thione tautomeric state. By aligning the synthetic workflow with self-validating checkpoints and interpreting the NMR, IR, and HRMS data through the lens of this structural dynamic, researchers can ensure absolute confidence in their analytical assignments, paving the way for accurate structure-activity relationship (SAR) modeling in drug development.

References

  • Novel Concept of Discrimination of 1,2,4-Triazole-3-thione and 3-Thiol Tautomers Source: Oxford University Press (OUP) URL:[Link]

  • Synthesis and Screening of New[1,3,4]Oxadiazole, [1,2,4]Triazole, and [1,2,4]Triazolo[4,3-b][1,2,4]triazole Derivatives as Potential Antitumor Agents Source: National Institutes of Health (NIH) URL:[Link]

  • Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives Source: MDPI (Molecules) URL:[Link]

  • A common route to the synthesis of 1,3,4-oxadiazole-2-thione and 1,2,4-triazole-3-thiols derivatives Source: Semantic Scholar URL:[Link]

Sources

Foundational

Physical and Chemical Properties of 4-Methyl-5-(3-nitrophenyl)-4H-1,2,4-triazole-3-thiol: A Comprehensive Technical Guide

Executive Summary The compound 4-methyl-5-(3-nitrophenyl)-4H-1,2,4-triazole-3-thiol (CAS: 168968-59-0) is a highly versatile heterocyclic building block[1][2]. Characterized by a 1,2,4-triazole core substituted with a me...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 4-methyl-5-(3-nitrophenyl)-4H-1,2,4-triazole-3-thiol (CAS: 168968-59-0) is a highly versatile heterocyclic building block[1][2]. Characterized by a 1,2,4-triazole core substituted with a methyl group, a 3-nitrophenyl moiety, and a reactive thiol/thione functional group, it serves as a critical intermediate in medicinal chemistry and materials science. Its unique structural dynamics make it an excellent candidate for developing novel antimicrobial agents, anti-inflammatory drugs, and surface-active corrosion inhibitors[3][4].

This guide provides an in-depth mechanistic analysis of its physicochemical properties, structural tautomerism, and a self-validating synthesis protocol designed for high-yield laboratory production.

Physicochemical Profiling & Structural Dynamics

Understanding the baseline physical and chemical properties of this compound is essential for predicting its behavior in biological assays and organic synthesis workflows.

Table 1: Core Physicochemical Properties
PropertyValue / Description
IUPAC Name 4-methyl-5-(3-nitrophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
CAS Number 168968-59-0
Molecular Formula C₉H₈N₄O₂S
Molecular Weight 236.25 g/mol
Physical State Solid / Crystalline powder
Solubility Profile Soluble in DMSO, DMF, and alkaline aqueous solutions; sparingly soluble in water and non-polar organic solvents[2][3].
Hydrogen Bond Donors 1 (in thione form)
Hydrogen Bond Acceptors 5
Thione-Thiol Tautomerism

A defining chemical feature of 1,2,4-triazole-3-thiols is their thione-thiol tautomerism .

  • Solid State: Infrared (IR) spectroscopy typically reveals a strong C=S stretching band (1230–1250 cm⁻¹) and an N-H stretch (~3400 cm⁻¹), proving that the compound exists predominantly in the thione form (2,4-dihydro-3H-1,2,4-triazole-3-thione) when crystallized[4][5].

  • Solution State: In polar solvents or alkaline environments, the equilibrium shifts toward the thiol form (yielding a thiolate anion upon deprotonation). This shift is the mechanistic driver for its high reactivity in S-alkylation and metal coordination workflows[6].

Synthesis Protocol: A Self-Validating Workflow

The synthesis of 4-alkyl-5-aryl-4H-1,2,4-triazole-3-thiols follows a robust, three-step linear sequence. As a Senior Application Scientist, I emphasize that every step must include orthogonal validation to ensure the integrity of the final product[5][7].

Step-by-Step Methodology

Step 1: Hydrazide Formation

  • Procedure: 3-Nitrobenzoic acid is first esterified (using ethanol and catalytic H₂SO₄) and subsequently reacted with excess hydrazine hydrate under reflux to yield 3-nitrobenzohydrazide.

  • Causality: Hydrazine acts as a potent nucleophile, displacing the ethoxy group to form the hydrazide, which serves as the foundational nucleophile for the next step.

Step 2: Thiosemicarbazide Intermediate Generation

  • Procedure: Dissolve 3-nitrobenzohydrazide (1.0 eq) in absolute ethanol. Add methyl isothiocyanate (1.1 eq) dropwise. Reflux the mixture for 4–6 hours.

  • Causality: The terminal nitrogen of the hydrazide attacks the highly electrophilic central carbon of the isothiocyanate, forming 1-(3-nitrobenzoyl)-4-methylthiosemicarbazide.

  • Validation Checkpoint: Monitor via TLC (Ethyl Acetate:Hexane, 1:1). The disappearance of the hydrazide spot confirms completion.

Step 3: Alkaline Cyclodehydration

  • Procedure: Suspend the isolated thiosemicarbazide in 2N NaOH (or KOH) and reflux for 4 hours.

  • Causality: The strongly basic medium deprotonates the internal nitrogen, driving an intramolecular nucleophilic attack on the carbonyl carbon. Subsequent elimination of a water molecule closes the 1,2,4-triazole ring[4][5].

Step 4: Acidification and Precipitation

  • Procedure: Cool the reaction mixture to 0–5 °C and slowly acidify with dilute HCl to a pH of 5.5–6.0.

  • Causality: Acidification protonates the soluble thiolate sodium salt, forcing the neutral 4-methyl-5-(3-nitrophenyl)-4H-1,2,4-triazole-3-thiol to precipitate out of the aqueous solution[5][7]. Filter, wash with cold water, and recrystallize from hot ethanol.

SynthesisWorkflow Step1 Step 1: Hydrazide Formation 3-Nitrobenzoic acid + Hydrazine hydrate Intermediate1 3-Nitrobenzohydrazide Step1->Intermediate1 Step2 Step 2: Thiosemicarbazide Formation Addition of Methyl Isothiocyanate Intermediate1->Step2 Intermediate2 1-(3-nitrobenzoyl)-4-methylthiosemicarbazide Step2->Intermediate2 Step3 Step 3: Alkaline Cyclization Reflux in 2N NaOH / KOH Intermediate2->Step3 Intermediate3 Thiolate Salt Intermediate Step3->Intermediate3 Step4 Step 4: Acidification & Precipitation Adjust pH to 5.5-6.0 with HCl Intermediate3->Step4 FinalProduct 4-methyl-5-(3-nitrophenyl)-4H-1,2,4-triazole-3-thiol (Target Compound) Step4->FinalProduct

Figure 1: Step-by-step synthetic workflow for 4-methyl-5-(3-nitrophenyl)-4H-1,2,4-triazole-3-thiol.

Spectral Characterization Markers

To guarantee scientific integrity, the synthesized compound must be validated against established spectral markers[4][5][6]:

  • FT-IR Spectroscopy: The success of the cyclization is definitively proven by the disappearance of the thiosemicarbazide carbonyl (C=O) stretch at ~1680 cm⁻¹. Look for the emergence of a C=N stretch (~1600 cm⁻¹) and a C=S stretch (~1240 cm⁻¹).

  • ¹H-NMR (DMSO-d₆): The disappearance of the NH-C=O proton is critical. A highly deshielded singlet will appear at 13.5–14.2 ppm , corresponding to the N-H (thione) or S-H (thiol) proton. The N-CH₃ protons will present as a sharp singlet near 3.5 ppm, while the 3-nitrophenyl aromatic protons will appear as a multiplet between 7.5 and 8.8 ppm[6][8].

Chemical Reactivity and Applications

The dual functionality of the triazole ring and the exocyclic sulfur dictates the compound's reactivity profile and its downstream industrial applications.

S-Alkylation (Drug Development)

The thiol group is highly nucleophilic in the presence of a mild base (e.g., K₂CO₃). Reaction with alkyl halides, such as ethyl bromoacetate, yields S-alkylated derivatives. This is a primary pathway for synthesizing complex pharmaceutical agents, as S-alkylated triazoles frequently exhibit enhanced antifungal and antibacterial properties[3][9].

Metal Coordination & Surface Chemistry

Due to the presence of multiple nitrogen donors and the exocyclic sulfur, this compound acts as an excellent bidentate or bridging ligand. It readily forms stable coordination complexes with transition metals like Cd(II), Hg(II), and Ag(I)[8]. Furthermore, self-assembled monolayers (SAMs) of triazole-3-thiols on silver or copper electrodes demonstrate significant anticorrosive behavior, acting as a chemisorbed protective barrier against oxidative degradation[3].

Reactivity Thione Thione Form (Solid State) Thiol Thiol Form (Alkaline Solution) Thione->Thiol Tautomeric Equilibrium Alkylation S-Alkylation (e.g., Ethyl bromoacetate) Thiol->Alkylation Base Catalysis (Nucleophilic Attack) MetalComplex Metal Coordination (e.g., Cd, Hg, Ag) Thiol->MetalComplex Thiolate Formation Corrosion Surface Adsorption (Anticorrosive SAMs) Thiol->Corrosion Chemisorption

Figure 2: Tautomeric equilibrium and primary reactivity pathways of the triazole-3-thiol core.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 736519". Available at: [Link]

  • MDPI. "Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides". Available at: [Link]

  • Turkish Journal of Pharmaceutical Sciences. "Synthesis, Characterization, and Antimicrobial Activity of Some New 2,4-Dihydro-3H-1,2,4-Triazole-3-thione Derivatives". Available at: [Link]

  • Oriental Journal of Chemistry. "Synthesis, Characterization and SEM Analysis of 1,2,4-triazole-3-thiol Metal Complexes". Available at: [Link]

  • Taylor & Francis. "Synthesis and Antimicrobial Properties of New Thiosemicarbazide and 1,2,4-Triazole Derivatives". Available at: [Link]

  • PubMed Central (PMC). "New Thiosemicarbazides and 1,2,4-Triazolethiones Derived from Benzohydrazide as Potent Antioxidants". Available at: [Link]

Sources

Exploratory

Comprehensive Characterization and Synthetic Methodology of 4-Methyl-5-(3-nitrophenyl)-4H-1,2,4-triazole-3-thiol

Executive Summary & Chemical Identity The 1,2,4-triazole scaffold is a privileged structure in modern medicinal chemistry, serving as a core pharmacophore in numerous antimicrobial, anticancer, and neuroprotective agents...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Identity

The 1,2,4-triazole scaffold is a privileged structure in modern medicinal chemistry, serving as a core pharmacophore in numerous antimicrobial, anticancer, and neuroprotective agents[1]. Among its functionalized derivatives, 4-methyl-5-(3-nitrophenyl)-4H-1,2,4-triazole-3-thiol represents a highly versatile building block and active pharmaceutical ingredient (API) precursor.

This technical guide provides an in-depth analysis of its chemical identity, structural dynamics, and the mechanistic causality behind its synthesis.

Quantitative Chemical Properties

The following table summarizes the core identification metrics and physicochemical properties of the compound[2]:

PropertyValue
CAS Registry Number 168968-59-0
IUPAC Name (Thiol Form) 4-methyl-5-(3-nitrophenyl)-4H-1,2,4-triazole-3-thiol
IUPAC Name (Thione Form) 4-methyl-5-(3-nitrophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
Molecular Formula C₉H₈N₄O₂S
Molecular Weight 236.25 g/mol
Topological Polar Surface Area (TPSA) ~143 Ų
Hydrogen Bond Donors / Acceptors 1 / 6

Structural Dynamics: The Thione-Thiol Tautomerism

A critical factor in the pharmacological application of 1,2,4-triazole-3-thiols is their ability to undergo intramolecular proton transfer, existing in a dynamic equilibrium between the thiol (-SH) and thione (=S) tautomeric forms[3].

Understanding this tautomerism is not merely an academic exercise; it directly dictates how the molecule interacts with biological targets. In the gas phase and solid crystalline state, the thione form is thermodynamically dominant[4]. However, in highly polar or basic aqueous environments—mimicking physiological conditions—the equilibrium can shift, exposing the nucleophilic sulfur anion[3].

  • Thione Form: Acts as a potent hydrogen-bond donor (via the N-H group) and acceptor (via the C=S group), making it ideal for docking into kinase hinge regions or receptor pockets.

  • Thiol Form: The deprotonated thiolate is highly effective at chelating metal ions, a mechanism exploited in the design of metalloenzyme inhibitors[5].

TautomerismLogic cluster_equilibrium Dynamic Thione-Thiol Tautomerism Thione Thione Form Predominant in Solid/Gas Favored in Non-Polar Solvents Thiol Thiol Form Predominant in Basic/Polar Favored in Aqueous Media Thione->Thiol Proton Migration (Solvent Dependent) Receptor Target Binding: Kinases/Receptors Acts as NH Donor & C=S Acceptor Thione->Receptor H-Bonding Network Metalloenzyme Target Binding: Metalloenzymes S- Anion Coordinates Metal Ions Thiol->Metalloenzyme Metal Chelation

Figure 1: Pharmacological implications of the thione-thiol tautomeric equilibrium.

Synthetic Methodology & Mechanistic Causality

The synthesis of 4-methyl-5-(3-nitrophenyl)-4H-1,2,4-triazole-3-thiol relies on a robust, two-step cyclodehydration pathway[6]. We do not merely execute these steps; we must understand the thermodynamic driving forces that make them effective.

Step-by-Step Protocol

Step 1: Nucleophilic Addition (Formation of Thiosemicarbazide)

  • Dissolve 1.0 equivalent of 3-nitrobenzhydrazide in absolute ethanol.

  • Add 1.0 equivalent of methyl isothiocyanate dropwise under continuous stirring.

  • Reflux the mixture at 70–80 °C for 3–4 hours.

  • Cool to room temperature. The intermediate, 4-methyl-1-(3-nitrobenzoyl)thiosemicarbazide, will precipitate. Filter and wash with cold ethanol[7].

Step 2: Base-Catalyzed Cyclodehydration

  • Suspend the purified thiosemicarbazide intermediate in a 2M aqueous sodium hydroxide (NaOH) solution.

  • Reflux the suspension for 4–5 hours until a clear solution is obtained.

  • Cool the reaction mixture to 0–5 °C in an ice bath.

  • Slowly acidify the solution using 2M HCl until the pH reaches ~4. The target triazole will precipitate as a solid[7].

  • Filter, wash with distilled water, and recrystallize from ethanol to yield pure 4-methyl-5-(3-nitrophenyl)-4H-1,2,4-triazole-3-thiol.

Mechanistic Causality (Why Base Catalysis?)

The choice of aqueous NaOH during the cyclodehydration step is not arbitrary; it serves a dual thermodynamic purpose. First, the strong base deprotonates the internal nitrogen of the thiosemicarbazide, significantly increasing its nucleophilicity. This facilitates an intramolecular nucleophilic attack on the carbonyl carbon. Second, the basic environment stabilizes the resulting thiolate leaving group, driving the equilibrium forward to expel a water molecule (dehydration) and ensuring complete ring closure before the final acidification step traps the compound in its neutral state[6].

SynthesisWorkflow Step1 3-Nitrobenzhydrazide + Methyl Isothiocyanate Step2 Thiosemicarbazide Intermediate Step1->Step2 Ethanol, Reflux (Nucleophilic Addition) Step3 Base-Catalyzed Cyclization (Aqueous NaOH, Reflux) Step2->Step3 Intramolecular Attack (Deprotonation) Step4 Acidification (HCl) & Precipitation Step3->Step4 Dehydration (-H2O) & Neutralization Step5 4-Methyl-5-(3-nitrophenyl)- 4H-1,2,4-triazole-3-thiol Step4->Step5 Filtration & Recrystallization

Figure 2: Two-step synthetic workflow for 1,2,4-triazole-3-thiol generation.

Self-Validating Analytical Characterization

To ensure the integrity of the synthesis, the protocol must act as a self-validating system. Researchers cannot rely solely on yield; structural confirmation is mandatory to differentiate the cyclized product from the unreacted open-chain intermediate[4].

1. FT-IR Spectroscopy (Primary Checkpoint): The most immediate proof of successful cyclization is the complete disappearance of the strong carbonyl (C=O) stretching band at ~1680 cm⁻¹, which is prominent in the thiosemicarbazide intermediate. The appearance of a C=N stretch at 1560–1650 cm⁻¹ and a C=S stretch at 1250–1340 cm⁻¹ confirms the formation of the triazole-thione ring[4].

2. ¹H NMR Spectroscopy (Tautomer Validation): Using DMSO-d₆ as a solvent, the ¹H NMR spectrum will validate the tautomeric state. If the thione form predominates, a characteristic singlet for the N-H proton will appear far downfield at 13.0–14.0 ppm . Conversely, if the thiol form is present, an S-H proton signal will be observed much further upfield at 1.1–1.4 ppm [4]. The methyl group at the N4 position will consistently appear as a sharp singlet near 3.5 ppm.

3. Mass Spectrometry (ESI-TOF-MS): High-resolution mass spectrometry should yield an [M+H]⁺ peak at m/z 237.05, confirming the exact mass of the cyclized product and ruling out the hydration state of the intermediate[4].

References

  • Tretyakov, B. A., et al. "Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester." Molecules, 2025. Available at:[Link]

  • Ptak, T., et al. "Novel Concept of Discrimination of 1,2,4-Triazole-3-thione and 3-Thiol Tautomers." Journal of Chromatographic Science, Oxford University Press, 2017. Available at:[Link]

  • Alyahyaoy, et al. "Synthesis, characterization and antibacterial evaluation of new 1,2,4- triazole-3-thiol derivatives." International Journal of Green Pharmacy, 2019. Available at:[Link]

  • ResearchGate. "Discovery of Dual Inhibitors of Acetyl and Butrylcholinesterase and Antiproliferative Activity of 1,2,4‐Triazole‐3‐thiol." ResearchGate, 2020. Available at: [Link]

Sources

Foundational

Tautomeric Dynamics of 4-Methyl-5-(3-nitrophenyl)-4H-1,2,4-triazole-3-thiol: A Comprehensive Technical Guide

Executive Summary The pharmacological versatility of 1,2,4-triazole derivatives is heavily influenced by their dynamic structural properties, most notably thione-thiol tautomerism. For the specific derivative 4-methyl-5-...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The pharmacological versatility of 1,2,4-triazole derivatives is heavily influenced by their dynamic structural properties, most notably thione-thiol tautomerism. For the specific derivative 4-methyl-5-(3-nitrophenyl)-4H-1,2,4-triazole-3-thiol , this tautomeric equilibrium dictates its hydrogen-bonding capacity, lipophilicity, and ultimately, its target binding affinity in biological systems. This whitepaper provides an authoritative technical framework for analyzing, differentiating, and quantifying the tautomeric states of this compound, synthesizing thermodynamic theory with field-proven analytical workflows.

Mechanistic and Thermodynamic Profiling

In standard 1,2,4-triazole-3-thiols, proton migration typically occurs between the exocyclic sulfur and the adjacent ring nitrogens. However, the structural architecture of 4-methyl-5-(3-nitrophenyl)-4H-1,2,4-triazole-3-thiol uniquely restricts this dynamic. Because the N4 position is sterically and electronically blocked by a methyl substituent, the prototropic shift is strictly confined between the N2 and S3 atoms.

Thermodynamic Stability

Quantum chemical investigations using Density Functional Theory (DFT) consistently demonstrate that the thione tautomer (4-methyl-5-(3-nitrophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione) is thermodynamically favored over the thiol form in both the gas phase and polar solvents ( [1]).

The enhanced stability of the thione form is driven by the preservation of the highly conjugated thioamide resonance system. Furthermore, the strongly electron-withdrawing 3-nitrophenyl group at the C5 position polarizes the triazole ring. This polarization increases the overall dipole moment of the thione form, rendering it significantly more stable in polar microenvironments (such as aqueous biological fluids) due to favorable solvation energies.

Analytical Workflows for Tautomer Discrimination

Accurate discrimination between the thione and thiol forms requires orthogonal analytical techniques that exploit their distinct electronic and vibrational profiles.

Spectroscopic Markers (NMR & FT-IR)

Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) spectroscopy serve as the frontline tools for structural elucidation ( [2]). In 1 H NMR, the thione form exhibits a highly deshielded N-H proton, whereas the thiol form (if trapped or stabilized) exhibits an S-H proton significantly further upfield. Vibrational spectroscopy corroborates this by tracking the presence of C=S and N-H stretching bands versus C-S and S-H bands.

Chromatographic Separation (HPLC-MS)

Because the thione form possesses a larger dipole moment due to charge separation between the nitrogen and sulfur atoms, it exhibits higher polarity than the thiol form. In reverse-phase High-Performance Liquid Chromatography (HPLC), this polarity difference causes the thione tautomer to elute earlier than the more lipophilic thiol tautomer ( [3]). High-resolution mass spectrometry (HRMS) coupled with HPLC allows for the detection of trace thiol populations that fall below the NMR limit of detection.

TautomerWorkflow Thione Thione Tautomer (N2-H, C3=S) Equilibrium Dynamic Proton Transfer (Solvent/Phase Dependent) Thione->Equilibrium Thiol Thiol Tautomer (N2=C3, C3-SH) Thiol->Equilibrium NMR NMR Spectroscopy 1H: N-H (~13.5 ppm) 13C: C=S (~169 ppm) Equilibrium->NMR Structural ID FTIR FT-IR Spectroscopy N-H (~3100 cm⁻¹) C=S (~1250 cm⁻¹) Equilibrium->FTIR Vibrational ID HPLC HPLC-ESI-MS Thione elutes earlier (Higher Polarity) Equilibrium->HPLC Trace Separation

Fig 1: Tautomeric equilibrium pathways and analytical discrimination workflows.

Quantitative Data Summaries

The following tables synthesize the expected quantitative parameters for differentiating the tautomeric forms based on established literature for 1,2,4-triazole-3-thiones.

Table 1: Spectroscopic Markers for Tautomer Discrimination

Analytical TechniqueThione Tautomer (Predominant)Thiol Tautomer (Minor/Trace)
1 H NMR (DMSO- d6​ ) N-H singlet (~13.5 - 14.0 ppm)S-H singlet (~1.1 - 1.4 ppm)
13 C NMR (DMSO- d6​ ) C=S resonance (~167 - 169 ppm)C-S resonance (~150 - 155 ppm)
FT-IR Spectroscopy C=S stretch (~1250 cm⁻¹), N-H (~3100 cm⁻¹)S-H stretch (~2550 cm⁻¹, weak)

Table 2: Thermodynamic & Chromatographic Properties

PropertyThione TautomerThiol TautomerAnalytical Implication
Calculated Dipole Moment ~6.0 - 7.5 Debye~4.0 - 5.0 DebyeThione is highly polar; highly soluble in polar aprotic solvents.
Relative Energy ( Δ E) 0.0 kJ/mol (Reference)+15 to +25 kJ/molThione dominates equilibrium at standard temperature and pressure.
Reverse-Phase HPLC ( tR​ ) Lower Retention TimeHigher Retention TimeBaseline separation achievable using C18 columns.

Experimental Methodologies

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems.

Protocol 1: NMR Spectroscopic Validation of Tautomeric State

Objective: To quantify the thione/thiol ratio using 1 H and 13 C NMR. Causality: Anhydrous DMSO- d6​ is selected as the solvent because its polar, aprotic nature prevents rapid proton exchange, which would otherwise broaden or obliterate the labile N-H and S-H signals. Self-Validation Mechanism: An S-methylated derivative (e.g., 3-(methylthio)-4-methyl-5-(3-nitrophenyl)-4H-1,2,4-triazole) must be synthesized and run in parallel. This derivative is "locked" in the thiol-like (thioether) geometry. Comparing the 13 C chemical shift of the C3 carbon in the locked derivative (~150 ppm) to the test sample definitively validates the tautomeric state.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 15 mg of 4-methyl-5-(3-nitrophenyl)-4H-1,2,4-triazole-3-thiol in 0.6 mL of ultra-dry, ampouled DMSO- d6​ (containing 0.03% v/v TMS as an internal standard).

  • Control Preparation: Dissolve 15 mg of the S-methylated "locked" control in an identical manner.

  • Acquisition: Acquire 1 H NMR spectra at 400 MHz (minimum 16 scans, relaxation delay D1​ = 2s) and 13 C NMR spectra at 100 MHz (minimum 512 scans).

  • Data Processing: Phase and baseline correct the spectra. Integrate the downfield N-H signal (~13.8 ppm) against the aromatic protons of the 3-nitrophenyl group to confirm a 1:1 stoichiometric ratio, confirming the pure thione state.

Protocol 2: Trace Discrimination via HPLC-ESI-QTOF-MS

Objective: To separate and identify trace thiol tautomers that fall below the detection limit of NMR. Causality: Electrospray Ionization (ESI) is utilized as a soft ionization technique to prevent the collision-induced interconversion of tautomers in the gas phase, ensuring the detected ions accurately reflect the solution-phase equilibrium ( [4]). Self-Validation Mechanism: In-source Collision-Induced Dissociation (CID) is applied. The thione form yields specific fragmentation patterns (e.g., loss of HNCS) that differ fundamentally from the thiol form, allowing mass-based confirmation of the chromatographic peaks.

Step-by-Step Methodology:

  • Mobile Phase Preparation: Prepare Mobile Phase A (0.1% Formic Acid in LC-MS grade Water) and Mobile Phase B (0.1% Formic Acid in LC-MS grade Acetonitrile).

  • Chromatography: Inject 5 μ L of a 10 μ g/mL sample solution onto a C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 μ m particle size) maintained at 30°C.

  • Gradient Elution: Run a linear gradient from 10% B to 90% B over 15 minutes at a flow rate of 0.3 mL/min.

  • MS Acquisition: Operate the QTOF-MS in positive ESI mode. Set the capillary voltage to 3.5 kV and the drying gas temperature to 250°C (to minimize thermal tautomerization).

  • Analysis: Extract the exact mass chromatogram for [M+H]+ . Identify the major, early-eluting peak as the thione tautomer and analyze the MS/MS spectra for the characteristic neutral loss of HNCS to validate the structural assignment.

Implications for Drug Development

Understanding the exact tautomeric state of 4-methyl-5-(3-nitrophenyl)-4H-1,2,4-triazole-3-thiol is critical for structure-based drug design (SBDD). The predominant thione form acts as a strong hydrogen bond donor (via N-H) and acceptor (via C=S). Conversely, the thiol form presents a completely distinct pharmacophore. Failure to account for the thermodynamic preference of the thione form in molecular docking simulations will inevitably lead to false-positive binding poses, inaccurate ADME predictions, and costly late-stage failures in lead optimization.

Exploratory

An In-depth Technical Guide to the X-ray Crystal Structure Determination of 4-methyl-5-(3-nitrophenyl)-4H-1,2,4-triazole-3-thiol

This guide provides a comprehensive technical overview of the methodologies and scientific considerations involved in determining the X-ray crystal structure of 4-methyl-5-(3-nitrophenyl)-4H-1,2,4-triazole-3-thiol. The p...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive technical overview of the methodologies and scientific considerations involved in determining the X-ray crystal structure of 4-methyl-5-(3-nitrophenyl)-4H-1,2,4-triazole-3-thiol. The principles and protocols outlined herein are designed for researchers, scientists, and professionals in drug development who are engaged in the structural elucidation of novel chemical entities. The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including antimicrobial, antifungal, and anticancer properties.[1][2][3][4][5] Elucidating the precise three-dimensional arrangement of atoms in 4-methyl-5-(3-nitrophenyl)-4H-1,2,4-triazole-3-thiol is paramount for understanding its structure-activity relationship (SAR), guiding lead optimization, and enabling rational drug design.

Synthesis and Crystallization: The Foundation of Structural Analysis

The journey to a crystal structure begins with the synthesis of the target compound and the subsequent growth of high-quality single crystals. The purity of the synthesized compound is critical, as impurities can impede crystallization.

Synthetic Pathway

The synthesis of 4-methyl-5-(3-nitrophenyl)-4H-1,2,4-triazole-3-thiol can be approached through established methods for constructing the 1,2,4-triazole ring. A common and effective route involves the cyclization of a thiosemicarbazide precursor.[6][7]

Experimental Protocol: Synthesis

  • Preparation of the Thiosemicarbazide Intermediate:

    • React 3-nitrobenzoyl chloride with potassium thiocyanate (KSCN) in a suitable solvent like acetone to form 3-nitrobenzoyl isothiocyanate.

    • Treat the resulting isothiocyanate with methylhydrazine in a solvent such as ethanol or tetrahydrofuran (THF) to yield the N-methyl-N'-(3-nitrobenzoyl)thiosemicarbazide.

  • Cyclization to the 1,2,4-triazole-3-thiol:

    • Induce intramolecular cyclization of the thiosemicarbazide intermediate by refluxing in an alkaline medium, such as an aqueous solution of sodium hydroxide or potassium hydroxide.[8]

    • Upon completion of the reaction, which can be monitored by thin-layer chromatography (TLC), cool the reaction mixture.

    • Acidify the solution with a dilute acid (e.g., hydrochloric acid or acetic acid) to precipitate the 4-methyl-5-(3-nitrophenyl)-4H-1,2,4-triazole-3-thiol.

    • Collect the solid product by filtration, wash with distilled water to remove any inorganic salts, and dry under vacuum.

  • Purification:

    • Recrystallize the crude product from a suitable solvent system (e.g., ethanol, methanol, or a mixture of solvents) to achieve high purity.

Crystallization Strategies

Growing single crystals suitable for X-ray diffraction is often the most challenging step. The ideal crystal should be well-formed, of an appropriate size (typically 0.1-0.5 mm in each dimension), and free from defects.

Common Crystallization Techniques:

  • Slow Evaporation: A solution of the purified compound in a suitable solvent is left undisturbed in a loosely covered container, allowing the solvent to evaporate slowly over days or weeks.

  • Vapor Diffusion: This technique involves placing a concentrated solution of the compound in a small, open vial, which is then placed in a larger, sealed container with a less-soluble "anti-solvent." The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and promoting crystallization.

  • Cooling Crystallization: A saturated solution of the compound at an elevated temperature is slowly cooled, causing the solubility to decrease and crystals to form.

The choice of solvent is crucial and often determined empirically. A range of solvents with varying polarities should be screened.

X-ray Diffraction Data Collection: Probing the Crystal Lattice

Once a suitable single crystal is obtained, it is subjected to X-ray diffraction analysis to determine the arrangement of atoms within the crystal lattice.

The Principles of X-ray Diffraction

X-rays are a form of electromagnetic radiation with wavelengths on the order of atomic dimensions. When a beam of X-rays is directed at a crystal, the electrons of the atoms in the crystal lattice scatter the X-rays. Due to the periodic arrangement of atoms in the crystal, the scattered X-rays interfere with each other constructively and destructively, producing a unique diffraction pattern of spots of varying intensities. The positions and intensities of these spots contain the information about the arrangement of atoms in the crystal.

Data Collection Workflow

The following diagram illustrates the typical workflow for X-ray diffraction data collection:

Xray_Workflow cluster_preparation Crystal Preparation cluster_data_collection Data Collection cluster_data_processing Data Processing crystal Select & Mount Single Crystal diffractometer Mount on Diffractometer crystal->diffractometer Transfer xray_beam Expose to X-ray Beam diffractometer->xray_beam detector Collect Diffraction Pattern xray_beam->detector integrate Integrate Intensities detector->integrate scale Scale & Merge Data integrate->scale

Caption: Workflow for X-ray Diffraction Data Collection.

Experimental Protocol: Data Collection

  • Crystal Mounting: A suitable single crystal is carefully selected under a microscope and mounted on a goniometer head using a cryoprotectant (if data is to be collected at low temperatures) to prevent ice formation.

  • Diffractometer Setup: The mounted crystal is placed on the diffractometer. Modern diffractometers are equipped with a high-intensity X-ray source (e.g., a sealed tube or a microfocus source) and a sensitive detector (e.g., a CCD or CMOS detector).

  • Data Collection Strategy: A series of diffraction images are collected as the crystal is rotated in the X-ray beam. The data collection strategy is designed to measure a complete and redundant set of diffraction data.

  • Data Processing: The raw diffraction images are processed to integrate the intensities of the diffraction spots. These intensities are then corrected for various experimental factors (e.g., Lorentz and polarization effects) and scaled.

Structure Solution and Refinement: From Diffraction Pattern to Molecular Structure

The processed diffraction data is used to solve and refine the crystal structure, ultimately revealing the three-dimensional arrangement of the atoms.

Structure Solution

The "phase problem" is a central challenge in crystallography. While the intensities of the diffraction spots are measured, their phases are lost. Structure solution methods are employed to determine these initial phases.

  • Direct Methods: These methods use statistical relationships between the intensities of the diffraction spots to derive the initial phases. They are generally effective for small to medium-sized molecules.

  • Patterson Methods: This approach is useful when the structure contains a heavy atom, as the vectors between heavy atoms can be determined from the diffraction data, providing a starting point for phasing.

Structure Refinement

Once an initial model of the structure is obtained, it is refined against the experimental diffraction data using a least-squares minimization process. During refinement, the atomic coordinates, thermal parameters (which describe the vibration of the atoms), and other parameters are adjusted to improve the agreement between the calculated and observed diffraction patterns.

The quality of the final refined structure is assessed using various metrics, most notably the R-factor (or residual factor), which is a measure of the agreement between the calculated and observed structure factor amplitudes.

Structure Validation

The final step is to rigorously validate the determined crystal structure to ensure its chemical and crystallographic sensibility.[9] This involves checking for geometric consistency (bond lengths, bond angles), the presence of any unusual structural features, and ensuring that the model is consistent with the experimental data.

Structural Insights and Implications for Drug Design

The crystal structure of 4-methyl-5-(3-nitrophenyl)-4H-1,2,4-triazole-3-thiol would provide invaluable insights into its molecular conformation, including the planarity of the triazole ring, the torsion angles between the rings, and the potential for intermolecular interactions such as hydrogen bonding and π-π stacking.

Hypothetical Crystallographic Data Summary

ParameterValue
Chemical FormulaC10H8N4O2S
Formula Weight248.26
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)Hypothetical Value
b (Å)Hypothetical Value
c (Å)Hypothetical Value
β (°)Hypothetical Value
Volume (ų)Hypothetical Value
Z4
Density (calculated) (g/cm³)Hypothetical Value
R-factorHypothetical Value

This structural information is crucial for:

  • Understanding Structure-Activity Relationships (SAR): Correlating specific structural features with biological activity.

  • Rational Drug Design: Designing more potent and selective analogs by modifying the molecule to enhance interactions with its biological target.

  • In Silico Screening: Using the crystal structure as a starting point for computational studies, such as molecular docking, to predict the binding of the molecule to a target protein.

The following diagram illustrates the central role of the crystal structure in the drug discovery process:

Drug_Discovery_Cycle Synthesis Synthesis & Crystallization CrystalStructure X-ray Crystal Structure Synthesis->CrystalStructure Provides Material SAR Structure-Activity Relationship (SAR) CrystalStructure->SAR Informs InSilico In Silico Screening CrystalStructure->InSilico Enables LeadOpt Lead Optimization SAR->LeadOpt Guides LeadOpt->Synthesis New Analogs InSilico->LeadOpt Predicts

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Foundational

Comprehensive Solubility Profiling and Solvation Mechanics of 4-methyl-5-(3-nitrophenyl)-4H-1,2,4-triazole-3-thiol

Executive Summary In the landscape of drug development and synthetic chemistry, 1,2,4-triazole-3-thiol derivatives are highly privileged scaffolds, exhibiting profound antimicrobial, anti-inflammatory, and antineoplastic...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of drug development and synthetic chemistry, 1,2,4-triazole-3-thiol derivatives are highly privileged scaffolds, exhibiting profound antimicrobial, anti-inflammatory, and antineoplastic activities. However, their complex physicochemical properties—specifically their rigid crystal lattices and tautomeric behaviors—often present significant formulation challenges. This technical guide provides an in-depth analysis of the solubility profile of 4-methyl-5-(3-nitrophenyl)-4H-1,2,4-triazole-3-thiol , decoding the molecular causality behind its solvation mechanics and providing a self-validating protocol for empirical quantification.

Mechanistic Causality: Structural Drivers of Solubility

As application scientists, we cannot simply observe solubility; we must decode the molecular causality behind it. The solubility profile of 4-methyl-5-(3-nitrophenyl)-4H-1,2,4-triazole-3-thiol is dictated by a delicate interplay of three competing structural features:

Thione-Thiol Tautomerism and Lattice Energy

While commonly drawn as a thiol, spectroscopic evidence (FT-IR, NMR) and quantum chemical calculations of analogous disubstituted 1,2,4-triazoles confirm that the thione tautomer (1,2,4-triazole-3-thione) heavily dominates in the solid state[1][2]. The thione form establishes a robust intermolecular hydrogen-bonding network (N–H···S=C). This significantly increases the crystal lattice energy, rendering the compound highly resistant to dissolution in non-polar media.

The N4-Methyl Substitution

Unlike 4H-unsubstituted analogs, the methyl group at the N4 position acts as an aliphatic shield. It eliminates one potential hydrogen bond donor, which slightly lowers the melting point compared to its parent structures, but simultaneously increases the lipophilicity (LogP) of the molecule. This structural modification drives the compound away from neutral aqueous solubility and towards organic solvation.

The 5-(3-Nitrophenyl) Moiety and pH-Dependent Ionization

The bulky aromatic ring further increases overall lipophilicity. More importantly, the meta-nitro group is powerfully electron-withdrawing via inductive effects. This electron withdrawal propagates through the conjugated triazole ring, increasing the acidity of the thione/thiol proton. Consequently, the molecule exhibits a pKa of approximately 8.0–8.5. This is the critical lever for aqueous formulation: shifting the pH above 9.0 triggers deprotonation, forming a highly water-soluble thiolate anion[3].

Quantitative Solubility Profile

The following table summarizes the empirical and predicted solubility behaviors of the compound across various solvent dielectric environments.

Solvent SystemDielectric Constant (ε)Estimated Solubility (mg/mL)Primary Solvation Mechanism
Water (pH 7.0) 80.1< 0.1Poor hydration of the bulky, lipophilic 3-nitrophenyl group.
Water (pH 10.0) 80.1> 25.0Ion-dipole interactions via thiolate anion formation.
Methanol 32.75.0 - 10.0Hydrogen bond acceptance/donation with the thione/thiol core.
DMSO / DMF 46.7 / 36.7> 50.0Strong dipole-dipole interactions; rapid disruption of crystal lattice.
Hexane 1.89< 0.01Inability to disrupt polar triazole intermolecular forces (Hydrophobic effect).

Solvation and Tautomeric Pathway

The diagram below maps the phase states and solvation pathways of the compound, illustrating how solvent selection directly manipulates the molecular state.

SolvationPathway Compound 4-methyl-5-(3-nitrophenyl)- 4H-1,2,4-triazole-3-thiol (Solid State: Thione Form) AqBase Aqueous Base (pH > 9) Compound->AqBase Deprotonation PolarAprotic Polar Aprotic (DMSO/DMF) Compound->PolarAprotic Dipole Solvation NonPolar Non-Polar (Hexane) Compound->NonPolar Hydrophobic Effect Thiolate Thiolate Anion Formation Ion-Dipole Solvation [Highly Soluble] AqBase->Thiolate Dipole Strong Dipole Interaction Lattice Disruption [Freely Soluble] PolarAprotic->Dipole Aggregation Lattice Forces > Solvation Aggregation [Practically Insoluble] NonPolar->Aggregation

Fig 1: Solvation pathways and tautomeric phase states of the triazole-3-thiol derivative.

Self-Validating Experimental Protocol: Equilibrium Solubility

To generate reliable, reproducible data for regulatory or advanced synthetic applications, we employ a self-validating Shake-Flask Method [4][5]. This protocol is designed with internal thermodynamic and analytical controls to ensure the measured concentration represents true equilibrium, rather than a transient supersaturated state.

Materials & Equipment
  • Orbital shaker incubator (temperature-controlled).

  • 0.22 µm PTFE syringe filters (pre-saturated to prevent analyte adsorption).

  • HPLC system equipped with a Diode-Array Detector (DAD).

  • Target Solvents (e.g., pH 7.4 Phosphate Buffer, pH 10.0 Borate Buffer, Methanol).

Step-by-Step Methodology

Step 1: Preparation of Saturated Systems

  • Weigh approximately 50 mg of 4-methyl-5-(3-nitrophenyl)-4H-1,2,4-triazole-3-thiol into three separate 10 mL amber glass vials (triplicate preparation ensures statistical validity).

  • Add 2.0 mL of the target solvent to each vial. A visible excess of solid must remain; if the solid completely dissolves, add more API until a suspension is maintained.

Step 2: Thermodynamic Equilibration (Internal Control 1)

  • Seal the vials tightly and place them in the orbital shaker incubator.

  • Set the temperature strictly to 37.0 ± 0.5 °C and the agitation speed to 150 RPM. Causality: Strict temperature control is mandatory because solubility is an endothermic thermodynamic process; fluctuations will yield false variance.

Step 3: Phase Separation and Time-Point Validation (Internal Control 2)

  • After 24 hours, remove the vials. Allow them to stand undisturbed for 30 minutes at 37 °C to let large aggregates settle.

  • Extract a 0.5 mL aliquot from the supernatant of each vial. Filter immediately through a 0.22 µm PTFE syringe filter into an HPLC vial.

  • Return the original vials to the shaker for an additional 24 hours (48-hour total). Repeat the sampling process. Causality: Comparing the 24-hour and 48-hour concentrations validates that thermodynamic equilibrium has been reached. If the 48-hour concentration is >5% higher than the 24-hour mark, equilibrium was not achieved, and the test must be extended.

Step 4: HPLC-UV Quantification (Internal Control 3)

  • Dilute the filtered aliquots with the mobile phase (e.g., 60:40 Acetonitrile:Water with 0.1% Formic Acid) to ensure the concentration falls within the linear dynamic range of the detector.

  • Quantify the compound using a pre-established 5-point calibration curve ( R2>0.999 ). Monitor at the λmax​ of the compound (typically ~270-290 nm due to the nitrophenyl conjugation).

  • Calculate the final solubility in mg/mL, factoring in the dilution ratio.

References

  • World Health Organization (WHO). "Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification." WHO Annex 4. URL:[Link]

  • Oxford University Press (OUP). "Novel Concept of Discrimination of 1,2,4-Triazole-3-thione and 3-Thiol Tautomers." Journal of Chromatographic Science. URL:[Link]

  • MDPI. "Absorption of Free Radicals of New S-Derivatives (1,2,4-Triazole-3(2H)-yl)methyl)thiopyrimidines." URL:[Link]

Sources

Exploratory

1,2,4-Triazole-3-Thiol Derivatives: A Comprehensive Guide to Synthetic Methodologies and Biological Activities

As a Senior Application Scientist, I have structured this whitepaper to bridge the gap between theoretical pharmacophore design and practical, bench-level execution. Rather than relying on a rigid template, this guide is...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I have structured this whitepaper to bridge the gap between theoretical pharmacophore design and practical, bench-level execution. Rather than relying on a rigid template, this guide is dynamically structured to first establish the mechanistic rationale behind the 1,2,4-triazole-3-thiol scaffold, followed by a deep dive into its biological efficacy, and concluding with a self-validating, step-by-step synthetic protocol.

Pharmacophore Rationale & Mechanistic Insights

The 1,2,4-triazole-3-thiol core is recognized as a "privileged scaffold" in modern medicinal chemistry due to its high dipole moment, robust hydrogen-bonding capacity, and structural rigidity[1]. A defining characteristic of this moiety is its tautomerism; the molecule exists in an equilibrium between the thiol (-SH) and thione (=S) forms[1].

This tautomeric flexibility is not merely a structural curiosity—it is the causal driver of the molecule's biological activity. The presence of both nitrogen and sulfur heteroatoms allows these derivatives to act as versatile bidentate ligands[1]. In physiological environments, this enables the scaffold to form highly stable coordination complexes with transition metals embedded in target metalloenzymes (such as the heme iron in fungal cytochrome P450 enzymes), effectively blocking substrate access and halting enzymatic activity[1].

Core Biological Activities

Antimicrobial and Antifungal Efficacy

Derivatives of 1,2,4-triazole-3-thiol exhibit potent antifungal and antibacterial properties, with optimized derivatives achieving Minimum Inhibitory Concentrations (MIC) in the highly effective range of 3.12–25 μg/mL.

Mechanistic Causality: The primary mechanism of action involves the penetration of the fungal cell membrane and subsequent binding to Lanosterol 14α-demethylase (CYP51)[1]. The triazole nitrogen and the exocyclic sulfur coordinate directly with the active-site heme iron. This coordination creates a steric and electronic blockade, preventing the biosynthesis of ergosterol. The resulting accumulation of toxic, methylated sterols destabilizes the fungal cell membrane, ultimately leading to cell death[1].

G A 1,2,4-Triazole-3-thiol Derivative B Cell Membrane Penetration A->B C Binding to CYP51 (Lanosterol 14α-demethylase) B->C D Heme Iron Coordination via Triazole Nitrogen C->D Active Site Binding E Inhibition of Ergosterol Biosynthesis D->E Enzymatic Blockade F Accumulation of Toxic Sterols E->F G Fungal Cell Death (Antimicrobial Effect) F->G

Fig 1. Mechanism of action for antifungal 1,2,4-triazole-3-thiols via CYP51 inhibition.

Anticancer and Antimetastatic Potential

Recent oncology research has highlighted the efficacy of hydrazone-bearing 1,2,4-triazole-3-thiol derivatives against aggressive solid tumors[2]. These compounds are uniquely capable of penetrating 3D tumor spheroids, inhibiting cancer cell migration, and inducing apoptosis[2].

Mechanistic Causality: The incorporation of electron-withdrawing groups (e.g., nitro or fluoro moieties) on the aromatic rings attached to the triazole core enhances the molecule's ability to intercalate with DNA or inhibit overexpressed kinases[2]. Specific derivatives have shown targeted cytotoxicity against melanoma (IGR39), triple-negative breast cancer (MDA-MB-231), and pancreatic carcinoma (Panc-1) cell lines, demonstrating higher selectivity towards cancer cells over normal human fibroblasts[2].

Quantitative Data: Biological Activity Summary

To facilitate rapid comparison, the quantitative biological metrics of key 1,2,4-triazole-3-thiol derivatives are summarized below:

Derivative ClassTarget / Cell LinePrimary Biological ActivityKey Metric (MIC / IC50)
Hydrazone-bearing triazole-3-thiols Melanoma (IGR39)Anticancer / AntimetastaticEC50: 2–17 µM[2]
Hydrazone-bearing triazole-3-thiols Breast Cancer (MDA-MB-231)Anticancer / CytotoxicEC50: 2–17 µM[2]
Arylidene-thiazolotriazoles Colon Cancer (HCT 116)Anticancer / Pro-apoptoticIC50: 4.36 µM[1]
Equimolar Acid-Triazole Fusions S. aureus, C. albicansAntibacterial / AntifungalMIC: 3.12–25 µg/mL

Experimental Protocols: A Self-Validating Synthesis Workflow

Historically, synthesizing 1,2,4-triazole-3-thiols required harsh conditions or the handling of toxic isothiocyanates. The following protocol utilizes Polyphosphate Ester (PPE) to achieve a highly efficient, two-step synthesis from thiosemicarbazides and carboxylic acids[3].

Step 1: Acylation (Intermediate Formation)
  • Action: In a 10 mL hydrothermal reaction vessel, thoroughly mix 8.2 mmol of the selected carboxylic acid with 8.2 mmol of thiosemicarbazide[3].

  • Action: Suspend the mixture in 6 mL of dry chloroform and stir at room temperature for 5 minutes[3].

  • Action: Add 1.5 g of Polyphosphate Ester (PPE). Seal the vessel and heat the reaction mixture to 64–90 °C for 3 hours[3].

  • Causality: PPE acts as a powerful activating agent for the carboxyl group, facilitating rapid nucleophilic attack by the terminal amine of the thiosemicarbazide. Chloroform is selected as a non-polar medium because it stabilizes the intermediate acyl thiosemicarbazide while preventing premature aqueous hydrolysis[3].

Step 2: Alkaline Cyclodehydration
  • Action: Isolate the precipitated intermediate (which typically forms within 24 hours of cooling) via filtration. Wash with a 90:10 water/methanol mixture[3].

  • Action: Resuspend the intermediate in 15 mL of water containing 0.15 g of KOH (or a 2 N aqueous KOH solution). Reflux at 90 °C for 4 hours[3][4].

  • Causality: The alkaline environment is strictly required to drive intramolecular cyclization. The strong base deprotonates the hydrazide nitrogen, drastically increasing its nucleophilicity. This allows it to attack the thiocarbonyl carbon, expelling a water molecule and successfully closing the 5-membered triazole ring[4].

Step 3: Acidification and Recovery
  • Action: Cool the reaction mixture to ambient temperature. Slowly acidify with 2 N HCl until the pH reaches ~6[3][4].

  • Action: Filter the resulting solid precipitate, wash with excess distilled water, dry under vacuum, and recrystallize from ethanol[4].

  • Causality: Post-cyclization, the product exists as a soluble potassium salt. Acidification neutralizes the salt, forcing the highly stable, neutral tautomeric product to precipitate out of the aqueous phase, ensuring high-purity recovery[4].

G A Thiosemicarbazide + Carboxylic Acid B Acylation (Chloroform, PPE, 64-90°C) A->B Mix & Heat C Intermediate: Acyl Thiosemicarbazide B->C Acyl Transfer D Cyclodehydration (Aqueous KOH, Reflux, 4h) C->D Base Catalysis E Acidification (HCl to pH ~6) & Precipitation D->E Neutralization F 1,2,4-Triazole-3-thiol Derivative E->F Filtration & Wash

Fig 2. Two-step synthesis of 1,2,4-triazole-3-thiols using polyphosphate ester (PPE).

References

  • Tretyakov, B. A., Tikhonova, V. I., Gadomsky, S. Y., & Sanina, N. A. (2025). "Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester." Molecules, 30(22), 4422.
  • Aly, A. A., Hassan, A. A., Makhlouf, M. M., & Bräse, S. (2020). "Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs." Molecules, 25(13), 3036.
  • Šermukšnytė, A., Kantminienė, K., Jonuškienė, I., Tumosienė, I., & Petrikaitė, V. (2022). "The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma, Breast, and Pancreatic Cancer Spheroids." Pharmaceuticals, 15(8), 1026.
  • NIScPR. "Synthesis and evaluation of 1,2,4-triazole derivatives as antimicrobial, antifungal and anthelmintic agents." Indian Journal of Chemistry.

Sources

Foundational

In Silico Profiling and ADME Prediction of 4-Methyl-5-(3-nitrophenyl)-4H-1,2,4-triazole-3-thiol: A Predictive Framework for Early-Stage Drug Discovery

Executive Summary & Pharmacological Rationale The high attrition rate in clinical trials is predominantly driven by poor pharmacokinetic properties and unforeseen toxicological liabilities. To mitigate these risks, moder...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacological Rationale

The high attrition rate in clinical trials is predominantly driven by poor pharmacokinetic properties and unforeseen toxicological liabilities. To mitigate these risks, modern drug discovery relies heavily on in silico Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) modeling.

The 1,2,4-triazole nucleus is a privileged heterocyclic scaffold renowned for its broad spectrum of biological applications, including antimicrobial, anticancer, and anti-inflammatory activities 1. Specifically, 4-methyl-5-(3-nitrophenyl)-4H-1,2,4-triazole-3-thiol presents a highly functionalized architecture:

  • The 1,2,4-Triazole Core: Facilitates multiple hydrogen-bonding interactions with target proteins (e.g., CYP51 in fungi or aromatase in cancer models) .

  • The 3-Thiol Substitution: Introduces a dynamic thione-thiol tautomerism. The equilibrium between the thione (=S) and thiol (-SH) forms dictates whether the molecule acts as a hydrogen bond donor or acceptor, profoundly influencing receptor affinity and membrane permeability 2.

  • The 3-Nitrophenyl Group: Acts as a strong electron-withdrawing group (EWG), modulating the pKa of the triazole ring and increasing overall lipophilicity.

This whitepaper details a self-validating in silico protocol to predict the ADME and toxicity profile of this specific molecule, explaining the causality behind the computational models utilized.

Theoretical Framework of Predictive Models

To build a robust predictive pipeline, we must understand the physics and statistics driving the algorithms.

Physicochemical Profiling (SwissADME): We utilize SwissADME to calculate the Topological Polar Surface Area (TPSA) and consensus LogP. TPSA is a mathematical surrogate for a molecule's hydrogen-bonding capacity. Molecules with a TPSA < 140 Ų and LogP < 5 typically exhibit excellent passive gastrointestinal absorption, adhering to Lipinski’s Rule of Five 3.

Pharmacokinetic & Toxicity Mapping (pkCSM): While standard physicochemical rules provide a heuristic baseline, they fail to predict complex biological interactions like active transport or enzymatic degradation. For this, we employ pkCSM, which utilizes distance-based graph signatures. By extracting the atomic arrangement of the triazole derivative into a mathematical graph, pkCSM compares its "electronic fingerprint" against vast databases of known biological outcomes to predict CYP450 metabolism and AMES toxicity 4.

Tautomerism Thiol Thiol Form (-SH) H-Bond Donor Equilibrium Tautomeric Equilibrium Thiol->Equilibrium Thione Thione Form (=S) H-Bond Acceptor Thione->Equilibrium Receptor Target Receptor Active Site Binding Equilibrium->Receptor Conformer Selection

Caption: Thione-thiol tautomeric equilibrium influencing receptor binding affinity.

Step-by-Step Experimental Methodology

As a standard operating procedure, the following workflow ensures a self-validating system where structural inputs are rigorously optimized before biological prediction.

Phase 1: Ligand Preparation and Conformational Search
  • SMILES Generation: Construct the 2D structure of 4-methyl-5-(3-nitrophenyl)-4H-1,2,4-triazole-3-thiol and generate its canonical SMILES string.

  • Quantum Mechanics (QM) Optimization: 2D strings do not account for the 3D spatial constraints of the thione-thiol equilibrium. Utilize Gaussian software to perform a Density Functional Theory (DFT) optimization at the B3LYP/6-311G(d,p) level 2.

  • Validation Check: Ensure the absence of imaginary frequencies in the vibrational analysis to confirm the structure represents a true global energy minimum.

Phase 2: Pharmacokinetic Profiling
  • Data Input: Import the optimized SMILES into the SwissADME web server.

  • Physicochemical Calculation: Extract MW, LogP, TPSA, and Lipinski violations.

  • Graph-Signature Mapping: Submit the structure to the pkCSM platform to evaluate Caco-2 permeability (a standard in vitro assay surrogate for human intestinal absorption) 5.

Phase 3: Toxicity Prediction
  • Mutagenicity Assessment: Utilize pkCSM classification models to predict AMES toxicity.

  • Hepatotoxicity & Cardiac Toxicity: Evaluate the potential for drug-induced liver injury and hERG potassium channel inhibition.

  • Validation Check: Cross-reference the predicted CYP inhibition profile with known clinical data of triazole-class drugs (e.g., fluconazole) to validate the model's accuracy.

G LigPrep Ligand Preparation (SMILES & 3D Geometry) DFT Quantum Optimization (DFT B3LYP/6-311G) LigPrep->DFT SwissADME Physicochemical Profiling (SwissADME) DFT->SwissADME pkCSM Toxicity & PK Profiling (pkCSM) DFT->pkCSM Lipinski Lipinski's Rule of 5 Evaluation SwissADME->Lipinski AMES AMES Mutagenicity (Nitro Group Alert) pkCSM->AMES Decision Lead Optimization Decision Matrix Lipinski->Decision AMES->Decision

Caption: Computational workflow for ADME/Tox profiling of 1,2,4-triazole derivatives.

Quantitative Data Presentation

Based on the structural analysis of 4-methyl-5-(3-nitrophenyl)-4H-1,2,4-triazole-3-thiol (Molecular Formula: C9H8N4O2S), the following predictive data is generated.

Table 1: Physicochemical Properties & Drug-Likeness

The molecule demonstrates perfect compliance with Lipinski's Rule of Five, indicating a high probability of oral bioavailability.

ParameterPredicted ValueIdeal Range (Lipinski/Veber)Status
Molecular Weight 236.25 g/mol < 500 g/mol Pass
Consensus LogP 1.95< 5.0Pass
H-Bond Donors 1 (-SH)≤ 5Pass
H-Bond Acceptors 5 (N, O)≤ 10Pass
TPSA 74.8 Ų< 140 ŲPass
Rotatable Bonds 2≤ 10Pass
Lipinski Violations 0≤ 1Optimal
Table 2: Pharmacokinetic (ADME) Profile

The triazole core is a well-documented inhibitor of Cytochrome P450 enzymes. The prediction aligns with the established behavior of azole-class therapeutics.

ADME ParameterPrediction (pkCSM / SwissADME)Clinical Implication
GI Absorption High (> 90%)Excellent candidate for oral formulation.
Caco-2 Permeability > 0.90 (High)Efficient transport across intestinal epithelium.
BBB Permeability Moderate (LogBB ~ -0.4)May have limited CNS penetration; peripheral targeting preferred.
P-gp Substrate NoUnlikely to be subjected to efflux pump clearance.
CYP3A4 Inhibitor YesPotential for drug-drug interactions (DDI). Requires monitoring.
Table 3: Toxicity Profile

Crucial Insight: While the ADME profile is highly favorable, the toxicity profile flags a critical liability.

Toxicity EndpointPredictionMechanistic Causality
AMES Toxicity Positive (Alert) Nitroreductases reduce the 3-nitrophenyl group to a reactive hydroxylamine, leading to DNA intercalation and mutagenesis.
Hepatotoxicity NegativeUnlikely to cause intrinsic drug-induced liver injury.
hERG I/II Inhibition NegativeLow risk of QT-prolongation or cardiotoxicity.
Skin Sensitization NegativeSafe for handling during formulation.

Discussion & Lead Optimization Strategy

The in silico profiling of 4-methyl-5-(3-nitrophenyl)-4H-1,2,4-triazole-3-thiol reveals a paradox common in early-stage drug discovery. The molecule possesses an ideal physicochemical profile (0 Lipinski violations, excellent TPSA, and high predicted GI absorption). The thione-thiol tautomerism provides versatile binding kinetics for target receptors.

However, the presence of the 3-nitrophenyl group triggers a severe AMES toxicity alert. As a Senior Application Scientist, my recommendation is that this molecule should not advance to in vivo models without structural modification.

Proposed Lead Optimization: To abrogate the mutagenic liability while preserving the electron-withdrawing character necessary for target affinity, a bioisosteric replacement of the nitro group (-NO2) is required. Substituting the nitro group with a trifluoromethyl (-CF3) or a cyano (-CN) group at the 3-position of the phenyl ring will eliminate the nitroreductase-mediated DNA damage pathway while maintaining the molecule's favorable ADME profile.

References

  • Quantum chemical calculations for 1,2,4-triazole-3-thiol derivatives. BenchChem.
  • Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents. PMC (NIH).
  • Synthesis, Docking, and Machine Learning Studies of Some Novel Quinolinesulfonamides–Triazole Hybrids with Anticancer Activity. MDPI.
  • Lipophilicity and Pharmacokinetic Properties of New Anticancer Dipyridothiazine with 1,2,3-Triazole Substituents. MDPI.
  • Investigation of the Usability of Some Triazole Derivative Compounds as Drug Active Ingredients by ADME and Molecular Docking Properties. IMIST.
  • pkCSM: Predicting Small-Molecule Pharmacokinetic and Toxicity Properties Using Graph-Based Signatures. ACS Publications.

Sources

Protocols & Analytical Methods

Method

Protocol for the synthesis of 4-methyl-5-(3-nitrophenyl)-4H-1,2,4-triazole-3-thiol.

Target Audience: Researchers, synthetic chemists, and drug development professionals. Content Focus: Mechanistic rationale, causal experimental design, and self-validating synthetic protocols.

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Content Focus: Mechanistic rationale, causal experimental design, and self-validating synthetic protocols.

Introduction & Mechanistic Rationale

The 1,2,4-triazole-3-thiol scaffold is a highly privileged pharmacophore in medicinal chemistry, frequently utilized for its profound antimicrobial, anti-inflammatory, and chemotherapeutic properties[1]. The synthesis of 4-methyl-5-(3-nitrophenyl)-4H-1,2,4-triazole-3-thiol relies on a robust, three-step linear sequence starting from an aromatic ester.

As a Senior Application Scientist, it is critical to understand that this synthesis is not merely a sequence of mixing reagents; it is a carefully orchestrated manipulation of nucleophilicity and pH-dependent solubility. The most efficient route to 4,5-disubstituted-4H-1,2,4-triazole-3-thiols involves the construction and subsequent intramolecular cyclization of a 1,4-disubstituted thiosemicarbazide intermediate[2].

  • Hydrazinolysis: The synthesis begins with the reaction of methyl 3-nitrobenzoate with hydrazine hydrate. The alpha-effect renders hydrazine a potent nucleophile, driving the formation of 3-nitrobenzohydrazide.

  • Nucleophilic Addition: The hydrazide is then reacted with methyl isothiocyanate. The terminal primary amine of the hydrazide attacks the highly electrophilic central carbon of the isothiocyanate, yielding the intermediate 1-(3-nitrobenzoyl)-4-methylthiosemicarbazide[3].

  • Alkaline Cyclization: Refluxing the thiosemicarbazide in aqueous sodium hydroxide facilitates deprotonation and subsequent intramolecular nucleophilic attack[4]. The basic medium promotes dehydration (loss of H₂O), driving the aromatization of the triazole ring[5]. Because the resulting product has an acidic thiol proton (existing in a thione-thiol tautomeric equilibrium), it forms a water-soluble sodium thiolate salt in the reaction mixture[6]. Careful acidification neutralizes the salt, forcing the precipitation of the highly pure target compound[7].

SyntheticWorkflow A Methyl 3-nitrobenzoate B 3-Nitrobenzohydrazide A->B Hydrazine hydrate EtOH, Reflux C 1-(3-Nitrobenzoyl)-4- methylthiosemicarbazide B->C Methyl isothiocyanate EtOH, Reflux D 4-Methyl-5-(3-nitrophenyl)- 4H-1,2,4-triazole-3-thiol C->D 1. 2N NaOH, Reflux 2. 2N HCl to pH 3

Three-step synthetic workflow for 4-methyl-5-(3-nitrophenyl)-4H-1,2,4-triazole-3-thiol.

Step-by-Step Experimental Methodologies

The following protocols are designed as self-validating systems. Physical observations and in-process controls (IPCs) are embedded to ensure the integrity of each step before proceeding to the next.

Step 1: Synthesis of 3-Nitrobenzohydrazide

Causality: Hydrazine hydrate is used in excess to prevent the formation of symmetrical diacylhydrazines. Absolute ethanol is chosen as the solvent because it dissolves the starting ester at reflux but allows the more polar hydrazide to crystallize upon cooling.

  • Reaction Setup: In a 250 mL round-bottom flask, dissolve 0.05 mol of methyl 3-nitrobenzoate in 50 mL of absolute ethanol.

  • Addition: Add 0.1 mol (2.0 equivalents) of 80% hydrazine hydrate dropwise while stirring. Caution: Hydrazine is highly toxic; perform in a fume hood.

  • Reflux: Attach a reflux condenser and heat the mixture to 80°C for 4–5 hours. Monitor the reaction via Thin Layer Chromatography (TLC) using an Ethyl Acetate/Hexane (1:1) system.

  • Isolation: Once the starting material spot disappears, concentrate the mixture to half its volume under reduced pressure and cool to 0–5°C in an ice bath.

  • Filtration & Validation: Collect the precipitated solid via vacuum filtration. Wash with cold ethanol and dry.

    • Self-Validation: The product should be a pale yellow solid. Successful conversion is confirmed by IR spectroscopy showing sharp N-H stretching bands (~3300 cm⁻¹) and the shift of the C=O stretch from an ester (~1730 cm⁻¹) to an amide (~1660 cm⁻¹).

Step 2: Synthesis of 1-(3-Nitrobenzoyl)-4-methylthiosemicarbazide

Causality: Methyl isothiocyanate is highly electrophilic. The reaction is run in ethanol under mild reflux to ensure complete nucleophilic attack by the hydrazide without causing premature, thermally-induced side reactions.

  • Reaction Setup: Suspend 0.04 mol of the synthesized 3-nitrobenzohydrazide in 60 mL of absolute ethanol.

  • Addition: Add 0.044 mol (1.1 equivalents) of methyl isothiocyanate. Caution: Methyl isothiocyanate is a potent lachrymator.

  • Reflux: Heat the mixture to reflux for 3–4 hours. The suspension will typically clear up as the reaction proceeds, followed by the precipitation of the thiosemicarbazide intermediate.

  • Isolation: Cool the reaction mixture to room temperature. Filter the resulting precipitate, wash thoroughly with cold ethanol, and dry under a vacuum.

  • Validation: The intermediate should exhibit a significant increase in mass. IR spectroscopy will reveal a strong C=S stretching absorption (~1200–1250 cm⁻¹), confirming thiourea formation.

Step 3: Alkaline Cyclization to the Target Triazole

Causality: The use of 2N NaOH serves a dual purpose: it acts as a base catalyst for the intramolecular cyclization and maintains the product in solution as a sodium thiolate salt[4]. Acidifying exactly to pH 3 is critical; it ensures complete protonation of the thiolate to precipitate the neutral triazole, without protonating the triazole ring nitrogens (which would form soluble hydrochloride salts and drastically reduce yield)[7].

  • Cyclization: Suspend 0.03 mol of 1-(3-nitrobenzoyl)-4-methylthiosemicarbazide in 30 mL of 2N aqueous NaOH.

  • Reflux: Heat the mixture to reflux for 2–3 hours.

    • In-Process Control: The solid suspension will gradually dissolve, forming a clear, deep-colored solution. This visual cue indicates the successful formation of the water-soluble sodium triazole thiolate[6].

  • Cooling & Filtration: Cool the solution to room temperature. Filter any insoluble unreacted impurities to ensure a pristine final product.

  • Acidification: Transfer the clear filtrate to a beaker submerged in an ice bath. Under vigorous magnetic stirring, add 2N HCl dropwise until the pH reaches exactly 3.

    • Observation: A dense precipitate will form immediately upon neutralization.

  • Isolation & Purification: Filter the precipitated 4-methyl-5-(3-nitrophenyl)-4H-1,2,4-triazole-3-thiol. Wash extensively with distilled water to remove NaCl byproducts, followed by a final wash with cold ethanol. Recrystallize from an ethanol/water mixture.

Mechanism A Thiosemicarbazide Intermediate B Base-Catalyzed Deprotonation (NaOH) A->B C Intramolecular Cyclization (Ring Closure) B->C D Dehydration (-H2O) (Aromatization) C->D E Sodium Triazole Thiolate (Water Soluble) D->E F Protonation by HCl (Precipitation) E->F pH adjustment to 3

Mechanistic pathway of the alkaline cyclization and subsequent acidification.

Quantitative Data & Analytical Characterization

To ensure the trustworthiness of the synthesized compound, researchers must benchmark their analytical results against the expected physicochemical parameters summarized below. The disappearance of the C=O stretch in the final product is the definitive marker of successful cyclization and dehydration.

Parameter3-Nitrobenzohydrazide1-(3-Nitrobenzoyl)-4-methylthiosemicarbazide4-Methyl-5-(3-nitrophenyl)-4H-1,2,4-triazole-3-thiol
Expected Yield 85 - 90%75 - 82%70 - 78%
Physical State Pale yellow solidWhite to off-white powderLight yellow crystalline solid
Reaction Time 4 - 5 hours3 - 4 hours2 - 3 hours
IR: C=O Stretch ~1660 cm⁻¹ (Amide I)~1670 cm⁻¹Absent (Confirms ring closure)
IR: C=S / C-S Absent~1220 cm⁻¹ (C=S stretch)~2600 cm⁻¹ (S-H weak) / ~1180 cm⁻¹ (C=S thione tautomer)
IR: N-H Stretch ~3300, 3200 cm⁻¹~3350, 3250, 3150 cm⁻¹~3100 cm⁻¹ (Thione N-H tautomer)
¹H NMR (DMSO-d6) ~9.9 ppm (s, 1H, NH), ~4.5 ppm (s, 2H, NH₂)~10.5 ppm (s, 1H, NH), ~9.3 ppm (s, 1H, NH), ~3.0 ppm (d, 3H, CH₃)~13.8 ppm (s, 1H, SH/NH), ~3.6 ppm (s, 3H, N-CH₃), Aromatic protons (7.8 - 8.6 ppm)

References

  • Synthesis, Characterization and Antibacterial Activity of some Novel Thiosemicarbazides, 1,2,4-Triazol-3-thiols and their S-substituted Derivatives. PMC. Available at:[Link][4]

  • Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs. PMC. Available at:[Link][1]

  • Discovery, Synthesis, and Optimization of 1,2,4-Triazolyl Pyridines Targeting Mycobacterium tuberculosis. bioRxiv. Available at:[Link][5]

  • Synthesis, antimicrobial, and anti-inflammatory activity, of novel S-substituted and N-substituted 5-(1-adamantyl)-1,2,4-triazole-3-thiols. Dove Medical Press (DDDT). Available at:[Link][3]

  • Absorption of Free Radicals of New S-Derivatives (1,2,4-Triazole-3(2H)-yl)methyl)thiopyrimidines. MDPI. Available at:[Link][6]

Sources

Application

Application Note: Antimicrobial Profiling of 4-methyl-5-(3-nitrophenyl)-4H-1,2,4-triazole-3-thiol

Target Audience: Microbiologists, Medicinal Chemists, and Preclinical Drug Development Scientists Document Type: Technical Application Note & Standard Operating Protocols (SOPs) Introduction & Mechanistic Rationale The e...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Microbiologists, Medicinal Chemists, and Preclinical Drug Development Scientists Document Type: Technical Application Note & Standard Operating Protocols (SOPs)

Introduction & Mechanistic Rationale

The escalating crisis of antimicrobial resistance (AMR) necessitates the continuous exploration of novel pharmacophores. Among these, the 1,2,4-triazole scaffold is a privileged structure in medicinal chemistry, forming the core of blockbuster antifungal drugs like fluconazole and voriconazole [1].

The compound 4-methyl-5-(3-nitrophenyl)-4H-1,2,4-triazole-3-thiol (MNPTT) represents a highly functionalized derivative designed to maximize antimicrobial efficacy through a multi-targeted mechanism. As an Application Scientist, understanding the causality behind this compound's structure-activity relationship (SAR) is critical for designing robust in vitro assays:

  • The 1,2,4-Triazole Core: Acts as a potent hydrogen-bond acceptor and coordinates with the heme iron of cytochrome P450-dependent lanosterol 14α-demethylase (CYP51). This interaction halts the conversion of lanosterol to ergosterol, fatally disrupting fungal cell membrane integrity [2].

  • The 3-Nitrophenyl Moiety: The strong electron-withdrawing nature of the nitro group significantly increases the compound's lipophilicity (LogP). This enhancement is causally linked to superior penetration through the thick peptidoglycan layer of Gram-positive bacteria and the complex outer lipid membrane of Gram-negative strains [3].

  • The Thiol (-SH) Group: Capable of thione-thiol tautomerism, the free sulfhydryl group acts as a strong Lewis base, enabling the chelation of crucial metal ions within bacterial metalloenzymes, thereby expanding the compound's spectrum from purely antifungal to broad-spectrum antibacterial [4].

MOA cluster_fungal Antifungal Pathway cluster_bacterial Antibacterial Pathway MNPTT MNPTT (Triazole-3-thiol) CYP51 Lanosterol 14α-demethylase (CYP51) MNPTT->CYP51 Binds Heme Iron Membrane Membrane Penetration (Nitro Group Enhanced) MNPTT->Membrane Lipophilicity Ergosterol Ergosterol Depletion CYP51->Ergosterol Inhibits Synthesis Death Microbial Cell Death Ergosterol->Death Enzyme Metalloenzyme Inhibition (Thiol Binding) Membrane->Enzyme Intracellular Access Enzyme->Death

Diagram 1: Dual mechanistic pathways of MNPTT driving both antifungal and antibacterial efficacy.

Compound Preparation and Handling

Because MNPTT contains a highly hydrophobic nitrophenyl ring, it exhibits poor aqueous solubility. Proper solvent selection is critical to prevent compound precipitation during biological assays, which would yield false-negative MIC (Minimum Inhibitory Concentration) results.

Preparation of Master Stock (10 mg/mL):

  • Weigh exactly 10.0 mg of lyophilized MNPTT powder.

  • Dissolve in 1.0 mL of 100% molecular-biology grade Dimethyl Sulfoxide (DMSO). The thiol group is prone to oxidation; prepare stocks freshly or store aliquots at -20°C under argon.

  • Causality Note: The final concentration of DMSO in the assay well must never exceed 1% (v/v). Higher concentrations of DMSO disrupt microbial lipid bilayers, introducing confounding cytotoxicity that invalidates the assay's self-validating controls [3].

Experimental Protocols

Protocol A: Broth Microdilution Assay (MIC & MBC Determination)

This protocol follows the Clinical and Laboratory Standards Institute (CLSI) guidelines for determining the MIC and Minimum Bactericidal Concentration (MBC).

Step-by-Step Methodology:

  • Inoculum Preparation: Cultivate target strains (e.g., S. aureus, E. coli, C. albicans) on Mueller-Hinton Agar (MHA) or Sabouraud Dextrose Agar (SDA) for 18–24 hours. Suspend isolated colonies in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard ( 1.5×108 CFU/mL).

  • Dilution: Dilute the suspension 1:100 in Cation-Adjusted Mueller-Hinton Broth (CAMHB) to reach a working concentration of 1.5×106 CFU/mL.

  • Serial Dilution of MNPTT: In a sterile 96-well U-bottom microtiter plate, add 50 µL of CAMHB to wells 2 through 12. Add 100 µL of MNPTT working solution (e.g., 512 µg/mL in 2% DMSO/CAMHB) to well 1. Perform a 2-fold serial dilution from well 1 to well 11, transferring 50 µL at each step. Discard 50 µL from well 11. Well 12 serves as the positive growth control (no drug).

  • Inoculation: Add 50 µL of the bacterial working suspension to all wells. The final concentration of MNPTT will range from 256 to 0.25 µg/mL, and the final inoculum will be 5×105 CFU/mL.

  • Incubation & Reading: Incubate plates at 37°C for 18–24 hours. To enhance visual readout, add 10 µL of Resazurin dye (0.015%) to each well and incubate for an additional 2 hours.

    • Validation: Blue/purple indicates inhibition (live cells absent); pink indicates metabolic activity (growth). The MIC is the lowest concentration remaining blue.

  • MBC Plating: To determine the MBC, aspirate 10 µL from all wells showing no visible growth (blue) and spot them onto fresh MHA plates. Incubate for 24 hours. The MBC is the lowest concentration that kills ≥99.9% of the initial inoculum (no colony formation).

Workflow Prep 1. Compound Prep Dissolve MNPTT in DMSO Dilution 2. Serial Dilution 96-well plate (0.25 - 256 µg/mL) Prep->Dilution Inoculum 3. Inoculation Add 5x10^5 CFU/mL Pathogen Dilution->Inoculum Incubation 4. Incubation 37°C for 18-24 hours Inoculum->Incubation Read 5. MIC Reading Resazurin Colorimetric Shift Incubation->Read MBC 6. MBC Plating Subculture to agar plates Read->MBC

Diagram 2: Standardized workflow for determining MIC and MBC of MNPTT via microdilution.

Protocol B: Anti-Biofilm Crystal Violet Assay

Triazole-3-thiols have demonstrated the ability to inhibit the formation of exopolysaccharide matrices in biofilm-producing strains like P. aeruginosa and C. albicans.

Step-by-Step Methodology:

  • Grow the biofilm-forming strain overnight in Tryptic Soy Broth (TSB) supplemented with 1% glucose (promotes biofilm formation).

  • Dilute the culture to an OD600 of 0.05.

  • Co-incubate the bacterial suspension with sub-MIC concentrations of MNPTT (e.g., 1/2 MIC, 1/4 MIC) in a flat-bottom 96-well polystyrene plate for 24 hours at 37°C without agitation.

  • Carefully aspirate the planktonic (free-floating) cells and wash the wells three times with sterile Phosphate-Buffered Saline (PBS). Caution: Aggressive pipetting will dislodge the fragile biofilm.

  • Fix the biofilm by incubating with 200 µL of 99% methanol for 15 minutes. Aspirate and air-dry.

  • Stain the adherent biofilm with 200 µL of 0.1% Crystal Violet (CV) solution for 15 minutes.

  • Wash excess dye with distilled water until the wash runs clear. Air dry completely.

  • Solubilize the CV bound to the biofilm using 200 µL of 33% glacial acetic acid.

  • Measure the absorbance at 590 nm using a microplate reader. Biofilm inhibition is calculated relative to the untreated vehicle control.

Quantitative Data Presentation

Based on structural homology and literature profiling of nitro-substituted 1,2,4-triazole-3-thiol derivatives [1, 3, 4], the expected antimicrobial profile for MNPTT demonstrates potent activity against Gram-positive bacteria and fungi, with moderate activity against Gram-negative strains due to efflux pump mechanisms.

Table 1: Representative Antimicrobial Profile of MNPTT against ESKAPE Pathogens

Microbial StrainStrain TypeExpected MIC (µg/mL)Expected MBC (µg/mL)Biofilm Inhibition (at 1/2 MIC)
Staphylococcus aureus (MRSA)Gram-Positive8 - 1616 - 32> 65%
Enterococcus faecalisGram-Positive16 - 3232 - 64> 50%
Escherichia coliGram-Negative64 - 128> 128< 20%
Pseudomonas aeruginosaGram-Negative128 - 256> 256~ 30%
Candida albicansFungal (Yeast)4 - 88 - 16> 80%
Microsporum gypseumFungal (Dermatophyte)2 - 44 - 8N/A

Note: The superior efficacy against fungal strains and Gram-positive bacteria correlates directly with the compound's affinity for CYP51 and its lipophilic membrane penetration, respectively.

References

  • Advances in synthetic approach to and antifungal activity of triazoles. Beilstein Journal of Organic Chemistry. Available at:[Link]

  • ADME/T Prediction, Molecular Docking, and Biological Screening of 1,2,4-Triazoles as Potential Antifungal Agents. SciTechnol. Available at:[Link]

  • Synthesis of new 1,2,4-triazole compounds containing Schiff and Mannich bases (morpholine) with antioxidant and antimicrobial activities. Taylor & Francis. Available at:[Link]

  • Synthesis, antibacterial and antifungal activity of novel 4-amino-substituted-1,2,4-triazole-3-thiol derivatives. Connect Journals. Available at:[Link]

Method

Application Notes &amp; Protocols: Preclinical Evaluation of 4-methyl-5-(3-nitrophenyl)-4H-1,2,4-triazole-3-thiol as a Potential Anticancer Agent

Abstract The 1,2,4-triazole scaffold is recognized as a "privileged structure" in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological activities, including notable anticancer...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The 1,2,4-triazole scaffold is recognized as a "privileged structure" in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological activities, including notable anticancer properties.[1][2] Derivatives of 1,2,4-triazole have been reported to exhibit cytotoxicity against various human cancer cell lines through diverse mechanisms, such as kinase inhibition and disruption of microtubule polymerization.[2][3][4] This document provides a comprehensive technical guide for the initial preclinical evaluation of a novel compound, 4-methyl-5-(3-nitrophenyl)-4H-1,2,4-triazole-3-thiol , hereafter referred to as MNPTT . This guide outlines a structured, hypothesis-driven workflow designed for researchers in oncology and drug development. The protocols herein detail the systematic investigation of MNPTT's cytotoxic effects, its mode of action via apoptosis and cell cycle arrest, and its potential interaction with critical oncogenic signaling pathways.

Introduction & Hypothesized Mechanism of Action

The discovery of novel, selective, and potent anticancer agents remains a paramount objective in medicinal chemistry.[5][6] Heterocyclic compounds, particularly those containing the 1,2,4-triazole ring, are of significant interest due to their metabolic stability and ability to form key hydrogen bond interactions with biological targets.[2][7]

While MNPTT is a novel molecule with no published anticancer data, its structural motifs—a substituted phenyl ring and a triazole thiol core—are present in other compounds with known biological activity.[8][9] Based on the extensive literature on related triazole derivatives, we hypothesize that MNPTT may exert its anticancer effects by inhibiting key protein kinases involved in cell proliferation and survival signaling cascades.[2] The epidermal growth factor receptor (EGFR) and the Phosphoinositide 3-kinase (PI3K)/AKT/mTOR pathways are among the most frequently dysregulated signaling networks in human cancers and represent logical targets for investigation.[10][11][12]

This guide proposes a three-phase experimental plan to rigorously test this hypothesis:

  • Phase 1: Broad-spectrum cytotoxicity screening to determine the compound's potency and selectivity.

  • Phase 2: Mechanistic studies to elucidate how the compound affects cancer cells (i.e., apoptosis, cell cycle arrest).

  • Phase 3: Hypothesis-driven investigation into the compound's effect on the EGFR and PI3K/Akt/mTOR signaling pathways.

G cluster_0 Phase 1: Cytotoxicity Screening cluster_1 Phase 2: Mechanistic Elucidation cluster_2 Phase 3: Target Pathway Investigation p1_start Prepare MNPTT Stock Solution p1_assay Perform MTT Assay on Cancer & Normal Cell Lines p1_start->p1_assay p1_calc Calculate IC50 Values p1_assay->p1_calc p1_end Potency & Selectivity Profile p1_calc->p1_end p2_apoptosis Annexin V/PI Staining (Apoptosis Assay) p1_end->p2_apoptosis If Active p2_cellcycle Propidium Iodide Staining (Cell Cycle Analysis) p1_end->p2_cellcycle If Active p2_end Determine Mode of Action p2_apoptosis->p2_end p2_cellcycle->p2_end p3_pathway Western Blot for Key Signaling Proteins (p-AKT, p-ERK, etc.) p2_end->p3_pathway Based on Results p3_end Identify Potential Molecular Target p3_pathway->p3_end

Caption: Proposed experimental workflow for evaluating MNPTT.

Phase 1: In Vitro Cytotoxicity Screening

Rationale

The initial step in evaluating any potential anticancer compound is to determine its ability to inhibit cell growth or kill cancer cells.[13][14] The MTT assay is a robust, colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[15] By testing MNPTT across a panel of diverse cancer cell lines and a non-cancerous cell line, we can establish its potency (via the IC50 value) and its cancer-selectivity index.

Protocol: MTT Cell Viability Assay

This protocol is adapted from standard methodologies.[16]

Principle of the Assay: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial dehydrogenases in living, metabolically active cells to form a purple formazan product.[15] The amount of formazan produced is directly proportional to the number of viable cells.

Materials:

  • MNPTT compound

  • Sterile, cell culture grade Dimethyl Sulfoxide (DMSO)

  • Selected cancer cell lines (e.g., MCF-7 [breast], A549 [lung], HCT-116 [colon]) and a normal cell line (e.g., HEK-293 [human embryonic kidney])

  • Complete culture medium (specific to each cell line)

  • 96-well flat-bottom tissue culture plates

  • MTT solution (5 mg/mL in sterile PBS)[15]

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or pure DMSO)

  • Microplate reader (absorbance at 570 nm, reference at 630 nm)

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of MNPTT in DMSO. Create serial dilutions in complete culture medium to achieve final desired concentrations (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM). The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent-induced toxicity.

  • Cell Seeding: Harvest cells and perform a viable cell count. Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium) and incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[16]

  • Treatment: After 24 hours, carefully remove the medium and add 100 µL of medium containing the various concentrations of MNPTT. Include "vehicle control" wells (medium with 0.5% DMSO) and "untreated control" wells (medium only).

  • Incubation: Incubate the plate for 48 or 72 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C. During this time, visible purple formazan crystals will form in viable cells.

  • Solubilization: Add 100 µL of solubilization solution to each well. To ensure complete dissolution of the formazan crystals, the plate can be placed on an orbital shaker for 15 minutes or incubated overnight.[15]

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. Use a reference wavelength of 630 nm to subtract background absorbance.[15]

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control: % Viability = (Absorbance_Treated / Absorbance_VehicleControl) * 100

    • Plot % Viability against the log of the compound concentration and use non-linear regression analysis to determine the IC50 value (the concentration of MNPTT required to inhibit cell growth by 50%).

Data Presentation (Hypothetical Data)

The results should be summarized in a table to allow for easy comparison of the compound's efficacy and selectivity.

Cell LineCancer TypeIC50 of MNPTT (µM)IC50 of Doxorubicin (µM) (Positive Control)Selectivity Index (SI)¹
MCF-7Breast Adenocarcinoma8.51.25.9
A549Lung Carcinoma12.32.54.1
HCT-116Colorectal Carcinoma6.80.97.4
HEK-293Normal Kidney50.215.8-
¹ SI = IC50 (Normal Cell Line) / IC50 (Cancer Cell Line)

Phase 2: Mechanistic Elucidation

If MNPTT demonstrates significant and selective cytotoxicity in Phase 1, the next logical step is to investigate the underlying mechanism of cell death. The two most common mechanisms for anticancer drugs are the induction of apoptosis (programmed cell death) and arrest of the cell cycle.[17][18]

Apoptosis Induction Analysis

Rationale: Apoptosis is a highly regulated process essential for eliminating damaged or cancerous cells. A key feature of early apoptosis is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.[19] The Annexin V-FITC/Propidium Iodide (PI) assay allows for the differentiation of live, early apoptotic, late apoptotic, and necrotic cells via flow cytometry.[20]

Caption: Principle of Annexin V/PI staining for apoptosis detection.

Protocol: Annexin V-FITC/PI Assay This protocol is based on standard kits and procedures.[21][22]

Materials:

  • Cells treated with MNPTT (at IC50 and 2x IC50 concentrations) and vehicle control.

  • Annexin V-FITC/PI Apoptosis Detection Kit (contains Annexin V-FITC, PI solution, and 10x Binding Buffer).

  • Cold 1x PBS.

  • Flow cytometer.

Procedure:

  • Cell Treatment and Collection: Seed cells in 6-well plates and treat with MNPTT (e.g., at IC50 and 2x IC50) for 24 or 48 hours. Collect both adherent and floating cells to ensure all apoptotic cells are included.

  • Washing: Centrifuge the collected cells at 300 x g for 5 minutes, discard the supernatant, and wash the cells once with cold 1x PBS.

  • Resuspension: Resuspend the cell pellet in 1x Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.[20]

  • Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

  • Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.

  • Dilution: Add 400 µL of 1x Binding Buffer to each tube.[20]

  • Analysis: Analyze the samples immediately by flow cytometry. Use unstained, Annexin V-FITC only, and PI only controls to set up compensation and quadrants correctly.

Cell Cycle Analysis

Rationale: Many anticancer drugs function by disrupting the normal progression of the cell cycle, leading to an accumulation of cells in a specific phase (G0/G1, S, or G2/M) and subsequent cell death.[17] Propidium iodide (PI) is a fluorescent intercalating agent that stoichiometrically binds to DNA.[23] By staining fixed and permeabilized cells with PI, the cellular DNA content can be quantified by flow cytometry, allowing for the determination of the cell cycle phase distribution.[24]

Protocol: Cell Cycle Analysis by PI Staining This protocol is adapted from established methods.[25][26]

Materials:

  • Cells treated with MNPTT (at IC50 concentration) and vehicle control.

  • Cold 70% ethanol.

  • Cold 1x PBS.

  • PI Staining Solution (e.g., 50 µg/mL PI, 100 µg/mL RNase A in PBS).

  • Flow cytometer.

Procedure:

  • Cell Treatment and Harvest: Seed cells in 6-well plates and treat with MNPTT (e.g., at the IC50 concentration) for 24 hours. Harvest the cells by trypsinization.

  • Washing: Wash the cells once with cold 1x PBS.

  • Fixation: Resuspend the cell pellet (1 x 10⁶ cells) in 1 mL of cold PBS. While gently vortexing, add 3 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).[25]

  • Rehydration: Centrifuge the fixed cells, discard the ethanol, and wash twice with cold 1x PBS to rehydrate the cells.

  • Staining: Resuspend the cell pellet in 500 µL of PI Staining Solution. The inclusion of RNase A is critical to remove RNA and ensure that the PI signal is specific to DNA.[23]

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the samples by flow cytometry. The data is displayed as a histogram of cell count versus fluorescence intensity (DNA content). Use software like ModFit or FlowJo to deconvolute the histogram and quantify the percentage of cells in G0/G1, S, and G2/M phases.[25]

Data Presentation (Hypothetical Data)
Treatment (24h)% Cells in G0/G1% Cells in S Phase% Cells in G2/M% Sub-G1 (Apoptotic)
Vehicle Control55.425.119.51.2
MNPTT (IC50)20.115.364.68.9

This hypothetical data suggests MNPTT induces a G2/M phase cell cycle arrest.

Phase 3: Target Pathway Investigation

Rationale: The results from Phase 2 can guide the investigation into specific molecular targets. For instance, a G2/M arrest could suggest an effect on microtubule dynamics or cyclin-dependent kinases.[17] Based on our initial hypothesis and the known activity of similar heterocyclic compounds, we propose investigating two central signaling pathways frequently hyperactivated in cancer: the EGFR pathway and the PI3K/Akt/mTOR pathway.[10][11][27]

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation, triggers downstream cascades like the RAS-RAF-MEK-ERK (MAPK) and PI3K-Akt pathways, promoting cell proliferation and survival.[12][28]

G cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR GRB2 GRB2/SOS EGFR->GRB2 PI3K PI3K EGFR->PI3K RAS RAS GRB2->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation via mTOR, etc. EGF EGF Ligand EGF->EGFR MNPTT MNPTT (Hypothesized Inhibition) MNPTT->EGFR MNPTT->RAF

Caption: Simplified EGFR signaling pathway with potential inhibition points.
PI3K/Akt/mTOR Signaling Pathway

This pathway is a crucial regulator of cell growth, metabolism, and survival.[29] Its hyperactivation, often due to mutations in PIK3CA or loss of the tumor suppressor PTEN, is a hallmark of many cancers.[30][31]

G cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K PIP3 PIP3 PIP2 PIP2 PIP2->PIP3 PI3K Action AKT AKT PIP3->AKT mTORC1 mTORC1 AKT->mTORC1 S6K S6K mTORC1->S6K eIF4E 4E-BP1 mTORC1->eIF4E Growth Protein Synthesis Cell Growth S6K->Growth eIF4E->Growth Inhibits translation PTEN PTEN PTEN->PIP3 Inhibits MNPTT MNPTT (Hypothesized Inhibition) MNPTT->PI3K MNPTT->AKT MNPTT->mTORC1

Caption: The PI3K/Akt/mTOR pathway, a key regulator of cell growth.
Recommended Next Steps: Western Blot Analysis

To test the hypothesis that MNPTT targets these pathways, Western Blot analysis should be performed. This technique can measure the phosphorylation status of key proteins, which is indicative of their activation state.

Experimental Outline:

  • Treat cancer cells (e.g., HCT-116) with MNPTT at its IC50 concentration for various time points (e.g., 0, 1, 6, 24 hours).

  • Lyse the cells and quantify total protein concentration.

  • Perform SDS-PAGE and transfer proteins to a membrane.

  • Probe the membranes with primary antibodies against key phosphorylated and total proteins, such as:

    • p-Akt (Ser473) and Total Akt

    • p-mTOR (Ser2448) and Total mTOR

    • p-ERK1/2 (Thr202/Tyr204) and Total ERK1/2

    • β-Actin as a loading control.

  • A significant reduction in the ratio of phosphorylated to total protein for Akt or ERK after MNPTT treatment would provide strong evidence for on-target activity within these pathways.

Summary and Future Directions

This document outlines a systematic, multi-phased approach for the initial preclinical characterization of 4-methyl-5-(3-nitrophenyl)-4H-1,2,4-triazole-3-thiol (MNPTT) as a potential anticancer agent. The workflow progresses logically from broad phenotypic screening to specific mechanistic and target-based assays. Positive and compelling results from these in vitro studies would provide a strong rationale for advancing MNPTT into more complex preclinical models, including 3D spheroid cultures and, ultimately, in vivo xenograft studies in animal models to evaluate its efficacy and safety in a physiological context.[32][33]

References

  • Janku, F., Yap, T. A., & Meric-Bernstam, F. (2014). Picking the Point of Inhibition: A Comparative Review of PI3K/AKT/mTOR Pathway Inhibitors. Targeted Oncology. [Link]

  • Pascual, J., & Turner, N. C. (2015). PI3K/Akt/mTOR inhibitors in breast cancer. Annals of Oncology. [Link]

  • Seshacharyulu, P., Ponnusamy, M. P., Haridas, D., Jain, M., Ganti, A. K., & Batra, S. K. (2012). Targeting the EGFR signaling pathway in cancer therapy. Expert Opinion on Therapeutic Targets. [Link]

  • Gürsoy, E., & Karali, N. (2022). Anticancer Properties of 1,2,4-Triazoles. ISRES Publishing. [Link]

  • Massacesi, C., Di Tomaso, E., & Urban, P. (2016). Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors. Discovery medicine. [Link]

  • Wee, P., & Wang, Z. (2017). EGFR in Cancer: Signaling Mechanisms, Drugs, and Acquired Resistance. Cancers. [Link]

  • Janku, F., Hong, D. S., Fu, S., Piha-Paul, S. A., Naing, A., Falchook, G. S., Tsimberidou, A. M., Stepanek, V. M., Moulder, S. L., Lee, J. J., Luthra, R., Zinner, R. G., Kurzrock, R., & Meric-Bernstam, F. (2014). Targeting the PI3K/AKT/mTOR Pathway: Biomarkers of Success and Tribulation. American Society of Clinical Oncology educational book. American Society of Clinical Oncology. Annual Meeting. [Link]

  • Wee, P., & Wang, Z. (2017). Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways. International Journal of Molecular Sciences. [Link]

  • Singh, B., & Carpenter, G. (2023). Targeting the EGFR signaling pathway in cancer therapy: What's new in 2023?. Expert Opinion on Therapeutic Targets. [Link]

  • Fares, M., Aboutaleb, N., El-Sayed, N., El-Bendary, E., & El-Ashry, E. (2024). New 1,2,4-Triazole Derivatives with a N-Mannich Base Structure Based on a 4,6-Dimethylpyridine Scaffold as Anticancer Agents: Design, Synthesis, Biological Evaluation, and Molecular Modeling. Molecules. [Link]

  • Nunez, R. (2010). Assaying cell cycle status using flow cytometry. Current protocols in molecular biology. [Link]

  • Scaltriti, M., & Baselga, J. (2006). The Epidermal Growth Factor Receptor Pathway: A Model for Targeted Therapy. Clinical Cancer Research. [Link]

  • Kamal, A., & Reddy, M. K. (2016). Recent Developments on 1,2,4-Triazole Nucleus in Anticancer Compounds: A Review. Current drug targets. [Link]

  • Markowski, M. C., & Antonarakis, E. S. (2021). PI3K/AKT/mTOR Inhibitors for Prostate Cancer – Finally Hints of a Breakthrough. UroToday. [Link]

  • UT Health San Antonio. (n.d.). Cell Cycle Protocol - Flow Cytometry. UT Health San Antonio. [Link]

  • Wang, Y., Cai, J., & Zhou, J. (2020). 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship. Frontiers in Chemistry. [Link]

  • Hanson, K. J., Nelson, C., & Clegg, A. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega. [Link]

  • Li, X., Wang, Y., & Zhao, Y. (2020). Discovery of new indole-based 1,2,4-triazole derivatives as potent tubulin polymerization inhibitors with anticancer activity. RSC Publishing. [Link]

  • Noble Life Sciences. (2023). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Noble Life Sciences. [Link]

  • Alam, M. (2024). Mechanisms of action of 1,2,3‐triazole hybrids. ResearchGate. [Link]

  • Kumar, V., & Singh, G. (2021). Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives. International Journal of Pharmaceutical Chemistry and Analysis. [Link]

  • Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Roche Life Science. [Link]

  • Elabscience. (n.d.). Annexin V-FITC/PI Apoptosis Kit. Elabscience. [Link]

  • Nunez, R. (2001). DNA Measurement and Cell Cycle Analysis by Flow Cytometry. Current Issues in Molecular Biology. [Link]

  • Thermo Fisher Scientific. (n.d.). eBioscience Annexin V-FITC Apoptosis Detection Kit User Guide. Fisher Scientific. [Link]

  • Gonzalez-Nicolini, V., & Fussenegger, M. (2005). In vitro assays for anticancer drug discovery--a novel approach based on engineered mammalian cell lines. Anticancer Drugs. [Link]

  • Bio-protocol. (n.d.). MTT (Assay protocol). Bio-protocol. [Link]

  • Guliyeva, L., & Gurbanov, A. (2024). A comprehensive review on triazoles as anticancer agents. DergiPark. [Link]

  • Kumar, A., & Singh, R. (2023). Recent Advancements in Triazole-based Click Chemistry in Cancer Drug Discovery and Development. Current Organic Synthesis. [Link]

  • Horton, T. (n.d.). MTT Cell Assay Protocol. Texas Children's Hospital. [Link]

  • Singh, A., & Kumar, A. (2022). A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents. International Journal of Health and Clinical Research. [Link]

  • Maltseva, D. V., & Rodin, S. A. (2020). Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. Frontiers in Bioengineering and Biotechnology. [Link]

  • Al-Hujaimy, A., & Al-Masoudi, N. (2021). Click Synthesis, Anticancer Activity, and Molecular Docking Investigation of some Functional 1,2,3-triazole Derivatives. Biointerface Research in Applied Chemistry. [Link]

  • Bekircan, O., & Kahveci, B. (2004). Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. Molecules. [Link]

  • Jabeen, A., & Farooq, U. (2021). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol derivatives. Journal of the Turkish Chemical Society, Section A: Chemistry. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: A Guide to Improving the Yield of 4-methyl-5-(3-nitrophenyl)-4H-1,2,4-triazole-3-thiol Synthesis

Welcome to the Technical Support Center for the synthesis of 4-methyl-5-(3-nitrophenyl)-4H-1,2,4-triazole-3-thiol. This guide is designed for researchers, scientists, and drug development professionals to provide in-dept...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of 4-methyl-5-(3-nitrophenyl)-4H-1,2,4-triazole-3-thiol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions to enhance the yield and purity of your synthesis.

Introduction

The synthesis of 4,5-disubstituted-4H-1,2,4-triazole-3-thiols is a well-established process in medicinal chemistry, valued for producing scaffolds with a wide range of biological activities. The most common and reliable method involves a two-step sequence: the formation of a 1,4-disubstituted thiosemicarbazide intermediate, followed by a base-catalyzed intramolecular cyclization. This guide will focus on optimizing this pathway for the specific synthesis of 4-methyl-5-(3-nitrophenyl)-4H-1,2,4-triazole-3-thiol.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the synthesis, their probable causes, and actionable solutions to get your experiment back on track.

Issue Probable Cause(s) Recommended Solution(s)
Low or No Yield of the Final Product 1. Incomplete formation of the thiosemicarbazide intermediate: The initial reaction between 3-nitrobenzoic acid hydrazide and methyl isothiocyanate may not have gone to completion. 2. Inefficient cyclization: The base concentration may be too low, or the reaction temperature and time may be insufficient for complete ring closure. 3. Degradation of starting materials: 3-nitrobenzoic acid hydrazide can degrade if not stored properly. Methyl isothiocyanate is moisture-sensitive.1. Optimize thiosemicarbazide formation: Ensure equimolar amounts of reactants. Reflux in a suitable solvent like ethanol for 3-5 hours and monitor the reaction by TLC. 2. Optimize cyclization conditions: Use a higher concentration of NaOH (e.g., 8-10%). Ensure the reaction mixture is refluxing vigorously for at least 4-6 hours.[1] 3. Use high-purity starting materials: Use freshly prepared or properly stored 3-nitrobenzoic acid hydrazide and fresh, high-purity methyl isothiocyanate.
Formation of a Yellow/Brown Oil Instead of a Solid Product 1. Presence of impurities: This often indicates the presence of unreacted starting materials or side products. 2. Incomplete precipitation: The pH of the solution may not be acidic enough to cause full precipitation of the product.1. Purify the intermediate: If possible, recrystallize the thiosemicarbazide intermediate before proceeding to the cyclization step. 2. Ensure complete precipitation: After cyclization, cool the reaction mixture to room temperature before acidifying. Add acid dropwise while stirring until the pH is in the range of 5-6 to ensure all the product precipitates.[1]
Product is Difficult to Purify 1. Presence of side products: Common side products include the corresponding 1,3,4-thiadiazole or hydrolysis products. 2. Oxidation of the thiol group: The thiol group can be oxidized to form a disulfide, especially if exposed to air at high temperatures for extended periods.1. Optimize cyclization conditions: The formation of 1,3,4-thiadiazoles is favored under acidic conditions, so ensure the cyclization is performed in a sufficiently basic medium.[2][3] 2. Minimize oxidation: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) if disulfide formation is a persistent issue.
Inconsistent Melting Point of the Final Product 1. Residual solvent: The product may not be completely dry. 2. Presence of impurities: Even small amounts of impurities can broaden the melting point range.1. Thoroughly dry the product: Dry the final product under vacuum at a slightly elevated temperature (e.g., 50-60 °C) for several hours. 2. Recrystallize carefully: Recrystallize the product from a suitable solvent system (e.g., ethanol/water or DMF/water) and ensure slow cooling to obtain well-formed crystals.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for 4-methyl-5-(3-nitrophenyl)-4H-1,2,4-triazole-3-thiol?

A1: The synthesis is a two-step process. First, 3-nitrobenzoic acid hydrazide is reacted with methyl isothiocyanate to form the intermediate, 1-(3-nitrobenzoyl)-4-methylthiosemicarbazide. This intermediate is then cyclized in the presence of a base, such as sodium hydroxide, to yield the final product.[1][4]

Q2: What is the role of the base in the cyclization step?

A2: The base, typically sodium hydroxide, acts as a catalyst to facilitate the intramolecular cyclization of the thiosemicarbazide intermediate. It deprotonates one of the nitrogen atoms, which then acts as a nucleophile, attacking the carbonyl carbon to form the triazole ring after dehydration.

Q3: Can other bases be used for the cyclization?

A3: While sodium hydroxide is the most commonly used base for this reaction, other strong bases like potassium hydroxide can also be effective. The choice of base and its concentration may require optimization for the best yield.

Q4: How can I monitor the progress of the reactions?

A4: Thin Layer Chromatography (TLC) is an effective way to monitor both steps of the synthesis. You can spot the reaction mixture alongside the starting materials to observe the consumption of reactants and the formation of the product. A suitable mobile phase would typically be a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate.

Q5: What are the expected yields for this synthesis?

A5: The yields for the synthesis of 4,5-disubstituted-4H-1,2,4-triazole-3-thiols can vary. The formation of the thiosemicarbazide intermediate usually proceeds in high yield (often >80%). The cyclization step can have yields ranging from 60% to over 90%, depending on the specific substrates and reaction conditions.

Experimental Protocols

The following protocols are provided as a best-practice guide for the synthesis of 4-methyl-5-(3-nitrophenyl)-4H-1,2,4-triazole-3-thiol.

Step 1: Synthesis of 1-(3-nitrobenzoyl)-4-methylthiosemicarbazide

Materials:

  • 3-Nitrobenzoic acid hydrazide

  • Methyl isothiocyanate

  • Ethanol

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve 3-nitrobenzoic acid hydrazide (0.1 mol) in ethanol (150 mL).

  • Add methyl isothiocyanate (0.1 mol) to the solution.

  • Heat the reaction mixture to reflux and maintain for 3-4 hours.

  • Monitor the reaction progress by TLC until the starting hydrazide is consumed.

  • After completion, cool the reaction mixture to room temperature.

  • The precipitated solid is collected by filtration, washed with cold ethanol, and dried. This intermediate is typically of sufficient purity for the next step.

Step 2: Synthesis of 4-methyl-5-(3-nitrophenyl)-4H-1,2,4-triazole-3-thiol

Materials:

  • 1-(3-nitrobenzoyl)-4-methylthiosemicarbazide

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Ethanol (for recrystallization)

Procedure:

  • In a round-bottom flask, dissolve 1-(3-nitrobenzoyl)-4-methylthiosemicarbazide (0.1 mol) in an 8% aqueous solution of sodium hydroxide (200 mL).

  • Heat the mixture under reflux for 4-6 hours. The solution will typically turn clear as the reaction progresses.

  • Monitor the cyclization by TLC.

  • After the reaction is complete, cool the mixture to room temperature and filter to remove any insoluble impurities.

  • Carefully acidify the filtrate with dilute hydrochloric acid (e.g., 10% HCl) to a pH of approximately 5-6.

  • The precipitated white or off-white solid is the crude 4-methyl-5-(3-nitrophenyl)-4H-1,2,4-triazole-3-thiol.

  • Filter the solid, wash it with cold water, and dry it.

  • For further purification, recrystallize the crude product from an ethanol/water mixture.

Visualizing the Synthesis Pathway

The following diagrams illustrate the key steps and logical flow of the synthesis.

Synthesis_Workflow Start Starting Materials: 3-Nitrobenzoic Acid Hydrazide Methyl Isothiocyanate Step1 Step 1: Thiosemicarbazide Formation (Reflux in Ethanol) Start->Step1 Intermediate Intermediate: 1-(3-nitrobenzoyl)-4-methylthiosemicarbazide Step1->Intermediate Step2 Step 2: Cyclization (Reflux in aq. NaOH) Intermediate->Step2 Workup Workup: Acidification (HCl) Step2->Workup Crude_Product Crude Product Workup->Crude_Product Purification Purification: Recrystallization (Ethanol/Water) Crude_Product->Purification Final_Product Final Product: 4-methyl-5-(3-nitrophenyl)-4H- 1,2,4-triazole-3-thiol Purification->Final_Product

Caption: Experimental workflow for the synthesis of 4-methyl-5-(3-nitrophenyl)-4H-1,2,4-triazole-3-thiol.

Troubleshooting_Logic Start Low Yield? Check_Step1 Check Thiosemicarbazide Formation (TLC of intermediate) Start->Check_Step1 Yes Incomplete_Step1 Incomplete Reaction? (Starting material present) Check_Step1->Incomplete_Step1 Check_Step2 Check Cyclization Step (TLC of reaction mixture) Incomplete_Step2 Incomplete Cyclization? (Intermediate present) Check_Step2->Incomplete_Step2 Incomplete_Step1->Check_Step2 No Solution_Step1 Increase reflux time Ensure pure reagents Incomplete_Step1->Solution_Step1 Yes Solution_Step2 Increase base concentration Increase reflux time/temp Incomplete_Step2->Solution_Step2 Yes Check_Workup Check Workup Procedure Incomplete_Step2->Check_Workup No Workup_Issue Product lost during workup? Check_Workup->Workup_Issue Solution_Workup Ensure pH 5-6 for precipitation Wash with minimal cold water Workup_Issue->Solution_Workup Yes

Caption: A logical workflow for troubleshooting low yield issues.

References

  • BenchChem. (2025). Technical Support Center: Synthesis of 4,5-Disubstituted-1,2,4-Triazole-3-thiols. BenchChem.
  • BenchChem. (2025). Technical Support Center: Synthesis of 4,5-diethyl-4H-1,2,4-triazole-3-thiol. BenchChem.
  • Dobosz, M., & Pitucha, M. (2003). Cyclization of Semicarbazide Derivatives of 3-Methyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazole-4-acetic Acid.
  • BenchChem. (2025). Application Notes and Protocols for the Synthesis of 4-Methyl-5-nitro-2h-1,2,3-triazole. BenchChem.
  • Demirbas, N., Karaoglu, S. A., Demirbas, A., & Sancak, K. (2004).
  • Ibrahim, M. A., et al. (2023). Structure-Based Optimization of 1,2,4-Triazole-3-Thione Derivatives: Improving Inhibition of NDM-/VIM-Type Metallo-β-Lactamases and Synergistic Activity on Resistant Bacteria. Pharmaceuticals, 16(12), 1682.
  • Orlewska, C., et al. (2002). CYCLIZATION OF THIOSEMICARBAZIDE DERIVATIVES OF 5-ARYLIDENE-2,4-DIOXOTHIAZOLIDINE-3-ACETIC ACIDS TO 1,3,4-THIADIAZOLES AND THEIR PHARMACOLOGICAL ACTIVITY. Acta Poloniae Pharmaceutica, 59(4), 279-286.
  • BenchChem. (2025).
  • Bayrak, H., et al. (2009). SYNTHESIS AND CYCLIZATION OF SOME THIOSEMICARBAZIDE DERIVATIVES. Turkish Journal of Chemistry, 33(3), 353-364.
  • Plech, T., et al. (2011). Synthesis and antimicrobial activity of thiosemicarbazides, s-triazoles and their Mannich bases bearing 3-chlorophenyl moiety. European Journal of Medicinal Chemistry, 46(1), 241-248.
  • Zhivotova, T. S., et al. (2025).
  • Oriental Journal of Chemistry. (2020). Synthesis, Characterization and SEM Analysis of 5-methyl-4-[(E)-(phenylmethylidene) amino]-4H-1,2,4-triazole-3-thiol and its Metal Complexes with Cd (II) and Hg (II). Oriental Journal of Chemistry, 36(5).
  • Demirbas, N., et al. (2004).
  • Orlewska, C., et al. (2002). CYCLIZATION OF THIOSEMICARBAZIDE DERIVATIVES OF 5-ARYLIDENE-2,4-DIOXOTHIAZOLIDINE-3-ACETIC ACIDS TO 1,3,4-THIADIAZOLES AND THEIR PHARMACOLOGICAL ACTIVITY. Acta Poloniae Pharmaceutica, 59(4), 279-286.
  • Kaplaushenko, A. G., & Sameliuk, Y. H. (2021). Synthesis and alkylation of 5-aryl-1,2-dihydro-3H-1,2,4-triazole-3-thiones. ScienceRise: Pharmaceutical Science, (3 (31)), 4-10.
  • Ainsworth, C. (1963). 1,2,4-TRIAZOLE-3(5)-THIOL. Organic Syntheses, 43, 96.
  • Arafath, M. A., et al. (2019). (E)-2-(2-Hydroxy-3-methylbenzylidene)-N-methylhydrazine-1-carbothioamide: supramolecular assemblies in two-dimensions mediated by N—H⋯S and C—H⋯π interactions.
  • Bayrak, H., et al. (2009). SYNTHESIS AND CYCLIZATION OF SOME THIOSEMICARBAZIDE DERIVATIVES. Turkish Journal of Chemistry, 33(3), 353-364.
  • Li, T., et al. (2019). Reaction scope of cyclization of the thiosemicarbazide. Tetrahedron Letters, 60(38), 151049.
  • Al-Omair, M. A., et al. (2024). Synthesis of novel carbazole hydrazine-carbothioamide scaffold as potent antioxidant, anticancer and antimicrobial agents. Results in Chemistry, 7, 101429.
  • Al-Amiery, A. A., et al. (2022). Molecular Docking, ADME Study, Synthesis And Characterization Of New 4-Amino-5-Aryl-4H-1,2,4-Triazole-3-Thiol Derivatives. NeuroQuantology, 20(10), 5424-5434.
  • El-Gaby, M. S. A. (2009). Hydrazinecarbothioamide group in the synthesis of heterocycles. ARKIVOC, 2009(i), 150-197.
  • Al-Masoudi, N. A., et al. (2025). Synthesis, characterization, and evaluation of transition metal complexes of 4-Amino-5-Phenyl-4H-1,2,4-Triazole 3-Thiol as anti-cancer agents. Ginekologia Polska, 96(6).
  • BenchChem. (2025). An In-depth Technical Guide to the Synthesis of N-(2-Phenylethyl)hydrazinecarbothioamide. BenchChem.
  • Mhasalkar, M. J., et al. (1970). 4-alkyl-5-aryl-4H-1,2,4-triazole-3-thiols as hypoglycemic agents. Journal of Medicinal Chemistry, 13(4), 672-674.

Sources

Optimization

Technical Support Center: Troubleshooting the Synthesis of 4-Methyl-5-(3-nitrophenyl)-4H-1,2,4-triazole-3-thiol

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers, medicinal chemists, and drug development professionals in navigating the complex chemoselectiv...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers, medicinal chemists, and drug development professionals in navigating the complex chemoselectivity and common pitfalls associated with the synthesis of 1,2,4-triazole-3-thiol scaffolds.

The synthesis of 4-methyl-5-(3-nitrophenyl)-4H-1,2,4-triazole-3-thiol relies on the precise cyclodehydration of a thiosemicarbazide intermediate. Because this intermediate contains multiple nucleophilic centers, the reaction is highly sensitive to pH, temperature, and atmospheric exposure. This guide breaks down the causality behind experimental choices to ensure your protocols are robust, reproducible, and self-validating.

Part 1: Mechanistic Pathway & Workflow

The critical junction in this synthesis is the cyclization of the intermediate 1-(3-nitrobenzoyl)-4-methylthiosemicarbazide . The pH of the reaction medium dictates the chemoselectivity of the cyclization, leading to a mechanistic bifurcation between the target 1,2,4-triazole and an isomeric 1,3,4-thiadiazole side product.

Pathway Start 3-Nitrobenzohydrazide + Methyl Isothiocyanate Intermediate 1-(3-Nitrobenzoyl)-4-methylthiosemicarbazide (Key Intermediate) Start->Intermediate EtOH, Reflux 1-2 hours Triazole 4-Methyl-5-(3-nitrophenyl)- 4H-1,2,4-triazole-3-thiol (Target Product) Intermediate->Triazole 1. Base (NaOH), Reflux 2. Acidify to pH 5-6 Thiadiazole 5-(3-Nitrophenyl)-N-methyl- 1,3,4-thiadiazol-2-amine (Side Product) Intermediate->Thiadiazole Acid (H2SO4) or PPE Reflux Disulfide Disulfide Dimer (Oxidation Byproduct) Triazole->Disulfide O2 (Air exposure) in alkaline media

Mechanistic bifurcation in the cyclization of 1-(3-nitrobenzoyl)-4-methylthiosemicarbazide.

Part 2: Troubleshooting Guide & FAQs

Q1: Why am I isolating a 1,3,4-thiadiazole derivative instead of the target 1,2,4-triazole? Causality: This is the most common structural misdirection in this workflow. The chemoselectivity is strictly governed by the pH of the cyclization medium. Under acidic conditions (or when using dehydrating agents like polyphosphate ester), oxygen protonation activates the carbonyl, promoting nucleophilic attack by the sulfur atom. This yields 5-(3-nitrophenyl)-N-methyl-1,3,4-thiadiazol-2-amine 1. Conversely, a strong alkaline medium deprotonates the internal nitrogen (N4), driving an N-attack on the carbonyl carbon to form the target 1,2,4-triazole ring 2. Solution: Ensure your cyclization is performed in a strictly alkaline environment (e.g., 2M NaOH or KOH). Avoid acidic catalysts entirely during the reflux phase.

Q2: My isolated product shows a doubled molecular weight on LC-MS and poor solubility. What happened? Causality: The 1,2,4-triazole-3-thiol exists in a dynamic thiol-thione tautomeric equilibrium 3. In an alkaline solution, the molecule exists primarily as a thiolate anion. If this hot, basic solution is exposed to atmospheric oxygen, the highly nucleophilic thiolate undergoes rapid oxidative coupling to form a stable disulfide dimer. Solution: Degas your reaction solvents and perform the cyclization under an inert atmosphere (N₂ or Ar). More importantly, immediately upon cooling, acidify the mixture to pH 5-6 to protonate the thiolate, locking it into the stable thione/thiol form and precipitating the product out of the oxidative environment.

Q3: The yield is low, and TLC shows a large amount of unreacted starting material. How can I drive the reaction to completion? Causality: The intramolecular cyclodehydration requires sufficient thermal energy and a base strong enough to fully deprotonate the hydrazide/amide intermediate. Weak bases (like K₂CO₃) or insufficient heating will stall the reaction, leaving uncyclized thiosemicarbazide. Solution: Switch to 2 to 4 equivalents of NaOH and maintain a vigorous reflux (90–100 °C) for 4 hours.

Q4: I am seeing degradation products and loss of the nitro group. What is causing this? Causality: The 3-nitrophenyl ring is highly electron-deficient. Prolonged exposure to concentrated strong bases at elevated temperatures can trigger side reactions, including nucleophilic aromatic substitution (hydroxylation) or partial reduction of the nitro group if adventitious reductants are present in the matrix. Solution: Do not exceed 6 hours of reflux. Use LC-MS to monitor the disappearance of the intermediate (m/z 255) and quench the reaction as soon as cyclization is complete.

Part 3: Standardized Experimental Protocol

This protocol is designed as a self-validating system. Do not proceed to the next step without confirming the analytical checkpoints.

Step 1: Synthesis of the Thiosemicarbazide Intermediate
  • Reaction: Dissolve 10.0 mmol of 3-nitrobenzohydrazide in 30 mL of absolute ethanol. Add 11.0 mmol of methyl isothiocyanate dropwise.

  • Conditions: Reflux the mixture at 80 °C for 2 hours under a nitrogen atmosphere.

  • Isolation: Cool the mixture to 0 °C. Filter the resulting solid and wash with cold ethanol.

  • Self-Validation Checkpoint: Analyze the solid via LC-MS. The target intermediate must show an [M+H]+ peak at m/z 255 . Ensure the starting hydrazide (m/z 182) is completely consumed.

Step 2: Base-Catalyzed Cyclization
  • Reaction: Suspend the intermediate (approx. 10 mmol) in 20 mL of an aqueous 2M NaOH solution (40 mmol base).

  • Conditions: Heat the mixture to a vigorous reflux (95–100 °C) for 4 hours. The suspension will gradually turn into a clear, deep-colored solution as the thiolate salt forms.

  • Self-Validation Checkpoint: Withdraw a 50 µL aliquot, quench in 1 mL acetonitrile, and analyze via LC-MS. The reaction is complete when the intermediate (m/z 255) is fully replaced by the cyclized mass ( [M+H]+ = 237 ). Note: The thiadiazole side-product shares this exact mass; chemoselectivity is validated in Step 3.

Step 3: Workup and Acidification (Critical Step)
  • Cooling: Cool the reaction mixture to room temperature, then place it in an ice bath (0–5 °C).

  • Acidification: Slowly add 2M HCl dropwise under continuous stirring until the pH reaches exactly 5 to 6 . Do not over-acidify below pH 3, as this can protonate the triazole nitrogens and increase aqueous solubility, reducing yield.

  • Isolation: Filter the precipitated 4-methyl-5-(3-nitrophenyl)-4H-1,2,4-triazole-3-thiol. Wash thoroughly with distilled water to remove NaCl salts, followed by a final wash with cold 10% ethanol/water. Dry under a vacuum.

  • Final Validation: Perform an IR scan of the crude precipitate. The target 1,2,4-triazole-3-thiol exhibits characteristic C=S / N-H stretch regions (1250–1300 cm⁻¹ and ~3100 cm⁻¹) and lacks the strong primary amine doublet (~3300-3400 cm⁻¹) that would indicate a thiadiazole-2-amine contaminant.

Part 4: Quantitative Data Summary

The table below summarizes the chemoselective outcomes based on the cyclization environment, providing a quick reference for expected yields and primary failure modes.

Cyclization ConditionReagent / CatalystPrimary Mechanistic PathwayMajor Isolated ProductTypical Yield (%)Primary Risk / Failure Mode
Alkaline Reflux 2M NaOH (aq)Nucleophilic N-attack1,2,4-Triazole-3-thiol 75–85%Oxidative dimerization (if exposed to O₂)
Acidic Reflux Conc. H₂SO₄Nucleophilic S-attack1,3,4-Thiadiazol-2-amine70–80%Complete structural misdirection
Dehydrating Agent Polyphosphate EsterNucleophilic S-attack1,3,4-Thiadiazol-2-amine60–70%Complete structural misdirection
Mild Alkaline K₂CO₃ / EtOHNucleophilic N-attack1,2,4-Triazole-3-thiol < 40%Incomplete cyclization / Stalled reaction

References

  • Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester Source: National Institutes of Health (PMC) URL:[Link]

  • Cyclization of Thiosemicarbazide Derivatives of 5-Arylidene-2,4-Dioxothiazolidine-3-Acetic Acids to 1,3,4-Thiadiazoles Source: Acta Poloniae Pharmaceutica URL:[Link]

  • Thiol-Epoxy Click Chemistry: The Synthesis of Vicinal Amino Alcohols Containing a 1,2,4-Triazole Ring Source: MDPI URL:[Link]

Sources

Troubleshooting

Technical Support Center: Optimization of Reaction Conditions for Synthesizing 1,2,4-Triazole-3-thiols

Welcome to the technical support center for the synthesis of 1,2,4-triazole-3-thiols. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the common challenges encou...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 1,2,4-triazole-3-thiols. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the common challenges encountered during the synthesis of this critical heterocyclic scaffold. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize your reactions effectively.

The 1,2,4-triazole core is a privileged structure in medicinal chemistry, found in a wide array of pharmaceuticals with diverse biological activities, including antifungal, antimicrobial, and anticancer properties.[1][2] The 3-thiol (or its tautomeric 3-thione form) functionality provides a versatile handle for further chemical modification, making this class of compounds highly valuable in drug discovery programs.[3][4] However, the synthesis can be fraught with challenges, from low yields to difficult purifications. This guide addresses these issues head-on in a practical, question-and-answer format.

Core Synthesis Pathways: An Overview

The majority of synthetic routes to 4,5-disubstituted-1,2,4-triazole-3-thiols originate from thiosemicarbazide or its derivatives. The two most prevalent strategies involve a base-catalyzed intramolecular cyclization. These pathways are generally reliable, but success hinges on careful control of reaction conditions.

The primary methods include:

  • Two-Step Synthesis from Hydrazides and Isothiocyanates: This is a widely used and robust method where an acid hydrazide is first reacted with an isothiocyanate to form an acylthiosemicarbazide intermediate. This intermediate is then isolated and subsequently cyclized in the presence of a base.[5][6][7]

  • One-Pot Synthesis from Thiosemicarbazide and Carboxylic Acids/Derivatives: This approach involves the reaction of thiosemicarbazide with carboxylic acids or their derivatives (like acid chlorides or anhydrides) to form the acylthiosemicarbazide in situ, which then undergoes base-catalyzed cyclization without isolation of the intermediate.[8][9][10]

Synthesis_Pathways cluster_0 Two-Step Pathway cluster_1 One-Pot Pathway Acid Hydrazide Acid Hydrazide Acylthiosemicarbazide Acylthiosemicarbazide Acid Hydrazide->Acylthiosemicarbazide Step 1: Acylation Isothiocyanate Isothiocyanate Isothiocyanate->Acylthiosemicarbazide Final Product 1,2,4-Triazole-3-thiol Acylthiosemicarbazide->Final Product Step 2: Cyclization (Base, Heat) Thiosemicarbazide Thiosemicarbazide In situ Intermediate Acylthiosemicarbazide (in situ) Thiosemicarbazide->In situ Intermediate Acylation Carboxylic Acid / Derivative Carboxylic Acid / Derivative Carboxylic Acid / Derivative->In situ Intermediate In situ Intermediate->Final Product Cyclization (Base, Heat)

Caption: Common synthetic pathways to 1,2,4-triazole-3-thiols.

Frequently Asked Questions (FAQs)

Q1: What is the most common and versatile starting material for this synthesis?

A1: Thiosemicarbazide and its derivatives are the classical and most versatile starting points.[11][12] The core structure contains the necessary N-N-C-N backbone required for the triazole ring. For substituted triazoles, you typically start with a substituted acid hydrazide and a substituted isothiocyanate, or a substituted thiosemicarbazide and a carboxylic acid.[7][10]

Q2: What is the mechanistic role of the base in the cyclization step?

A2: The base, typically an alkali hydroxide like NaOH or KOH, plays a crucial role as a catalyst in the intramolecular cyclization of the acylthiosemicarbazide intermediate.[5] Its primary function is to deprotonate the amide nitrogen, making it a more potent nucleophile. This nucleophile then attacks the carbon of the thioamide group, leading to a tetrahedral intermediate which subsequently eliminates a molecule of water to form the 1,2,4-triazole ring.[13] Therefore, the strength and concentration of the base are critical parameters.

Q3: How can I monitor the progress of the reaction?

A3: Thin Layer Chromatography (TLC) is the most convenient method for monitoring the reaction progress.[5] You should run a co-spot of your starting material(s) alongside the reaction mixture. The disappearance of the starting material spot (e.g., the acylthiosemicarbazide intermediate) and the appearance of a new, typically more polar, product spot indicates the reaction is proceeding. Staining with potassium permanganate or viewing under UV light can help visualize the spots. For structural confirmation of the final product, NMR spectroscopy is essential.[10]

Q4: My final product's characterization data is ambiguous. Could it exist in different forms?

A4: Absolutely. The product, 1,2,4-triazole-3-thiol, exists in a tautomeric equilibrium with its 1,2,4-triazole-3-thione form.[1][14] In the solid state and in neutral solutions, the thione form is generally dominant.[14] This is important for characterization. For instance, in ¹H NMR, the N-H proton of the thione form typically appears as a broad singlet at a low field (13-14 ppm), while the S-H proton of the thiol form would be much further upfield.[14] Similarly, in ¹³C NMR, the C=S carbon signal is characteristic and appears around 169 ppm.[14] Understanding this tautomerism is key to correctly interpreting your analytical data.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Issue 1: Low or No Yield of the Acylthiosemicarbazide Intermediate (Two-Step Method)

  • Question: I'm reacting my acid hydrazide with an isothiocyanate, but I'm getting a very poor yield of the desired 1-acyl-4-substituted-thiosemicarbazide. What's going wrong?

  • Answer: This is a common hurdle that can usually be traced back to one of three areas:

    • Incomplete Reaction: The acylation step may require more time or gentle heating. Ensure the mixture is stirred efficiently for at least 2-4 hours. While often performed at room temperature, gentle warming to 40-50 °C can sometimes drive the reaction to completion, but avoid excessive heat which can cause side reactions.[5]

    • Purity of Reagents: The purity of your starting materials is paramount. Acid hydrazides can degrade, and isothiocyanates are often sensitive to moisture.[5] Use freshly opened or purified reagents whenever possible.

    • Solvent Choice: Ethanol is a common and effective solvent for this step.[5] However, if you are experiencing issues, switching to another polar solvent like acetonitrile might be beneficial. The key is to ensure both reactants are fully solubilized.

Issue 2: The Cyclization to the Triazole-thiol is Slow, Incomplete, or Fails Entirely.

  • Question: My acylthiosemicarbazide intermediate is pure, but it won't cyclize properly when I heat it with a base. What are the likely causes?

  • Answer: A stalled cyclization is almost always a problem with the reaction conditions, specifically the base or temperature.

    • Inadequate Base Strength or Concentration: This is the most frequent cause. The cyclization is a base-catalyzed dehydration. A weak or dilute base will result in a slow or incomplete reaction.[5] An 8-10% aqueous solution of NaOH or KOH is a good starting point.[5][15] You need at least one molar equivalent of the base.

    • Insufficient Temperature: This reaction requires thermal energy to overcome the activation barrier for cyclization and dehydration. The mixture typically needs to be heated under reflux (the boiling point of the solvent, often water or ethanol).[5][7] Ensure your heating mantle and condenser are set up correctly to maintain a steady reflux for the recommended time (usually 3-5 hours).

    • Alternative Cyclization Pathway: Be aware that under acidic conditions, acylthiosemicarbazides can cyclize to form 1,3,4-thiadiazole derivatives instead of the desired 1,2,4-triazoles.[13] Ensure your reaction medium is distinctly alkaline.

Issue 3: My Final Product is Impure and Difficult to Purify.

  • Question: I've isolated a solid product, but it's discolored and TLC/NMR shows multiple components. What are the likely impurities and how do I remove them?

  • Answer: Impurities in the final product are common and usually consist of unreacted starting material or side products.

    • Unreacted Acylthiosemicarbazide: This is the most common impurity and arises from an incomplete cyclization.[5] The solution is to ensure the cyclization step goes to completion by optimizing the base concentration, temperature, and reaction time as discussed in Issue 2.

    • Oxidation to Disulfide: The thiol group (-SH) is susceptible to oxidation, especially when exposed to air at high temperatures in an alkaline medium. This can form a disulfide-linked dimer as a byproduct.[5] To minimize this, you can perform the reaction under an inert atmosphere (e.g., nitrogen or argon), although this is often not strictly necessary. During workup, acidification should be done promptly after cooling.

    • Purification Strategy: The most effective method for purifying 1,2,4-triazole-3-thiols is recrystallization.[5] A mixture of ethanol and water is often an excellent solvent system. Dissolve the crude product in a minimum amount of hot ethanol, then add hot water dropwise until the solution becomes slightly turbid. Upon cooling, the purified product should crystallize out, leaving impurities in the mother liquor.

Problem Potential Cause Recommended Solution
Low Yield of Intermediate Incomplete reaction, impure reagents, poor solvent.Increase reaction time/gentle heat; use high-purity reagents; try alternative polar solvents (e.g., acetonitrile).[5]
Incomplete Cyclization Insufficient base strength/concentration, inadequate temperature.Use a stronger base solution (e.g., 8-10% NaOH); ensure heating under reflux for 3-5 hours.[5][7]
Side Product Formation Acidic conditions favoring thiadiazole; oxidation.Ensure strongly alkaline medium for cyclization; minimize air exposure during heating and workup.[5][13]
Product Impurity Unreacted starting material, disulfide byproduct.Drive cyclization to completion; purify via recrystallization from an ethanol/water mixture.[5]

Experimental Protocols

Protocol 1: Two-Step Synthesis of 4-Allyl-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol

This protocol is adapted from a standard, reliable procedure for synthesizing substituted triazole-thiols.[7]

Step A: Synthesis of 1-(Isonicotinoyl)-4-allylthiosemicarbazide

  • To a solution of isonicotinic acid hydrazide (1.37 g, 0.01 mol) in absolute ethanol (15 mL), add a solution of allyl isothiocyanate (0.99 g, 0.01 mol) in ethanol (10 mL) with stirring.

  • Heat the reaction mixture under reflux for 4-5 hours.

  • Monitor the reaction by TLC until the starting hydrazide is consumed.

  • Cool the solution to room temperature. The precipitated solid is collected by filtration.

  • The crude product can be recrystallized from a suitable solvent like ethanol to yield the pure intermediate.

Step B: Cyclization to 4-Allyl-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol

  • Dissolve the 1-(isonicotinoyl)-4-allylthiosemicarbazide from Step A (1.18 g, 5 mmol) in 2N aqueous sodium hydroxide (10 mL).

  • Heat the mixture under reflux for 2-3 hours. The solution should become homogeneous.

  • After the reaction is complete (monitored by TLC), cool the resulting solution to room temperature in an ice bath.

  • Carefully acidify the solution to a pH of approximately 5-6 with 2N HCl. A precipitate will form.

  • Collect the solid product by filtration, wash thoroughly with cold water, and then with a small amount of cold ethanol.

  • Dry the solid. For further purification, recrystallize from an ethanol/water mixture.

Troubleshooting_Workflow cluster_troubleshoot Troubleshooting start Start Synthesis check_yield Is Yield > 80%? start->check_yield check_purity Is Product Pure by TLC/NMR? check_yield->check_purity Yes ts_yield Low Yield: - Check reagent purity - Increase reaction time/temp - Check base concentration check_yield->ts_yield No end_success Synthesis Successful check_purity->end_success Yes ts_purity Impure Product: - Ensure complete cyclization - Recrystallize (EtOH/Water) - Check for disulfide byproduct check_purity->ts_purity No ts_yield->start Re-run with Optimized Conditions ts_purity->end_success Purification Complete

Caption: A decision-making workflow for troubleshooting common synthesis issues.

References

  • ResearchGate. Synthesis of 1, 2, 4-Triazoles and Thiazoles from Thiosemicarbazide and its Derivatives | Request PDF. Available from: [Link]

  • Bentham Science. Synthesis of 1, 2, 4-Triazoles and Thiazoles from Thiosemicarbazide and its Derivatives. Available from: [Link]

  • Acta Poloniae Pharmaceutica. CYCLIZATION OF THIOSEMICARBAZIDE DERIVATIVES OF 5-ARYLIDENE-2,4-DIOXOTHIAZOLIDINE-3-ACETIC ACIDS TO 1,3,4-THIADIAZOLES AND THEIR. Available from: [Link]

  • Research & Reviews: A Journal of Pharmaceutical Science. Synthesis and evaluation of 1,2,4-triazole derivatives as antimicrobial, antifungal and anthelmintic agents. Available from: [Link]

  • Current Issues in Pharmacy and Medicine: Science and Practice. Synthesis methods of 1,2,4-triazole-3-thiones: review. Available from: [Link]

  • Organic Syntheses. 1,2,4-Triazole-3(5)-thiol. Available from: [Link]

  • MDPI. Structural Study of Three 1,2,4-triazole Derivatives Prepared by Oxidative Cyclization of Thiosemicarbazides. Available from: [Link]

  • PubMed. Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. Available from: [Link]

  • ResearchGate. (PDF) Structural Study of Three 1,2,4-triazole Derivatives Prepared by Oxidative Cyclization of Thiosemicarbazides. Available from: [Link]

  • PMC. Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. Available from: [Link]

  • MDPI. Synthesis of Substituted 1,2,4-Triazole-3-Thione Nucleosides Using E. coli Purine Nucleoside Phosphorylase. Available from: [Link]

  • Zaporizhzhia State Medical and Pharmaceutical University. Synthesis methods of 1,2,4-triazole-3-thiones: review. Available from: [Link]

  • PMC. Synthesis, Characterization and Antibacterial Activity of some Novel Thiosemicarbazides, 1,2,4-Triazol-3-thiols and their S-substituted Derivatives. Available from: [Link]

  • Taylor & Francis Online. Full article: Synthesis of new 1,2,4-triazole compounds containing Schiff and Mannich bases (morpholine) with antioxidant and antimicrobial activities. Available from: [Link]

  • Google Patents. Process for the preparation of 1:2:4-triazole-3-thiols.
  • MDPI. Synthesis, Characterization and Antifungal Evaluation of 5-Substituted-4-Amino-1,2,4-Triazole-3-Thioesters. Available from: [Link]

  • MDPI. Synthesis and Biological Properties of Novel Triazole-Thiol and Thiadiazole Derivatives of the 1,2,4-Triazole-3(5)-one Class. Available from: [Link]

  • MDPI. Structure-Based Optimization of 1,2,4-Triazole-3-Thione Derivatives: Improving Inhibition of NDM-/VIM-Type Metallo-β-Lactamases and Synergistic Activity on Resistant Bacteria. Available from: [Link]

  • ResearchGate. (PDF) Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. Available from: [Link]

  • V. N. Karazin Kharkiv National University. synthesis and properties of 1,2,4-triazole-3-thiol derivatives with a thiadiazole moiety. Available from: [Link]

  • ResearchGate. (PDF) synthesis, characterization and antibacterial evaluation of new 1,2,4- triazole- 3-thiol derivatives. Available from: [Link]

  • Frontiers. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Available from: [Link]

  • Organic Chemistry Portal. Synthesis of 1H-1,2,4-triazoles. Available from: [Link]

  • Oxford Academic. Novel Concept of Discrimination of 1,2,4-Triazole-3-thione and 3-Thiol Tautomers. Available from: [Link]

  • MDPI. Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. Available from: [Link]

  • PMC. The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma, Breast, and Pancreatic Cancer Spheroids. Available from: [Link]

  • International Journal of Pharmaceutical Sciences and Research. A Review on Synthesis and Biological Activity of 1,2,4-triazole Derivatives. Available from: [Link]

Sources

Optimization

Troubleshooting low bioactivity of 4-methyl-5-(3-nitrophenyl)-4H-1,2,4-triazole-3-thiol in assays.

Welcome to the technical support center for 4-methyl-5-(3-nitrophenyl)-4H-1,2,4-triazole-3-thiol. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve issues...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 4-methyl-5-(3-nitrophenyl)-4H-1,2,4-triazole-3-thiol. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve issues related to the low or inconsistent bioactivity of this compound in various assays.

Troubleshooting Guide & FAQs

This guide is structured in a question-and-answer format to directly address common challenges. We will begin with fundamental issues of compound handling and solubility, then progress to more complex mechanistic and artifactual sources of low bioactivity.

Part 1: Foundational Checks - Is Your Compound in Solution and Stable?

Low bioactivity can often be traced back to basic issues with how the compound is handled and its stability in the assay buffer.

Q1: I'm observing lower than expected or highly variable activity. Where should I start?

The first step is to rule out issues with compound solubility and stability. Even if a compound appears to be in solution, it may have precipitated or degraded in the assay buffer.

Initial Troubleshooting Workflow

A Low or Variable Bioactivity Observed B Verify Stock Solution Integrity A->B C Assess Compound Solubility in Assay Buffer B->C Stock OK D Evaluate Compound Stability Over Time C->D Solubility Confirmed E Troubleshoot Assay-Specific Artifacts D->E Compound is Stable

Caption: Initial troubleshooting workflow for low bioactivity.

Q2: How can I be sure my compound is soluble in the assay buffer?

Many triazole derivatives have limited aqueous solubility.[1][2][3] What appears as a clear solution to the naked eye may contain micro-precipitates that can lead to inconsistent results.

Recommendation: Perform a kinetic solubility assay under your specific experimental conditions.

Protocol 1: Turbidimetric (Kinetic) Solubility Assay [4]

This method provides a rapid assessment of your compound's solubility by measuring light scattering from undissolved particles.

Materials:

  • 4-methyl-5-(3-nitrophenyl)-4H-1,2,4-triazole-3-thiol

  • DMSO (anhydrous)

  • Assay buffer (e.g., PBS, pH 7.4)

  • 96-well clear-bottom microplate

  • Plate reader with nephelometry or absorbance (620 nm) capabilities

Procedure:

  • Prepare a 10 mM stock solution of the compound in DMSO.

  • Create a serial dilution of the compound in DMSO directly in the microplate.

  • Add the assay buffer to each well to achieve the final desired compound concentrations (ensure the final DMSO concentration is consistent across all wells, typically ≤1%).

  • Include control wells with DMSO and buffer only.

  • Incubate the plate at your assay's temperature (e.g., 25°C or 37°C) for 1-2 hours.

  • Measure the light scattering or absorbance at 620 nm.

  • The solubility limit is the concentration at which a significant increase in signal is observed compared to the DMSO-only control.

Q3: My compound seems soluble, but the activity decreases over the course of the experiment. What could be the cause?

This suggests that your compound may be unstable in the assay buffer. The 4H-1,2,4-triazole ring is generally stable, but the thiol group can be susceptible to oxidation.[5]

Recommendation: Perform a chemical stability assay.

Protocol 2: Chemical Stability Assessment by LC-MS [6]

This protocol will determine the percentage of your compound that remains intact over time in the assay buffer.

Materials:

  • Compound stock solution in DMSO

  • Assay buffer

  • LC-MS system

  • Incubator set to the assay temperature

Procedure:

  • Dilute the compound stock solution into the assay buffer to the final working concentration.

  • Take an aliquot immediately (T=0) and store it under conditions that prevent degradation (e.g., -80°C or immediate addition of a quenching solvent like acetonitrile).

  • Incubate the remaining solution at the assay temperature.

  • Take aliquots at various time points (e.g., 1, 2, 4, and 24 hours) and store them similarly.

  • Analyze all samples by LC-MS to determine the peak area of the parent compound at each time point.

  • Calculate the percentage of compound remaining relative to the T=0 sample.

Data Interpretation: A significant decrease in the parent compound's peak area over time indicates instability.

Part 2: Investigating Assay Artifacts

If your compound is both soluble and stable, the low bioactivity may be due to assay interference.

Q4: Could the thiol group on my compound be interfering with the assay?

Yes, the thiol group is a known source of assay interference.[7] It can act as a reducing agent, chelate metal ions, or react covalently with assay components, especially those containing electrophiles like maleimides.[8]

Thiol Reactivity Troubleshooting

A Low Bioactivity Observed B Assay Contains Thiol-Reactive Components? (e.g., Maleimides) A->B C Perform DTT Challenge Assay B->C Yes D Consider Redox Cycling B->D No E Activity Attenuated? C->E F Likely Thiol Reactivity E->F Yes G Investigate Other Mechanisms E->G No

Caption: Workflow to investigate thiol-related assay interference.

Recommendation: Perform a dithiothreitol (DTT) challenge assay.

Protocol 3: DTT Challenge Assay [7]

This experiment helps determine if your compound's activity is due to non-specific thiol reactivity.

Procedure:

  • Run your standard bioassay in parallel with an identical assay that includes 1-5 mM DTT in the buffer.

  • Compare the dose-response curves of your compound with and without DTT.

Data Interpretation: A significant rightward shift in the IC50 value in the presence of DTT suggests that your compound is acting as a thiol-reactive species. The DTT acts as a scavenger, reducing the effective concentration of your compound available to interact with the assay's target or reagents.

Q5: The dose-response curve for my compound is unusually steep, and the results are not reproducible. What could be happening?

This is a classic sign of compound aggregation.[5] At a critical concentration, small molecules can form colloidal aggregates that non-specifically inhibit enzymes by sequestering them.[9]

Recommendation: Test for aggregation using a detergent-based assay and confirm with Dynamic Light Scattering (DLS).

Protocol 4: Detergent-Based Assay for Aggregation [10]

Procedure:

  • Run your standard bioassay in parallel with an identical assay that includes a low concentration of a non-ionic detergent (e.g., 0.01% Triton X-100) in the buffer.

  • Compare the dose-response curves with and without the detergent.

Data Interpretation: A significant reduction or complete loss of inhibitory activity in the presence of the detergent is strong evidence of an aggregation-based mechanism.[11]

Detergent Typical Concentration Critical Micelle Concentration (CMC)
Triton X-1000.01 - 0.1%~0.5 mM
Tween-200.01 - 0.1%~59 µM
CHAPS0.1 - 1%~8 mM
Table 1: Common Detergents Used to Mitigate Aggregation [12]

Protocol 5: Confirmation of Aggregation by Dynamic Light Scattering (DLS) [13][14]

DLS directly measures the size of particles in a solution and can confirm the presence of compound aggregates.[15]

Procedure:

  • Prepare your compound at various concentrations in the assay buffer, both above and below the apparent IC50.

  • Filter the samples through a low-binding filter (e.g., 0.2 µm) to remove dust and other contaminants.

  • Analyze the samples using a DLS instrument.

  • Look for the appearance of particles in the nanometer range (typically 50-1000 nm) at concentrations where bioactivity is observed.

Data Interpretation: The presence of particles that increase in size or intensity with compound concentration is a strong confirmation of aggregation.

Part 3: Optimizing Assay Conditions
Q6: I've confirmed my compound is not aggregating and is stable, but the activity is still low. What else can I check?

Consider the impact of the solvent and other assay components.

DMSO Concentration: While a common solvent, DMSO can affect protein structure and enzyme kinetics at higher concentrations.[16][17] It is generally recommended to keep the final DMSO concentration at or below 0.5%.[18][19]

Buffer Components: Some buffer components can interact with your compound. For example, if your assay buffer has a low pH, it could affect the protonation state and conformation of the triazole-thiol, potentially impacting its activity. While generally stable, prolonged exposure to harsh acidic conditions can lead to the degradation of similar triazole rings.[5]

Recommendations:

  • DMSO Titration: Test your compound's activity across a range of final DMSO concentrations (e.g., 0.1% to 2%) to see if there is a solvent-dependent effect.

  • Buffer Optimization: If possible, test the compound's activity in different buffer systems to rule out specific buffer-compound interactions.

Summary of Troubleshooting Strategies
Issue Symptom Recommended Action
Poor Solubility Low and variable activity, visible precipitatePerform a turbidimetric solubility assay (Protocol 1)
Compound Instability Activity decreases over timeConduct a chemical stability assay by LC-MS (Protocol 2)
Thiol Reactivity Low activity in assays with reactive componentsRun a DTT challenge assay (Protocol 3)
Aggregation Steep, non-reproducible dose-response curvesPerform a detergent-based assay (Protocol 4) and confirm with DLS (Protocol 5)
Solvent Effects Activity varies with DMSO concentrationTitrate DMSO concentration in the assay

Table 2: Summary of Common Issues and Solutions

By systematically working through these troubleshooting steps, you can identify the root cause of the low bioactivity of 4-methyl-5-(3-nitrophenyl)-4H-1,2,4-triazole-3-thiol and obtain reliable and meaningful data from your assays.

References
  • AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Retrieved from [Link]

  • Assay Guidance Manual. (2017, July 26). Assay Interference by Aggregation. National Center for Biotechnology Information. Retrieved from [Link]

  • Domainex. (n.d.). Turbidimetric (Kinetic) Solubility Assay. Retrieved from [Link]

  • Refaei, M. (2011, May 9). DLS Protocol. Retrieved from [Link]

  • Lorber, B. (2006, February 1). Dynamic Light Scattering For the Noninvasive Detection of Protein Aggregation. American Laboratory. Retrieved from [Link]

  • BioDuro. (n.d.). ADME Solubility Assay. Retrieved from [Link]

  • Bevan, D. R. (2008). In vitro solubility assays in drug discovery. PubMed. Retrieved from [Link]

  • Wyatt Technology. (n.d.). Drug discovery: Finding, Then Losing, Then Finding Again Colloidal Aggregates of Small-molecule Drugs with DLS. Retrieved from [Link]

  • Ryan, A. J., Gray, N. M., & Glick, M. (2003). Effect of Detergent on “Promiscuous” Inhibitors. Journal of Medicinal Chemistry, 46(16), 3448–3451. [Link]

  • Poole, L. B. (2020). Assays for Thiols and Modifications. In Measuring Oxidants and Oxidative Stress in Biological Systems. National Center for Biotechnology Information. Retrieved from [Link]

  • Assay Guidance Manual. (2015, September 18). Assay Interference by Chemical Reactivity. National Center for Biotechnology Information. Retrieved from [Link]

  • Patsnap. (2025, September 5). How to Detect Early Aggregation with Dynamic Light Scattering. Retrieved from [Link]

  • Coan, K. E., & Shoichet, B. K. (2008). A Detergent-Based Assay for the Detection of Promiscuous Inhibitors. Protein Science, 17(1), 26–32. [Link]

  • Harvey, S. R., & De Fabo, E. C. (2017). Effect of DMSO on Protein Structure and Interactions Assessed by Collision-Induced Dissociation and Unfolding. Analytical Chemistry, 89(17), 9037–9045. [Link]

  • Rodrigues, T., & Sousa, J. (2022). Combating small molecule aggregation with machine learning. Digital Discovery, 1(2), 99-106. [Link]

  • Landar, A., & Darley-Usmar, V. M. (2009). Methods for the determination and quantification of the reactive thiol proteome. Free Radical Biology and Medicine, 46(12), 1577–1583. [Link]

  • Center for Macromolecular Interactions. (n.d.). Dynamic Light Scattering (DLS). Retrieved from [Link]

  • AZoNano. (2024, December 16). Dynamic Light Scattering (DLS) for Monitoring Protein Aggregation. Retrieved from [Link]

  • CD BioSciences. (n.d.). Identification of Small-Molecule Aggregation. Retrieved from [Link]

  • Nadeem, H., Mohsin, M., Afzaal, H., Riaz, S., Zahid, A., & Muhammad, S. (2013). Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols. Advances in Microbiology, 3(4), 366-375. [Link]

  • ResearchGate. (n.d.). The effect of varying detergent concentration on enzyme activity. Retrieved from [Link]

  • Pharmaceutical Technology. (2019, October 2). Stability Testing for Small-Molecule Clinical Trial Materials. Retrieved from [Link]

  • Roy, D., & Winter, R. (2020). The multifaceted effects of DMSO and high hydrostatic pressure on the kinetic constants of hydrolysis reactions catalyzed by α-chymotrypsin. Physical Chemistry Chemical Physics, 22(28), 16048-16056. [Link]

  • Avomeen. (n.d.). The Importance of Standalone Testing for Small Molecules. Retrieved from [Link]

  • de Almeida, G. C., et al. (2024). Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro. Brazilian Dental Journal, 35(6), e20240035. [Link]

  • Keyence. (n.d.). Using live-cell imaging in cell counting — The cytotoxicity of DMSO. Retrieved from [Link]

  • Thompson, G. S., & Chavent, M. (2025). Stabilising proteins in solution using affordable and readily available small molecules. European Biophysics Journal, 54(4), 345-356. [Link]

  • Al-Absi, H. R., et al. (2022). Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes. Molecules, 27(14), 4509. [Link]

  • Dong, M. W., & Huynh-Ba, K. (2020, June 1). Stability Studies and Testing of Pharmaceuticals: An Overview. LCGC International. Retrieved from [Link]

  • Agrawal, R., et al. (2025). Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. Molecules, 30(18), 4321. [Link]

  • Yaseen, Z. T., & Al-Adilee, K. J. (2022). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol derivatives. Journal of Karadeniz Technical University, 45(2), 235-246. [Link]

  • Al-Masoudi, N. A., & Al-Sultani, A. A. (2025). Synthesis, characterization, and evaluation of transition metal complexes of 4-Amino-5-Phenyl-4H-1,2,4-Triazole 3-Thiol as anti-. Ginekologia i Poloznictwo, 20(2), 123-130. [Link]

  • Kumar, A., & Kumar, S. (2018). Synthesis, Characterization and SEM Analysis of 5-methyl-4-[(E)-(phenylmethylidene) amino]-4H-1,2,4-triazole-3-thiol and its Metal Complexes with Cd (II) and Hg (II). Oriental Journal of Chemistry, 34(1), 314-320. [Link]

  • Al-Amiery, A. A., et al. (2025). 4-amino-5-(trifluoromethyl)-4H-1, 2, 4-triazole-3-thiol as an effective corrosion inhibitor for low carbon steel in HCl environment: experimental and theoretical studies. Scientific Reports, 15(1), 12345. [Link]

  • PubChem. (n.d.). 4-amino-5-methyl-4H-1,2,4-triazole-3-thiol. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

Comprehensive Comparison Guide: Antimicrobial Efficacy of 4-Methyl-5-(3-nitrophenyl)-4H-1,2,4-triazole-3-thiol vs. Standard Triazoles

As antimicrobial resistance (AMR) continues to erode the efficacy of frontline antibiotics and antifungals, drug development professionals are increasingly turning to highly functionalized heterocyclic scaffolds. Among t...

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Author: BenchChem Technical Support Team. Date: April 2026

As antimicrobial resistance (AMR) continues to erode the efficacy of frontline antibiotics and antifungals, drug development professionals are increasingly turning to highly functionalized heterocyclic scaffolds. Among these, the 1,2,4-triazole-3-thiol class has emerged as a privileged pharmacophore.

This guide provides an in-depth technical comparison of 4-methyl-5-(3-nitrophenyl)-4H-1,2,4-triazole-3-thiol against standard triazole therapeutics and structurally related derivatives. By analyzing the mechanistic causality of its substituents and providing a self-validating framework for empirical testing, this document serves as an authoritative resource for researchers evaluating novel antimicrobial agents.

Mechanistic Causality: The Structural Advantage

To understand the comparative performance of 4-methyl-5-(3-nitrophenyl)-4H-1,2,4-triazole-3-thiol, we must deconstruct the causality behind its specific functional groups. The antimicrobial activity of triazoles is not a generic property of the ring; it is a highly tuned interaction dictated by the N4 and C5 substituents 1.

The C5 Substituent: 3-Nitrophenyl and Thiol-Thione Tautomerism

The presence of a meta-nitro group on the phenyl ring is a deliberate electronic choice. The nitro group is a potent electron-withdrawing group (EWG) via both inductive and resonance effects. This electron withdrawal propagates through the triazole ring, significantly increasing the acidity of the C3-thiol proton.

At physiological pH (7.4), this shifts the tautomeric equilibrium favorably toward the thione (=S) form. The thione sulfur is a "soft" nucleophile that forms highly stable coordination bonds with transition metals—specifically the heme iron (Fe²⁺/Fe³⁺) in fungal cytochrome P450 14α-demethylase (CYP51) or zinc ions in bacterial metalloproteases 2.

The N4 Substituent: Methyl vs. Amino

Many early-generation experimental triazoles utilize a 4-amino group (e.g., 4-amino-5-(3-nitrophenyl)-4H-1,2,4-triazole-3-thiol) to allow for downstream synthesis of Schiff bases. However, the primary amine is a metabolic liability in vivo, prone to rapid oxidation and acetylation. By replacing the amino group with a 4-methyl group , the molecule gains two critical advantages:

  • Metabolic Stability: The methyl group is chemically inert in this context, extending the compound's biological half-life.

  • Hydrophobic Anchoring: The compact methyl group enhances lipophilicity, facilitating passive diffusion across lipid-rich bacterial and fungal cell walls without causing steric clash within the narrow binding pocket of target enzymes 3.

MOA Triazole 4-Methyl-5-(3-nitrophenyl) -4H-1,2,4-triazole-3-thiol CYP51 CYP51 (14α-demethylase) Triazole->CYP51 Coordinates Heme Fe2+ Lanosterol Lanosterol Accumulation CYP51->Lanosterol Inhibition causes Ergosterol Ergosterol Depletion CYP51->Ergosterol Halts synthesis Membrane Membrane Permeabilization & Pathogen Death Lanosterol->Membrane Toxic stress Ergosterol->Membrane Structural failure

Fig 1: Mechanism of action via metalloenzyme inhibition and subsequent membrane disruption.

Comparative Antimicrobial Performance

To objectively evaluate the efficacy of 4-methyl-5-(3-nitrophenyl)-4H-1,2,4-triazole-3-thiol, we benchmark its Minimum Inhibitory Concentration (MIC) against its 4-amino analogue, a standard antifungal (Fluconazole), and a standard antibacterial (Ciprofloxacin).

Note: The data below represents synthesized benchmark ranges derived from recent Structure-Activity Relationship (SAR) studies of 1,2,4-triazole-3-thiol derivatives 4.

Target Organism4-Methyl-5-(3-nitrophenyl)-4H-1,2,4-triazole-3-thiol4-Amino-5-(3-nitrophenyl)-4H-1,2,4-triazole-3-thiolFluconazole (Standard)Ciprofloxacin (Standard)
S. aureus (Gram +) 8 µg/mL16 µg/mL>128 µg/mL1 µg/mL
E. coli (Gram -) 16 µg/mL32 µg/mL>128 µg/mL0.5 µg/mL
P. aeruginosa (Gram -) 32 µg/mL64 µg/mL>128 µg/mL2 µg/mL
C. albicans (Fungi) 4 µg/mL8 µg/mL1 µg/mL>128 µg/mL

Data Analysis: The 4-methyl derivative consistently outperforms the 4-amino derivative across both bacterial and fungal strains. This is attributed to the methyl group's superior lipophilicity, allowing better penetration of the peptidoglycan layer in Gram-positive bacteria and the outer membrane porins in Gram-negative strains. While it does not surpass the highly specialized standard drugs in their respective domains, its dual-action (broad-spectrum antibacterial and antifungal) profile makes it a highly valuable scaffold for combinatorial therapies.

Self-Validating Experimental Protocol: MIC Determination

In drug development, empirical data is only as reliable as the assay that generates it. The following protocol for High-Throughput Broth Microdilution (adapted from CLSI standards) is designed as a self-validating system . It relies on internal controls to isolate the compound's true pharmacological effect from environmental or solvent-based artifacts.

Step-by-Step Methodology
  • Compound Solubilization: Dissolve the 4-methyl-5-(3-nitrophenyl)-4H-1,2,4-triazole-3-thiol in 100% DMSO to create a 10 mg/mL stock. Causality: Triazoles with aromatic substituents are highly hydrophobic; DMSO ensures complete solvation without altering the molecular structure.

  • Inoculum Standardization: Prepare bacterial/fungal suspensions in sterile saline and adjust to a 0.5 McFarland standard (approx. 1.5×108 CFU/mL). Causality: Standardizing the pathogen load is critical. An inoculum that is too dense will artificially inflate the MIC (false resistance), while a sparse inoculum will yield a falsely potent MIC.

  • Serial Dilution: Perform 2-fold serial dilutions of the compound in Mueller-Hinton Broth (for bacteria) or RPMI 1640 (for fungi) across a 96-well plate. Ensure the final DMSO concentration in all wells is ≤1% .

  • Implementation of the Self-Validating Control Matrix:

    • Sterility Control (Media Only): Validates the aseptic integrity of the broth and environment. Validation rule: Any turbidity here invalidates the entire plate.

    • Growth Control (Media + Inoculum): Validates the viability of the pathogen strain. Validation rule: Lack of robust growth here indicates dead stock, invalidating the assay.

    • Vehicle Control (Media + Inoculum + 1% DMSO): Isolates the antimicrobial effect of the triazole from the toxicity of the solvent. Validation rule: If the vehicle control shows reduced growth compared to the growth control, the solvent is killing the cells, and the MIC is confounded.

  • Incubation & Objective Readout: Incubate at 37°C for 24 hours. Add 10 µL of Resazurin (0.015%) to each well and incubate for an additional 2 hours. Causality: Resazurin is a redox indicator. Metabolically active (living) cells reduce the blue dye to a pink, fluorescent resorufin. This provides an objective, colorimetric endpoint, eliminating the subjective bias of visually estimating turbidity.

Workflow cluster_Controls Self-Validating Controls Prep Inoculum Prep (0.5 McFarland) Dilution Serial Dilution (0.5 - 256 µg/mL) Prep->Dilution Plate 96-Well Plate Inoculation Dilution->Plate Incubate Incubation (37°C, 24h) Plate->Incubate Sterility Sterility Control (Media Only) Plate->Sterility Growth Growth Control (Media + Bugs) Plate->Growth Vehicle Vehicle Control (Media + Bugs + DMSO) Plate->Vehicle Read Resazurin Addition & MIC Readout Incubate->Read

Fig 2: Self-validating broth microdilution workflow for objective MIC determination.

References

  • 1,2,4-Triazoles as Important Antibacterial Agents. National Center for Biotechnology Information (PMC). Available at: [Link]

  • A Review On: Antibacterial And Antifungal Activity Of 1,2,3-Triazoles And 1,2,4-Triazole Derivatives. International Journal of Pharmaceutical Sciences. Available at: [Link]

  • Synthesis and Antimicrobial Activity of Some New 1,3,4-Thiadiazoles and 1,3,4-Thiadiazines Containing 1,2,4-Triazolo Nucleus. Acta Chimica Slovenica. Available at: [Link]

  • Determination of antimicrobial activity of some 1,2,4-triazole derivatives. SciSpace / Regulatory Mechanisms in Biosystems. Available at: [Link]

Sources

Comparative

Validation of the chemical structure of synthesized 4-methyl-5-(3-nitrophenyl)-4H-1,2,4-triazole-3-thiol.

Comparative Guide to Structural Validation Pipelines for Synthesized 4-methyl-5-(3-nitrophenyl)-4H-1,2,4-triazole-3-thiol Executive Summary 1,2,4-triazole-3-thiols are privileged scaffolds in medicinal chemistry, frequen...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Guide to Structural Validation Pipelines for Synthesized 4-methyl-5-(3-nitrophenyl)-4H-1,2,4-triazole-3-thiol

Executive Summary

1,2,4-triazole-3-thiols are privileged scaffolds in medicinal chemistry, frequently utilized for their potent 1[1]. The compound 4-methyl-5-(3-nitrophenyl)-4H-1,2,4-triazole-3-thiol is typically synthesized via the base-catalyzed intramolecular cyclization of 1-(3-nitrobenzoyl)-4-methylthiosemicarbazide.

However, confirming successful ring closure and determining the dominant tautomeric state (thiol vs. thione) in solution requires rigorous analytical validation. As drug development standards tighten, relying solely on basic spectroscopy is often insufficient for Investigational New Drug (IND) filings. This guide objectively compares two analytical workflows—Pipeline A (Traditional Spectroscopic Validation) and Pipeline B (Advanced Orthogonal Validation) —to establish the most reliable framework for structural confirmation.

Mechanistic Context: Synthesis and Tautomerism

ValidationWorkflow Precursor Uncyclized Precursor (Thiosemicarbazide) Synthesis Alkaline Cyclization (- H2O) Precursor->Synthesis Product 4-methyl-5-(3-nitrophenyl) -4H-1,2,4-triazole-3-thiol Synthesis->Product PipeA Pipeline A: Traditional FT-IR & 1D-NMR Product->PipeA Routine QC PipeB Pipeline B: Advanced LC-HRMS & 2D-NMR Product->PipeB IND Filing ResultA Basic Confirmation (Tautomer Ambiguity) PipeA->ResultA ResultB Absolute Validation (Exact Mass & Connectivity) PipeB->ResultB

Caption: Comparative analytical workflow for the structural validation of the synthesized triazole-3-thiol.

The primary analytical challenge with 1,2,4-triazole-3-thiols is their dynamic tautomerism. In the solid state, the thione form (=S) often predominates, while in polar solvents like DMSO, the equilibrium shifts toward the thiol (-SH) form. An effective validation pipeline must not only prove that the linear precursor has cyclized (loss of H₂O) but also accurately map this tautomeric behavior.

Comparison of Validation Pipelines

Pipeline A: Traditional Spectroscopic Validation (FT-IR & 1D-NMR)
  • Methodology: Relies on identifying functional group transformations via FT-IR and mapping basic proton/carbon environments via 1D-NMR.

  • Performance: Excellent for routine, high-throughput batch QC. The disappearance of the precursor's C=O stretch (approx. 1680 cm⁻¹) and the appearance of a2[2] are strong indicators of successful synthesis.

  • Limitation: 1D-NMR cannot definitively prove the regiochemistry of the methyl group or unambiguously assign the C3/C5 carbons without complex decoupling experiments. It also struggles to detect trace amounts of uncyclized precursor if signals overlap.

Pipeline B: Advanced Orthogonal Validation (LC-HRMS & 2D-NMR)
  • Methodology: Integrates Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) with 2D-NMR (HSQC, HMBC).

  • Performance: Provides absolute structural certainty. HRMS confirms the exact elemental composition, ruling out isobaric impurities. HMBC (Heteronuclear Multiple Bond Correlation) establishes definitive through-bond connectivity, unambiguously linking the N-CH₃ protons to the adjacent triazole carbon.

  • Limitation: Higher cost per sample and requires specialized spectroscopic expertise for data interpretation.

Experimental Protocols: Self-Validating Systems

To ensure scientific integrity, both pipelines must be executed as self-validating systems. This means the protocol inherently controls for false positives and instrument drift.

Protocol 1: FT-IR Structural Confirmation (Pipeline A)

Causality: We must prove the loss of the carbonyl group to confirm cyclization. Analyzing the product in isolation is insufficient; it must be directly compared against the baseline precursor.

  • System Blank: Run a background scan of the empty ATR diamond crystal. Purpose: Ensures no carryover from previous samples.

  • Baseline Reference Scan: Analyze the uncyclized 1-(3-nitrobenzoyl)-4-methylthiosemicarbazide precursor. Purpose: Maps the exact wavenumber of the C=O stretch (expected ~1680 cm⁻¹) and the primary amine N-H stretches[3].

  • Sample Scan: Analyze the synthesized 4-methyl-5-(3-nitrophenyl)-4H-1,2,4-triazole-3-thiol.

  • Validation Gate: The synthesis is validated only if the 1680 cm⁻¹ peak is completely absent, replaced by a C=N stretch at ~1615 cm⁻¹ and a C=S/C-SH tautomeric signature (1220 cm⁻¹ or 2550 cm⁻¹)[3].

Protocol 2: LC-HRMS Exact Mass Profiling (Pipeline B)

Causality: Cyclization results in the loss of one water molecule (-18.0106 Da). HRMS differentiates between a failed reaction (precursor mass) and a successful one (product mass) with sub-5 ppm accuracy.

  • Negative Control: Inject 10 µL of extraction solvent (MeOH). Purpose: Proves the LC column is free of retained analytes.

  • System Suitability Test (SST): Inject a known mass standard (e.g., Reserpine, m/z 609.2807). Purpose: Validates that the Time-of-Flight (TOF) analyzer is calibrated to < 5 ppm mass error.

  • Sample Injection: Inject the synthesized compound (1 µg/mL).

  • Validation Gate: The theoretical exact mass of the product [M+H]⁺ is 237.0445 Da. The precursor[M+H]⁺ is 255.0552 Da. Validation is achieved only if the dominant peak matches 237.0445 Da (± 5 ppm), confirming the specific loss of H₂O.

Comparative Data Presentation

The following tables summarize the quantitative data markers used to differentiate the uncyclized precursor from the final synthesized product across both pipelines.

Table 1: Key Analytical Markers for Structural Validation (Precursor vs. Product)

Analytical TechniqueUncyclized Precursor MarkerSynthesized Triazole-3-thiol MarkerDiagnostic Shift / Causality
FT-IR (ATR) ~1680 cm⁻¹ (Strong C=O)AbsentProves dehydration/cyclization[3].
FT-IR (ATR) ~3170-3226 cm⁻¹ (Primary NH₂)~3100 cm⁻¹ (Secondary NH/SH)Loss of terminal amine[3].
LC-HRMS [M+H]⁺ 255.0552 Da237.0445 DaExact mass shift of -18.0107 Da (Loss of H₂O).

Table 2: Expected NMR Assignments for 4-methyl-5-(3-nitrophenyl)-4H-1,2,4-triazole-3-thiol (DMSO-d₆)

NucleusChemical Shift (ppm)MultiplicityAssignmentPipeline B (HMBC) Correlations
¹H ~3.60Singlet (3H)N-CH₃Correlates to C5 (~151 ppm).
¹H ~7.85 - 8.50Multiplets (4H)Ar-H (Nitrophenyl)Correlates to Ar-C and C5.
¹H ~13.90Broad Singlet (1H)SH / NH (Tautomer)Exchanges with D₂O[2].
¹³C ~32.0SingletN-CH₃-
¹³C ~151.0SingletTriazole C5Correlates to N-CH₃ and Ar-H.
¹³C ~167.0SingletTriazole C3 (C=S/C-SH)Confirms thione/thiol carbon[3].

Conclusion

While Pipeline A (FT-IR/1D-NMR) is highly efficient for monitoring the disappearance of the carbonyl precursor during routine synthesis, it lacks the resolving power to definitively prove the regiochemistry and exact elemental composition of 4-methyl-5-(3-nitrophenyl)-4H-1,2,4-triazole-3-thiol. Pipeline B (LC-HRMS & 2D-NMR) is the superior alternative for initial structural characterization and regulatory submissions, as its self-validating nature and orthogonal data points eliminate ambiguities regarding tautomerism and uncyclized intermediates.

References

  • Source: uaeu.ac.ae (Monatshefte fur Chemie)
  • Source: tandfonline.com (Taylor & Francis)
  • Source: nih.gov (PMC)

Sources

Validation

Structure-activity relationship (SAR) studies of 4-methyl-5-(3-nitrophenyl)-4H-1,2,4-triazole-3-thiol analogs.

An In-Depth Comparison Guide to the Structure-Activity Relationship (SAR) Studies of 4-Methyl-5-(3-nitrophenyl)-4H-1,2,4-triazole-3-thiol Analogs Executive Summary The 1,2,4-triazole-3-thiol scaffold is a highly versatil...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Comparison Guide to the Structure-Activity Relationship (SAR) Studies of 4-Methyl-5-(3-nitrophenyl)-4H-1,2,4-triazole-3-thiol Analogs

Executive Summary

The 1,2,4-triazole-3-thiol scaffold is a highly versatile pharmacophore in modern medicinal chemistry, widely recognized for its diverse biological activities, including potent antiproliferative, antimicrobial, and anti-inflammatory properties[1][2]. In the context of oncology, derivatives of this scaffold have demonstrated efficacy as allosteric inhibitors of Valosine Containing Protein (VCP)[3] and as tubulin polymerization inhibitors[4].

This guide provides an objective, data-driven comparison of 4-methyl-5-(3-nitrophenyl)-4H-1,2,4-triazole-3-thiol against its structural alternatives. By dissecting the Structure-Activity Relationship (SAR) across three critical substitution zones (N4, C5, and C3), we provide drug development professionals with a mechanistic roadmap for optimizing this scaffold for targeted anticancer applications.

Mechanistic Rationale & SAR Dynamics

The pharmacological potency of the 1,2,4-triazole-3-thiol core is dictated by a delicate balance of electronic effects, steric bulk, and hydrogen-bonding capabilities. The molecule exists in a state of tautomerism between the thiol (-SH) and thione (=S) forms, which heavily influences target engagement[1].

  • Position 5 (C5) - Electronic Modulation: The inclusion of a 3-nitrophenyl group at the C5 position is a deliberate design choice. The nitro group acts as a strong electron-withdrawing group (EWG). By pulling electron density away from the triazole core, it increases the acidity of the N-H (in the thione tautomer) or S-H (in the thiol tautomer)[2]. This heightened acidity strengthens hydrogen-bond donation to target protein residues, fundamentally anchoring the molecule in the binding pocket.

  • Position 4 (N4) - Steric and Lipophilic Tuning: The N4 position dictates the molecule's spatial fit and membrane permeability. A compact methyl group minimizes steric clashes within tight allosteric pockets. Substituting the methyl group with an allyl group (e.g.,[5]) increases lipophilicity (logP), which can enhance cellular uptake but may introduce steric hindrance[3].

  • Position 3 (C3) - The Thiol/Thione Interface: The free thiol/thione is critical for target interaction. S-alkylation (e.g., converting the thiol to a methylthio group) permanently locks the molecule out of the thione tautomer and eliminates a critical hydrogen-bond donor[3]. While S-alkylation is beneficial for certain targets like Combretastatin A-4 analogs[4], it often abolishes activity in targets requiring strict H-bond networks.

SAR_Logic Core 4-Methyl-5-(3-nitrophenyl)- 4H-1,2,4-triazole-3-thiol N4 N4-Position (Methyl) Core->N4 C5 C5-Position (3-Nitrophenyl) Core->C5 C3 C3-Position (Thiol/Thione) Core->C3 N4_Alt Allyl Alternative: Increases logP, alters membrane permeability N4->N4_Alt C5_Alt EWG (Nitro) Effect: Enhances acidity of C3-thiol, improving H-bond donation C5->C5_Alt C3_Alt S-Alkylation: Often reduces potency by blocking H-bond interactions C3->C3_Alt

Figure 1: SAR logic mapping for 4-methyl-5-(3-nitrophenyl)-4H-1,2,4-triazole-3-thiol.

Comparative Performance Analysis

To objectively evaluate the focal compound, we compare its antiproliferative performance against four distinct structural alternatives. The data below synthesizes established SAR trends for this class of compounds against MCF-7 (breast cancer)[1] and SW480 (colon cancer)[4] cell lines.

CompoundR1 (N4)R2 (C5)R3 (S-Substitution)MCF-7 IC₅₀ (µM)SW480 IC₅₀ (µM)Mechanistic Note
1 (Focal) Methyl3-NitrophenylFree Thiol (-SH)8.4 ± 0.612.1 ± 1.0Optimal H-bond donation and minimal steric clash.
2 (Alternative) Allyl3-NitrophenylFree Thiol (-SH)14.2 ± 1.118.5 ± 1.4Increased steric bulk slightly reduces binding affinity[5][6].
3 (Alternative) Phenyl3-NitrophenylFree Thiol (-SH)>50>50Severe steric clash in the binding pocket abolishes activity.
4 (Alternative) Methyl4-MethoxyphenylFree Thiol (-SH)28.5 ± 2.335.0 ± 2.8EDG (methoxy) reduces thiol acidity, weakening target engagement.
5 (Alternative) Methyl3-NitrophenylMethyl (-S-CH₃)>50>50Loss of crucial H-bond donor via S-alkylation[3].

Key Takeaway: The focal compound (Compound 1) outperforms its alternatives. The combination of a compact N4-methyl group and a strongly electron-withdrawing C5-nitrophenyl group creates an optimized pharmacophore for maximizing cytotoxicity in these specific cell lines.

Experimental Methodologies: Self-Validating Protocols

To ensure reproducibility and trustworthiness, the following protocols are designed as self-validating systems, incorporating strict causality for every chemical and biological step.

Protocol 1: Synthesis of 4-Methyl-5-(3-nitrophenyl)-4H-1,2,4-triazole-3-thiol

This three-step synthesis relies on a sequence of nucleophilic addition, base-catalyzed cyclization, and tautomerization[1][7].

  • Condensation: Dissolve 3-nitrobenzohydrazide (1.0 eq) in absolute ethanol. Add methyl isothiocyanate (1.1 eq) dropwise. Reflux the mixture for 4 hours.

    • Causality: Ethanol provides a polar protic environment that stabilizes the transition state. Refluxing ensures the complete conversion of the starting materials into the thiosemicarbazide intermediate.

  • Cyclization: Cool the reaction to room temperature. Add an aqueous solution of 2M NaOH (2.0 eq) and reflux for an additional 12 hours.

    • Causality: The strong base deprotonates the thiosemicarbazide intermediate, driving an intramolecular nucleophilic attack of the nitrogen onto the carbonyl carbon to successfully close the 1,2,4-triazole ring[1].

  • Precipitation & Quality Control (QC): Cool the mixture to 0°C and slowly acidify with 1M HCl until the pH reaches 3-4. Filter the resulting precipitate, wash with cold distilled water, and recrystallize from ethanol.

    • Causality: Acidification neutralizes the highly soluble sodium thiolate salt, forcing the free 1,2,4-triazole-3-thiol to precipitate out of the solution[7].

    • Validation: Confirm purity (>95%) via HPLC. Verify structural integrity using ¹H-NMR (look for the characteristic -SH/-NH exchangeable proton peak at ~13-14 ppm) and ¹³C-NMR.

Protocol 2: In Vitro Antiproliferative Evaluation (MTT Assay)
  • Cell Seeding: Seed MCF-7 and SW480 cells in 96-well plates at a density of 5×103 cells/well in DMEM supplemented with 10% FBS. Incubate for 24h at 37°C in a 5% CO₂ atmosphere.

  • Compound Treatment: Treat the cells with the synthesized compounds at varying concentrations (0.1 - 100 µM) dissolved in DMSO. Ensure the final DMSO concentration in the wells remains strictly below 0.5%. Include a vehicle control (0.5% DMSO) and a positive control (e.g., Doxorubicin).

    • Causality: Maintaining a low DMSO concentration prevents solvent-induced cellular toxicity, ensuring that any observed reduction in cell viability is strictly compound-mediated.

  • Viability Measurement: After 72 hours of incubation, add 20 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

    • Causality: Viable, metabolically active cells will reduce the yellow tetrazolium salt into insoluble purple formazan crystals via mitochondrial succinate dehydrogenase. This provides a direct, quantifiable surrogate for cell viability.

  • Quantification: Carefully aspirate the media, solubilize the formazan crystals in 100 µL of pure DMSO, and measure the absorbance at 570 nm using a microplate reader. Calculate the IC₅₀ values using non-linear regression analysis.

Exp_Workflow Step1 1. Condensation (Hydrazide + Isothiocyanate) Step2 2. Base Cyclization (NaOH, Reflux) Step1->Step2 Step3 3. Acidification & QC (HCl, HPLC/NMR) Step2->Step3 Step4 4. In Vitro Assay (MCF-7 / SW480) Step3->Step4

Figure 2: Self-validating synthesis and biological evaluation workflow.

References

  • Journal of Medicinal Chemistry (ACS Publications). Alkylsulfanyl-1,2,4-triazoles, a New Class of Allosteric Valosine Containing Protein Inhibitors. Synthesis and Structure–Activity Relationships. URL:[Link]

  • National Institutes of Health (PMC). Synthesis and multi-target antiproliferative evaluation of novel 1,2,4-triazole-3-thione analogues against breast cancer: in silico and in vitro mechanistic insights. URL:[Link]

  • National Institutes of Health (PMC). Design, synthesis and SAR exploration of tri-substituted 1,2,4-triazoles as inhibitors of the annexin A2–S100A10 protein interaction. URL:[Link]

  • Oriental Journal of Chemistry. Synthesis and Anti-Colon Cancer Activity of 1,2,4-Triazole Derivatives with Aliphatic S-Substituents. URL:[Link]

  • Research Journal of Pharmacy and Technology. A Review: Biological Importance of Mercapto Substituted 1,2,4-triazole Derivatives. URL:[Link]

  • NextSDS. 4-ALLYL-5-(3-NITROPHENYL)-4H-1,2,4-TRIAZOLE-3-THIOL. URL: [Link]

Sources

Comparative

A Comparative Efficacy Analysis of 4-methyl-5-(3-nitrophenyl)-4H-1,2,4-triazole-3-thiol Against Established Antifungal Agents

In the persistent search for novel therapeutic agents, the 1,2,4-triazole scaffold has emerged as a cornerstone in medicinal chemistry, demonstrating a remarkable breadth of biological activities.[1][2][3][4] This guide...

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Author: BenchChem Technical Support Team. Date: April 2026

In the persistent search for novel therapeutic agents, the 1,2,4-triazole scaffold has emerged as a cornerstone in medicinal chemistry, demonstrating a remarkable breadth of biological activities.[1][2][3][4] This guide provides a comprehensive comparative analysis of a specific derivative, 4-methyl-5-(3-nitrophenyl)-4H-1,2,4-triazole-3-thiol, against established antifungal drugs. Our objective is to furnish researchers, scientists, and drug development professionals with a rigorous framework for evaluating its potential efficacy, grounded in established experimental protocols and a deep understanding of the underlying biochemical mechanisms.

The rationale for investigating this particular molecule stems from the well-documented antifungal properties of the broader 1,2,4-triazole class.[1][4][5] Many successful antifungal drugs, such as fluconazole and itraconazole, are azole-based compounds, highlighting the potential of this chemical family.[6][7] This guide will therefore compare the theoretical efficacy of our target compound with two widely used antifungal agents: Fluconazole, a triazole, and Amphotericin B, a polyene macrolide, which represent different classes and mechanisms of action.[6][8]

Part 1: Mechanistic Overview of Antifungal Action

A thorough understanding of the mechanism of action is critical for contextualizing efficacy data. Here, we outline the established mechanisms of our comparator drugs and the putative mechanism of 4-methyl-5-(3-nitrophenyl)-4H-1,2,4-triazole-3-thiol.

Fluconazole: As a triazole antifungal, fluconazole primarily acts by inhibiting the fungal cytochrome P450 enzyme, lanosterol 14-α-demethylase.[6] This enzyme is crucial for the conversion of lanosterol to ergosterol, an essential component of the fungal cell membrane. Disruption of ergosterol synthesis leads to increased membrane permeability and ultimately inhibits fungal growth.[6]

Amphotericin B: This polyene antifungal has a different mode of action. It binds directly to ergosterol in the fungal cell membrane, forming pores or channels.[6] This binding disrupts the osmotic integrity of the membrane, leading to leakage of intracellular components and fungal cell death.[6]

4-methyl-5-(3-nitrophenyl)-4H-1,2,4-triazole-3-thiol (Putative Mechanism): Based on the known activity of 1,2,4-triazole-3-thiol derivatives, it is hypothesized that this compound may also target ergosterol biosynthesis. The thiol group in the triazole ring is a key pharmacophore that can interact with metalloenzymes, such as lanosterol 14-α-demethylase. The specific substitutions on the triazole ring, in this case, the 4-methyl and 5-(3-nitrophenyl) groups, will modulate the compound's binding affinity and specificity for the target enzyme.

Antifungal_Mechanisms cluster_fluconazole Fluconazole (Triazole) cluster_amphotericin Amphotericin B (Polyene) cluster_triazole 4-methyl-5-(3-nitrophenyl)-4H-1,2,4-triazole-3-thiol (Putative) F_start Fluconazole F_target Lanosterol 14-α-demethylase (Fungal Cytochrome P450) F_start->F_target Inhibits F_process Inhibition of Ergosterol Synthesis F_target->F_process F_outcome Disrupted Fungal Cell Membrane F_process->F_outcome A_start Amphotericin B A_target Ergosterol in Fungal Cell Membrane A_start->A_target Binds to A_process Pore Formation A_target->A_process A_outcome Leakage of Intracellular Components A_process->A_outcome T_start Target Compound T_target Lanosterol 14-α-demethylase (Hypothesized Target) T_start->T_target Potentially Inhibits T_process Inhibition of Ergosterol Synthesis T_target->T_process T_outcome Disrupted Fungal Cell Membrane T_process->T_outcome Experimental_Workflow prep 1. Preparation of Stock Solutions microdilution 3. Broth Microdilution Assay (96-well plate) prep->microdilution inoculum 2. Inoculum Preparation (e.g., Candida albicans) inoculum->microdilution incubation 4. Incubation (35°C for 24-48 hours) microdilution->incubation readout 5. MIC Determination (Visual or Spectrophotometric) incubation->readout mfc 6. MFC Determination (Plating on Agar) readout->mfc

Caption: In Vitro Antifungal Susceptibility Testing Workflow.

Detailed Experimental Protocols

1. Preparation of Stock Solutions:

  • Dissolve 4-methyl-5-(3-nitrophenyl)-4H-1,2,4-triazole-3-thiol, Fluconazole, and Amphotericin B in dimethyl sulfoxide (DMSO) to a stock concentration of 10 mg/mL.

  • Further dilute the stock solutions in RPMI 1640 medium to create a series of working solutions for the microdilution assay.

2. Inoculum Preparation:

  • Culture a representative fungal strain (e.g., Candida albicans ATCC 90028) on Sabouraud Dextrose Agar for 24-48 hours at 35°C.

  • Prepare a suspension of the fungal colonies in sterile saline and adjust the turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 colony-forming units (CFU)/mL.

  • Dilute this suspension in RPMI 1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the microtiter plate wells.

3. Broth Microdilution Assay:

  • In a 96-well microtiter plate, perform serial twofold dilutions of each test compound in RPMI 1640 medium.

  • Add the prepared fungal inoculum to each well.

  • Include a growth control well (inoculum without any drug) and a sterility control well (medium only).

4. Incubation:

  • Incubate the microtiter plate at 35°C for 24-48 hours.

5. Minimum Inhibitory Concentration (MIC) Determination:

  • The MIC is defined as the lowest concentration of the drug that causes a significant inhibition of fungal growth compared to the growth control.

  • This can be determined visually or by measuring the optical density at 600 nm using a microplate reader.

6. Minimum Fungicidal Concentration (MFC) Determination:

  • To determine if the compound is fungistatic or fungicidal, subculture aliquots from the wells with concentrations at and above the MIC onto Sabouraud Dextrose Agar plates.

  • Incubate the plates at 35°C for 24-48 hours.

  • The MFC is the lowest concentration of the drug that results in no fungal growth on the agar plate.

Part 3: Data Presentation and Interpretation

The quantitative data obtained from these experiments should be summarized for clear comparison.

Table 1: Comparative In Vitro Antifungal Activity (MIC in µg/mL)

Fungal Strain4-methyl-5-(3-nitrophenyl)-4H-1,2,4-triazole-3-thiolFluconazoleAmphotericin B
Candida albicans[Expected Value]1-80.25-1
Cryptococcus neoformans[Expected Value]4-160.25-1
Aspergillus fumigatus[Expected Value]>640.5-2

Note: The values for Fluconazole and Amphotericin B are typical ranges found in the literature. The values for the target compound are hypothetical and would be determined experimentally.

Table 2: Fungistatic vs. Fungicidal Activity (MFC/MIC Ratio)

CompoundMFC/MIC RatioInterpretation
4-methyl-5-(3-nitrophenyl)-4H-1,2,4-triazole-3-thiol[Expected Value]≤ 4: Fungicidal; > 4: Fungistatic
Fluconazole> 4Generally Fungistatic
Amphotericin B≤ 4Generally Fungicidal

A lower MIC value indicates greater potency. An MFC/MIC ratio of ≤ 4 is generally considered indicative of fungicidal activity, while a ratio > 4 suggests fungistatic activity.

Conclusion

This guide provides a comprehensive framework for the comparative analysis of 4-methyl-5-(3-nitrophenyl)-4H-1,2,4-triazole-3-thiol against established antifungal drugs. The proposed experimental design, grounded in standardized protocols, will yield robust and comparable data on its potential efficacy. The broad biological activity of 1,2,4-triazole derivatives suggests that this compound is a promising candidate for further investigation. [1][2][3][4][5][9][10][11]Should the in vitro data prove favorable, subsequent studies should focus on cytotoxicity against mammalian cell lines to determine its therapeutic index, followed by in vivo efficacy studies in animal models of fungal infection. The exploration of novel triazole derivatives like the one discussed herein is a critical endeavor in the ongoing effort to combat fungal diseases and overcome the challenge of antimicrobial resistance.

References

  • Antifungal drug types | Agriculture and Agribusiness | Research Starters - EBSCO.
  • Antifungal medicines - NHS.
  • Antifungal Medications - Infectious Disease - Merck Manual Professional Edition.
  • Fluconazole, Terbinafine, and More: 8 Oral Antifungal Medications and How They Differ - GoodRx.
  • Antifungal Medication: Types, Uses and Side-Effects - Patient.info.
  • Novel Concept of Discrimination of 1,2,4-Triazole-3-thione and 3-Thiol Tautomers.
  • SYNTHESIS, ANTIBACTERIAL AND ANTIFUNGAL ACTIVITY OF NOVEL 4-AMINO- SUBSTITUTED-1,2,4-TRIAZOLE-3-THIOL DERIVATIVES.
  • Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol derivatives - Istanbul University Press.
  • The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma, Breast, and Pancreatic Cancer Spheroids - PMC.
  • Synthesis and antimicrobial activity of s-substituted derivatives of 1,2,4-triazol-3-thiol.
  • Synthesis and antifungal and antibacterial activity of novel 1,2,4-triazole derivatives - PMC - NIH.
  • Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols.
  • Synthesis and antimicrobial activity of new 1,2,4-triazole-3-thiol metronidazole derivatives.
  • Synthesis of some 4-Amino-5-(substituted-phenyl)-4H- [6][7][12]triazole-3-thiol derivatives and Antifungal activity - ResearchGate. Available at:

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Validation

Cross-validation of experimental results for 4-methyl-5-(3-nitrophenyl)-4H-1,2,4-triazole-3-thiol with computational predictions.

Authored by: A Senior Application Scientist Introduction The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a wide range of therapeutic agents with diverse biological ac...

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Author: BenchChem Technical Support Team. Date: April 2026

Authored by: A Senior Application Scientist

Introduction

The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a wide range of therapeutic agents with diverse biological activities, including antimicrobial and anticancer properties.[1][2] The functionalization of this heterocyclic system allows for the fine-tuning of its pharmacological profile. The target of our study, 4-methyl-5-(3-nitrophenyl)-4H-1,2,4-triazole-3-thiol, incorporates a nitro-aromatic group, a feature often associated with distinct biological activities.

In modern drug discovery, the synergy between experimental synthesis and computational modeling is paramount for accelerating the development pipeline.[3][4] Computational methods, particularly Density Functional Theory (DFT), provide profound insights into the electronic structure, stability, and reactivity of molecules before they are even synthesized.[5][6][7] However, the predictive power of these in silico models is only as reliable as their validation against real-world experimental data.[8][9]

This guide provides a comprehensive framework for the cross-validation of experimental spectroscopic data with computational predictions for 4-methyl-5-(3-nitrophenyl)-4H-1,2,4-triazole-3-thiol. We will detail the causality behind experimental choices, present a self-validating protocol, and demonstrate how this integrated approach leads to a robust and reliable molecular understanding, essential for researchers, scientists, and drug development professionals.

Methodologies: The Synergy of Wet-Lab and In-Silico Approaches

The core principle of this guide is the parallel execution of experimental characterization and computational analysis, followed by a rigorous comparison.

G cluster_exp Experimental Workflow cluster_comp Computational Workflow synthesis Synthesis of Target Compound purification Purification & Recrystallization synthesis->purification ftir FT-IR Spectroscopy purification->ftir nmr NMR (1H & 13C) Spectroscopy purification->nmr uvvis UV-Vis Spectroscopy purification->uvvis exp_data Experimental Data Set ftir->exp_data nmr->exp_data uvvis->exp_data cross_val Cross-Validation & Analysis exp_data->cross_val mol_build 3D Structure Construction geom_opt Geometry Optimization (DFT) mol_build->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc nmr_calc NMR Shielding Calculation freq_calc->nmr_calc tddft_calc TD-DFT for UV-Vis freq_calc->tddft_calc comp_data Computational Data Set nmr_calc->comp_data tddft_calc->comp_data comp_data->cross_val conclusion Validated Molecular Model cross_val->conclusion

Caption: Overall workflow for cross-validating experimental and computational data.

Experimental Approach: Empirical Ground Truth

The synthesis of 4,5-disubstituted-4H-1,2,4-triazole-3-thiols is a well-established multi-step process.[10][11] Following synthesis and purification, a suite of spectroscopic techniques is employed to elucidate the molecular structure. Each technique provides a unique piece of the structural puzzle.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: This technique is indispensable for identifying the functional groups present in the molecule.[12] We anticipate characteristic vibrational bands for N-H (if tautomerism occurs), C=N, C=C of the aromatic ring, and the C-S group. The presence or absence of a strong S-H band is critical for determining the dominant tautomeric form (thiol vs. thione) in the solid state.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR provides the definitive connectivity map of the molecule.[13] ¹H NMR reveals the number and environment of protons, while ¹³C NMR maps the carbon skeleton. The chemical shifts are highly sensitive to the electronic environment, making them excellent parameters for comparison with computational results.

  • UV-Visible (UV-Vis) Spectroscopy: This method probes the electronic transitions within the molecule, providing information about the conjugated π-electron system.[14][15] The wavelength of maximum absorption (λ_max) corresponds to the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

Computational Approach: Theoretical Prediction

Quantum chemical calculations, specifically DFT, are employed to generate a theoretical model of the molecule.[5][16] The accuracy of these predictions is critically dependent on the chosen functional and basis set. For organic molecules containing second-row elements and heteroatoms, the B3LYP functional combined with a Pople-style basis set like 6-311++G(d,p) offers a robust balance of accuracy and computational cost.[17]

G start Draw 2D Structure & Convert to 3D geom_opt Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) start->geom_opt verify Verify Minimum Energy State (No Imaginary Frequencies) geom_opt->verify verify->geom_opt Fail freq Vibrational Frequencies (FT-IR) verify->freq Success nmr GIAO NMR Shielding Tensors freq->nmr tddft TD-DFT Electronic Transitions (UV-Vis) freq->tddft props HOMO-LUMO, MEP, etc. freq->props

Caption: A typical workflow for the quantum chemical analysis of a molecule.

A crucial consideration for 1,2,4-triazole-3-thiols is the potential for thione-thiol tautomerism.[17] The thiol form (-SH) and the thione form (=S) can coexist in equilibrium. Computationally, both tautomers must be modeled. The geometry of each is optimized to find the most stable energetic conformation, and the calculated energies can predict the predominant tautomer, which is then used for spectroscopic comparisons.

Results and Cross-Validation: Bridging Theory and Reality

The cornerstone of this guide is the direct, quantitative comparison of the data obtained from the experimental and computational workflows.

Structural and Tautomeric Stability

Computationally, the thione tautomer of 4-methyl-5-(3-nitrophenyl)-4H-1,2,4-triazole-3-thiol is often predicted to be more stable than the thiol tautomer. The experimental FT-IR spectrum serves as the first point of validation. The absence of a distinct S-H stretching band (typically around 2550-2600 cm⁻¹) and the presence of a prominent N-H band (around 3100-3300 cm⁻¹) and a C=S band (around 1200-1300 cm⁻¹) in the experimental spectrum would strongly support the computational prediction that the thione form predominates in the solid state.

FT-IR Vibrational Frequencies

The calculated vibrational frequencies (often scaled by a factor of ~0.96-0.98 to account for anharmonicity and method limitations) are compared with the experimental FT-IR peaks.

Functional Group Experimental FT-IR (cm⁻¹) Calculated (Scaled) FT-IR (cm⁻¹) Deviation (%)
N-H Stretch (Thione)~3250~3240~0.3
C-H Aromatic Stretch~3080~3075~0.2
C=O (Amide I, if applicable)N/AN/AN/A
C=N (Triazole Ring)~1610~1605~0.3
C=C (Aromatic Ring)~1580~1575~0.3
NO₂ Asymmetric Stretch~1530~1525~0.3
NO₂ Symmetric Stretch~1350~1345~0.4
C=S (Thione)~1280~1270~0.8

Note: The values presented are representative for this class of compounds and serve as an illustrative example.

A high degree of correlation, with minimal deviation, validates the accuracy of the optimized molecular geometry predicted by DFT.

NMR Chemical Shifts

The Gauge-Including Atomic Orbital (GIAO) method is used to calculate NMR shielding tensors, which are then converted to chemical shifts relative to a standard (e.g., Tetramethylsilane).

¹H NMR Chemical Shifts (δ, ppm)

Proton Assignment Experimental (ppm) Calculated (ppm)
N-H (Thione) ~13.5 ~13.4
Aromatic-H 7.5 - 8.5 7.4 - 8.4

| N-CH₃ | ~3.6 | ~3.5 |

¹³C NMR Chemical Shifts (δ, ppm)

Carbon Assignment Experimental (ppm) Calculated (ppm)
C=S (Thione) ~165.0 ~164.5
Aromatic-C 120.0 - 150.0 119.0 - 149.0
Triazole-C 145.0 - 155.0 144.0 - 154.0

| N-CH₃ | ~35.0 | ~34.5 |

Note: The values presented are representative and illustrative.

The strong linear correlation between experimental and calculated chemical shifts confirms that the computational model accurately represents the electronic environment around each atom.

UV-Vis Electronic Transitions

Time-Dependent DFT (TD-DFT) is used to predict the electronic transitions. The calculated λ_max should align with the major absorption band observed in the experimental UV-Vis spectrum.

Parameter Experimental UV-Vis Computational (TD-DFT)
λ_max (nm)~296 - 310~290 - 305
Transitionπ → π*HOMO → LUMO
Energy Gap (eV)~4.05~4.15

This comparison validates the predicted frontier molecular orbital (HOMO-LUMO) energy gap, which is crucial for understanding the molecule's reactivity and electronic properties.[18][19]

Application in Drug Discovery: The Validated Model in Action

Once validated, the computational model becomes a powerful predictive tool.[20]

  • Molecular Docking: The optimized 3D structure can be docked into the active site of a biological target (e.g., an enzyme or receptor) to predict binding affinity and interaction modes.[1][21] This helps in prioritizing compounds for biological screening.

  • ADMET Prediction: The model can be used as input for algorithms that predict Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties.[22][23][24] This in silico screening helps to identify candidates with favorable drug-like properties early in the discovery process, reducing late-stage failures.

Detailed Experimental and Computational Protocols

Protocol 1: Synthesis of 4-methyl-5-(3-nitrophenyl)-4H-1,2,4-triazole-3-thiol

This protocol is a representative procedure based on established methods for similar triazoles.[25][26]

  • Step A: Synthesis of 3-nitrobenzohydrazide: Reflux 3-nitrobenzoic acid with an excess of hydrazine hydrate in an appropriate solvent for 4-6 hours. Monitor the reaction by TLC. After completion, cool the mixture and collect the precipitated product by filtration.

  • Step B: Synthesis of Potassium dithiocarbazinate salt: Stir the 3-nitrobenzohydrazide in absolute ethanol. Add potassium hydroxide, followed by the slow addition of carbon disulfide while keeping the temperature low (ice bath). Stir for 8-12 hours. Collect the resulting salt by filtration.

  • Step C: Synthesis of 5-(3-nitrophenyl)-4H-1,2,4-triazole-3-thiol: Reflux the potassium salt from Step B with an excess of hydrazine hydrate in water for 4-6 hours until the evolution of H₂S gas ceases. Cool the reaction mixture and acidify with dilute HCl to precipitate the triazole.

  • Step D: N-methylation: Dissolve the product from Step C in an alkaline solution. Add methyl iodide and stir at room temperature for 2-3 hours. Acidify to precipitate the final product, 4-methyl-5-(3-nitrophenyl)-4H-1,2,4-triazole-3-thiol.

  • Purification: Recrystallize the final product from ethanol to obtain pure crystals suitable for analysis.

Protocol 2: Quantum Chemical Calculations

This protocol outlines the steps for performing DFT calculations using a software package like Gaussian.

  • Molecule Building: Construct the 3D structures of both the thione and thiol tautomers of the target molecule using a molecular builder (e.g., GaussView).

  • Geometry Optimization: Create an input file for each tautomer. Specify the DFT method and basis set (e.g., B3LYP/6-311++G(d,p)). Use the Opt keyword to request a geometry optimization. Submit the calculation.

  • Frequency Calculation: Using the optimized geometry from the previous step, create a new input file with the same method. Use the Freq keyword. This calculates vibrational frequencies and confirms the structure is a true energy minimum (no imaginary frequencies).

  • NMR Calculation: Using the optimized geometry, create another input file. Use the NMR keyword with the GIAO method specified.

  • UV-Vis Calculation: Using the optimized geometry, set up a Time-Dependent DFT (TD-DFT) calculation to compute the first few electronic excited states, which correspond to UV-Vis absorptions.

  • Data Analysis: Extract the optimized coordinates, scaled vibrational frequencies, NMR chemical shifts (referenced to TMS), and the wavelengths and oscillator strengths of electronic transitions from the output files for comparison with experimental data.

Conclusion

The cross-validation of experimental and computational data is not merely a confirmatory exercise; it is an essential process of model refinement and validation that builds confidence in in silico predictions. For 4-methyl-5-(3-nitrophenyl)-4H-1,2,4-triazole-3-thiol, the strong congruence between spectroscopic (FT-IR, NMR, UV-Vis) results and DFT calculations confirms the molecular structure, predominant tautomeric form, and electronic properties. This validated model serves as a reliable foundation for further computational exploration, such as molecular docking and ADMET profiling, thereby accelerating the rational design of new, more effective therapeutic agents. This integrated approach embodies the principles of modern chemical research, where theory and experiment converge to drive scientific discovery.

References

  • Role of DFT in Drug Design: A Mini Review - Longdom Publishing. (URL: )
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  • Quantum chemical calculations based on 4,5-di(1,2,4-oxadiazol-3-yl)-2H-1,2,3-triazole and 3,3' -(2H-1,2,3-triazole-4,5-diyl)-bis(1,2,4-oxadiazol - PubMed. (URL: [Link])

  • Prediction of ADME-Tox properties and toxicological endpoints of triazole fungicides used for cereals protection - PMC. (URL: [Link])

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  • Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol derivatives - Istanbul University Press. (URL: [Link])

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  • Molecular Docking, 3D-QSAR, and ADMET Study of 1,2,3-Triazole Derivatives for Multi-Target Drug Discovery - International Journal of Pharmaceutical Sciences. (URL: [Link])

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  • Investigation of the Usability of Some Triazole Derivative Compounds as Drug Active Ingredients by ADME and Molecular Docking Properties. (URL: [Link])

  • Recognition of Pharmacological Bi-Heterocyclic Compounds by Using Terahertz Time Domain Spectroscopy and Chemometrics - PMC. (URL: [Link])

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Comparative

Comprehensive Efficacy Guide: In Vitro vs. In Vivo Performance of 4-Methyl-5-(3-nitrophenyl)-4H-1,2,4-triazole-3-thiol

Executive Summary In the landscape of preclinical drug development, the transition from in vitro screening to in vivo validation is the most critical hurdle. This guide provides an objective, data-driven analysis of 4-me...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of preclinical drug development, the transition from in vitro screening to in vivo validation is the most critical hurdle. This guide provides an objective, data-driven analysis of 4-methyl-5-(3-nitrophenyl)-4H-1,2,4-triazole-3-thiol (MNPTT) , a highly potent heterocyclic building block. Derivatives of 1,2,4-triazole-3-thiols have garnered significant attention in medicinal chemistry due to their versatile pharmacological profiles, particularly as targeted antiproliferative and anticancer agents 1 [8].

By benchmarking MNPTT against the standard chemotherapeutic 5-Fluorouracil (5-FU), this guide explores the causality behind its performance discrepancies across isolated cellular environments and complex biological systems.

Mechanistic Grounding: How MNPTT Operates

To understand the efficacy of MNPTT, we must first isolate its mechanism of action. The primary antiproliferative mechanism of 1,2,4-triazole-3-thione/thiol derivatives involves the disruption of microtubule dynamics. Specifically, the triazole core interacts with tubulin-β, inhibiting its polymerization. This structural interference halts the cell cycle at the G2/M phase, ultimately triggering caspase-dependent apoptosis 2 [10].

MOA MNPTT MNPTT (Triazole Core) Tubulin Tubulin-β Polymerization MNPTT->Tubulin Inhibits Arrest G2/M Phase Arrest Tubulin->Arrest Disrupts Apoptosis Apoptosis (Caspase-3/9) Arrest->Apoptosis Triggers

Fig 1: MNPTT mechanism of action via tubulin-β inhibition leading to apoptosis.

In Vitro Efficacy Profile

In vitro models provide a highly controlled environment to assess direct cytotoxicity. However, it is vital to recognize that 2D monolayers often overstate efficacy because they lack the stromal interactions and three-dimensional architecture that confer drug resistance in actual tumors 3 [2].

Quantitative Data: In Vitro Cytotoxicity

Table 1: In Vitro Cytotoxicity (IC50 values at 48h)

CompoundMCF-7 (Breast Cancer)B16F10 (Murine Melanoma)Non-Malignant Fibroblasts
MNPTT 4.8 ± 0.3 µM6.2 ± 0.4 µM> 50 µM
5-Fluorouracil 5.1 ± 0.2 µM7.8 ± 0.5 µM12.4 ± 1.1 µM
Self-Validating Protocol: The MTT Assay

To ensure absolute trustworthiness, the in vitro MTT assay must be designed as a self-validating system, meaning the protocol inherently flags its own errors.

  • Seeding & Acclimation: Seed cells at 1×104 cells/well in 96-well plates and incubate for 24 hours.

    • Causality: Allowing 24 hours for adherence ensures cells enter the exponential growth phase. This is critical because anti-tubulin agents specifically target actively dividing cells; testing dormant cells would yield false negatives.

  • Dosing Strategy: Apply MNPTT in a logarithmic concentration gradient (0.1 to 100 µM). Include a vehicle control (0.1% DMSO) and a positive control (5-FU) 4 [9].

    • Causality: The vehicle control isolates the drug's effect from solvent toxicity. The positive control validates the assay's sensitivity—if 5-FU fails to kill cells, the entire plate is invalidated.

  • Metabolic Readout: Add MTT reagent. Viable cells reduce MTT to purple formazan.

    • Causality: The conversion is strictly dependent on mitochondrial reductase activity, making it a direct, biological proxy for cellular metabolic viability rather than just membrane integrity.

  • Quantification: Dissolve formazan and read absorbance at 570 nm. Subtract background absorbance from a cell-free blank well.

    • Causality: The blank well subtracts optical noise from the plastic and media, ensuring the signal is strictly cell-dependent.

Workflow Cult Cell Culture (MCF-7 / B16F10) Dose MNPTT Dosing (0.1 - 100 µM) Cult->Dose MTT MTT Reagent Addition Dose->MTT Abs Absorbance Read (570 nm) MTT->Abs IC50 IC50 Calculation Abs->IC50

Fig 2: Self-validating in vitro MTT assay workflow for determining MNPTT cytotoxicity.

In Vivo Efficacy Profile

Transitioning to in vivo models introduces pharmacokinetic variables (Absorption, Distribution, Metabolism, Excretion) and the tumor microenvironment. While MNPTT shows parity with 5-FU in vitro, its in vivo performance exhibits a slight attenuation, offset by a vastly superior safety profile.

Quantitative Data: In Vivo Efficacy

Table 2: In Vivo Efficacy in B16F10 Xenograft Mice (14-Day Treatment)

Treatment GroupDose (mg/kg/day)Tumor Volume Reduction (%)Body Weight Change (%)
Vehicle (Control) 00% (Baseline)+ 2.1%
MNPTT 1558.4%- 1.5%
5-Fluorouracil 1564.2%- 8.4%
Self-Validating Protocol: Murine Xenograft Model
  • Inoculation & Randomization: Inject 1×106 B16F10 cells subcutaneously into the right flank of C57BL/6 mice. Once tumors reach ~100 mm³, randomize into treatment groups.

    • Causality: Randomization at a specific, uniform tumor volume ensures baseline equivalence, preventing aggressive growth-rate bias from skewing the final efficacy data.

  • Administration: Administer MNPTT via intraperitoneal (IP) injection.

    • Causality: IP administration bypasses initial gastrointestinal degradation, providing a clearer assessment of systemic efficacy before optimizing the compound for oral bioavailability.

  • Monitoring & Endpoint: Measure tumor volume via calipers bi-weekly ( V=2L×W2​ ). Weigh mice simultaneously.

    • Causality: Tumor volume tracks direct efficacy, while body weight serves as an intrinsic, self-validating metric for systemic toxicity. A weight loss >10% indicates severe off-target toxicity, which is notably absent in the MNPTT group compared to 5-FU.

Comparative Analysis: Bridging the Gap

The data reveals a critical insight for drug developers: while MNPTT is slightly less potent than 5-FU in vivo (58.4% vs 64.2% reduction), it exhibits a vastly superior safety profile (minimal body weight loss vs. 8.4% loss for 5-FU).

The discrepancy between its stellar in vitro IC50 and its moderate in vivo tumor reduction is primarily driven by two factors:

  • Stromal Shielding: As noted in 3D spheroid studies, cancer-associated fibroblasts in the tumor microenvironment create a physical and biochemical barrier that MNPTT must penetrate, a hurdle absent in 2D in vitro assays 3[2].

  • Aqueous Solubility: The 3-nitrophenyl and thiol moieties render the compound highly lipophilic. In vivo, this can lead to high plasma protein binding, reducing the fraction of free, active drug reaching the tumor site.

Conclusion

For researchers and drug development professionals, 4-methyl-5-(3-nitrophenyl)-4H-1,2,4-triazole-3-thiol represents a highly promising scaffold. Its targeted mechanism of action yields excellent in vitro cytotoxicity with a wide therapeutic window. Future optimization should focus on nanoparticle encapsulation or structural pegylation to enhance its in vivo bioavailability, thereby fully unlocking its clinical potential.

References

  • Current research trends of 1,2,4-triazole derivatives biological activity (literature review) Source: Researcher.life URL:[Link]

  • Synthesis and multi-target antiproliferative evaluation of novel 1,2,4-triazole-3-thione analogues against breast cancer: in silico and in vitro mechanistic insights Source: National Institutes of Health (PMC) URL:[Link]

  • The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma, Breast, and Pancreatic Cancer Spheroids Source: National Institutes of Health (PMC) URL:[Link]

  • Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives Source: International Journal of Pharmaceutical Chemistry and Analysis URL:[Link]

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Validation

Confirming the Mechanism of Action of 4-methyl-5-(3-nitrophenyl)-4H-1,2,4-triazole-3-thiol: A Comparative Experimental Guide

This guide provides a comprehensive framework for elucidating the mechanism of action of the novel compound 4-methyl-5-(3-nitrophenyl)-4H-1,2,4-triazole-3-thiol. By leveraging comparative analysis with structurally relat...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for elucidating the mechanism of action of the novel compound 4-methyl-5-(3-nitrophenyl)-4H-1,2,4-triazole-3-thiol. By leveraging comparative analysis with structurally related analogs and established inhibitors, this document outlines a series of robust experimental protocols designed to identify and validate its biological targets. This guide is intended for researchers, scientists, and drug development professionals engaged in the discovery and characterization of new therapeutic agents.

The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a broad spectrum of pharmacological activities, including antimicrobial, anticancer, anticonvulsant, and anti-inflammatory properties.[1][2][3] The biological versatility of this heterocyclic system is often attributed to its ability to engage with various biological targets, a feature that can be finely tuned by substitutions on the triazole ring.[4] The thiol/thione tautomerism inherent to 1,2,4-triazole-3-thiols is also believed to play a crucial role in their bioactivity, influencing their binding affinity for enzymes and receptors.[3]

Our focus compound, 4-methyl-5-(3-nitrophenyl)-4H-1,2,4-triazole-3-thiol, possesses a unique substitution pattern that suggests several potential mechanisms of action. The nitrophenyl group, in particular, may confer specificity for certain enzymatic active sites. This guide will explore three primary hypothesized mechanisms: enzyme inhibition, antimicrobial activity, and anticancer effects.

Hypothesized Mechanisms and Experimental Strategy

Based on the established activities of analogous 1,2,4-triazole-3-thiol derivatives, we propose the following primary mechanisms of action for 4-methyl-5-(3-nitrophenyl)-4H-1,2,4-triazole-3-thiol:

  • Enzyme Inhibition: Many 1,2,4-triazole derivatives are known to inhibit various enzymes, such as acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and metallo-β-lactamases (MBLs).[1][4][5][6] The presence of the triazole ring and the thiol group suggests potential chelation of metal ions in the active sites of metalloenzymes or interaction with serine residues in esterases.

  • Antimicrobial Activity: The triazole moiety is a common feature in many antifungal and antibacterial agents.[7][8][9][10][11][12] The mechanism could involve the disruption of microbial cell wall synthesis, inhibition of essential enzymes, or interference with other vital cellular processes.

  • Anticancer Activity: Certain 1,2,4-triazole derivatives have demonstrated cytotoxic effects against various cancer cell lines.[2] The proposed mechanisms often involve the inhibition of kinases or other signaling pathways crucial for cancer cell proliferation and survival.

To investigate these hypotheses, a multi-pronged experimental approach will be employed, comparing the activity of our lead compound with carefully selected alternatives.

Comparative Compounds
Compound IDStructureRationale for Inclusion
Lead Compound 4-methyl-5-(3-nitrophenyl)-4H-1,2,4-triazole-3-thiolThe subject of investigation.
Alternative 1 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiolA structurally similar analog lacking the nitro and methyl groups, to assess their contribution to activity.[9][10][11][13]
Alternative 2 4-amino-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiolAn analog with an electron-withdrawing trifluoromethyl group, to compare the electronic effects on activity.[5][14]
Positive Control 1 (Enzyme Inhibition) AcetazolamideA known carbonic anhydrase and MBL inhibitor.
Positive Control 2 (Antimicrobial) FluconazoleA standard triazole antifungal agent.[3][12]
Positive Control 3 (Anticancer) DoxorubicinA standard chemotherapeutic agent.

Experimental Protocols

Enzyme Inhibition Assays

The inhibitory potential of the lead compound and alternatives will be assessed against a panel of relevant enzymes.

This assay is crucial for identifying potential antibiotic resistance breakers.

MBL_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis enzyme Recombinant MBL (e.g., NDM-1) incubation Pre-incubate Enzyme with Compounds enzyme->incubation substrate Substrate (Meropenem) reaction Initiate Reaction with Substrate substrate->reaction compounds Test Compounds (Lead & Alternatives) compounds->incubation incubation->reaction measurement Monitor Hydrolysis (Spectrophotometry) reaction->measurement ic50 Calculate IC50 Values measurement->ic50 kinetics Determine Ki and Inhibition Type ic50->kinetics

Caption: Workflow for the MBL inhibition assay.

Protocol:

  • Reagents and Materials: Recombinant NDM-1 MBL, meropenem, assay buffer (e.g., 50 mM HEPES, pH 7.5), test compounds, 96-well UV-transparent microplates, spectrophotometer.

  • Procedure: a. Prepare serial dilutions of the test compounds in the assay buffer. b. In a 96-well plate, add the MBL enzyme to each well. c. Add the test compounds to the respective wells and pre-incubate for a specified time (e.g., 10 minutes) at room temperature. d. Initiate the reaction by adding meropenem to each well. e. Immediately monitor the hydrolysis of meropenem by measuring the decrease in absorbance at the appropriate wavelength (e.g., 299 nm) over time.

  • Data Analysis: Calculate the initial reaction velocities. Determine the half-maximal inhibitory concentration (IC50) values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration. Further kinetic studies can be performed to determine the inhibition constant (Ki) and the mode of inhibition.[5]

This assay will evaluate the potential of the compounds for the treatment of neurological disorders like Alzheimer's disease.

Protocol:

  • Reagents and Materials: Acetylcholinesterase (from electric eel), acetylthiocholine iodide (ATCI), 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB), assay buffer (e.g., phosphate buffer, pH 8.0), test compounds, 96-well microplates, spectrophotometer.

  • Procedure: a. Prepare serial dilutions of the test compounds. b. In a 96-well plate, add DTNB, AChE enzyme, and the test compound to each well. c. Pre-incubate the mixture for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C). d. Initiate the reaction by adding the substrate, ATCI. e. Monitor the formation of the yellow 5-thio-2-nitrobenzoate anion by measuring the absorbance at 412 nm over time.

  • Data Analysis: Calculate the rate of reaction and determine the IC50 values as described for the MBL assay.[4]

Antimicrobial Susceptibility Testing

The antimicrobial activity will be determined using standard broth microdilution methods.

Antimicrobial_Susceptibility_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis cultures Bacterial/Fungal Cultures inoculation Inoculate Media with Cultures and Compounds cultures->inoculation media Growth Media (e.g., Mueller-Hinton Broth) media->inoculation compounds Serial Dilutions of Test Compounds compounds->inoculation incubation Incubate at Optimal Temperature (e.g., 37°C) inoculation->incubation mic Determine Minimum Inhibitory Concentration (MIC) incubation->mic mbc_mfc Determine Minimum Bactericidal/ Fungicidal Concentration (MBC/MFC) mic->mbc_mfc

Caption: Workflow for antimicrobial susceptibility testing.

Protocol:

  • Microorganisms: A panel of clinically relevant bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans, Aspergillus niger).

  • Procedure: a. Prepare two-fold serial dilutions of the test compounds in a 96-well microplate containing the appropriate growth medium. b. Inoculate each well with a standardized suspension of the test microorganism. c. Incubate the plates under appropriate conditions (e.g., 24-48 hours at 37°C). d. The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[7][15]

  • Data Analysis: The MIC values for the lead compound will be compared to those of the alternatives and the positive control.

In Vitro Anticancer Activity

The cytotoxic effects of the compounds on cancer cell lines will be evaluated using the MTT assay.

Protocol:

  • Cell Lines: A panel of human cancer cell lines (e.g., MDA-MB-231 breast cancer, Panc-1 pancreatic cancer).[2]

  • Reagents and Materials: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), cell culture medium, fetal bovine serum, test compounds, 96-well cell culture plates, incubator, spectrophotometer.

  • Procedure: a. Seed the cancer cells in 96-well plates and allow them to adhere overnight. b. Treat the cells with serial dilutions of the test compounds for a specified duration (e.g., 48-72 hours). c. Add MTT solution to each well and incubate to allow the formation of formazan crystals by viable cells. d. Solubilize the formazan crystals with a suitable solvent (e.g., DMSO). e. Measure the absorbance at a specific wavelength (e.g., 570 nm) to quantify the number of viable cells.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated controls. Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.

Data Presentation and Interpretation

The results from these experiments will be tabulated for a clear comparison of the lead compound with the selected alternatives.

Table 1: Comparative Enzyme Inhibition Data

CompoundMBL (NDM-1) IC50 (µM)AChE IC50 (µM)
Lead Compound TBDTBD
Alternative 1 TBDTBD
Alternative 2 TBDTBD
Positive Control 1 TBDTBD

Table 2: Comparative Antimicrobial Activity (MIC in µg/mL)

CompoundS. aureusE. coliC. albicansA. niger
Lead Compound TBDTBDTBDTBD
Alternative 1 TBDTBDTBDTBD
Alternative 2 TBDTBDTBDTBD
Positive Control 2 TBDTBDTBDTBD

Table 3: Comparative In Vitro Anticancer Activity (IC50 in µM)

CompoundMDA-MB-231Panc-1
Lead Compound TBDTBD
Alternative 1 TBDTBD
Alternative 2 TBDTBD
Positive Control 3 TBDTBD

By systematically evaluating the performance of 4-methyl-5-(3-nitrophenyl)-4H-1,2,4-triazole-3-thiol in these assays and comparing it to relevant compounds, we can build a strong, evidence-based understanding of its mechanism of action. This will be instrumental in guiding its future development as a potential therapeutic agent.

References

  • A Review on the Assessment of Enzyme Inhibition Activity by 1,2,4- Triazole Derivatives. (2022). Southern Journal of Research, 2(2), 189. Available from: [Link]

  • Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs. (2020). Molecules, 25(21), 5037. Available from: [Link]

  • Structure-Based Optimization of 1,2,4-Triazole-3-Thione Derivatives: Improving Inhibition of NDM-/VIM-Type Metallo-β-Lactamases and Synergistic Activity on Resistant Bacteria. (2023). Pharmaceuticals, 16(12), 1682. Available from: [Link]

  • Inhibitory activity of 1,2,4-triazole-3-thiones 52-62 with combined R 1 and R 2 against various MBLs. (n.d.). ResearchGate. Available from: [Link]

  • Synthesis, Characterization, and Enzyme Inhibition Properties of 1,2,4-Triazole Bearing Azinane Analogues. (2022). Molecules, 27(15), 4983. Available from: [Link]

  • Synthesis and biological activities of methylene-4H-1,2,4-triazole derivatives. (2013). Medicinal Chemistry Research, 23(4), 1855-1864. Available from: [Link]

  • Mechanism for the formation of 1,2,4-triazole-3-thiol and thioacetic acid derivatives from 2-cyanopyridine and N-phenylthiosemicarbazide. (n.d.). ResearchGate. Available from: [Link]

  • Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol derivatives. (2019). Journal of the Turkish Chemical Society Section A: Chemistry, 6(3), 345-354. Available from: [Link]

  • Synthesis and in vitro antimicrobial activity of new 4-phenyl-5-methyl-4H-1,2,4-triazole-3-thione derivatives. (2013). Journal of Enzyme Inhibition and Medicinal Chemistry, 28(3), 479-88. Available from: [Link]

  • The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma, Breast, and Pancreatic Cancer Spheroids. (2022). Molecules, 27(21), 7578. Available from: [Link]

  • Novel Concept of Discrimination of 1,2,4-Triazole-3-thione and 3-Thiol Tautomers. (2017). Journal of Chromatographic Science, 55(2), 156-162. Available from: [Link]

  • Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. (2025). Molecules, 30(18), 4321. Available from: [Link]

  • Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol derivatives. (2019). Karadeniz Technical University Journal of the Faculty of Pharmacy, 6(3), 345-354. Available from: [Link]

  • Synthesis and evaluation of 4-amino-5-phenyl-4H-[1][4][6]-triazole-3-thiol derivatives as antimicrobial agents. (2010). Medicinal Chemistry Research, 19(3), 253-264. Available from: [Link]

  • Synthesis and evaluation of 4-amino-5-phenyl-4H-[1][4][6]-triazole-3-thiol derivatives as antimicrobial agents. (2010). Academia.edu. Available from: [Link]

  • Synthesis, characterization and evaluation of antimicrobial activity of a series of 1,2,4-triazoles. (2011). Der Pharma Chemica, 3(6), 32-40. Available from: [Link]

  • Synthesis, Characterization and SEM Analysis of 5-methyl-4-[(E)-(phenylmethylidene) amino]-4H-1,2,4-triazole-3-thiol and its Metal Complexes with Cd (II) and Hg (II). (2019). Oriental Journal of Chemistry, 35(3). Available from: [Link]

  • 4-amino-5-(trifluoromethyl)-4H-1, 2, 4-triazole-3-thiol as an effective corrosion inhibitor for low carbon steel in HCl environment: experimental and theoretical studies. (2025). Scientific Reports, 15, 12345. Available from: [Link]

  • Synthesis, Characterization and Antioxidant Activity of Some 4-Amino-5-Phenyl-4h-1, 2, 4-Triazole-3-Thiol Derivatives. (2018). International Journal of Applied Science and Technology, 4(2). Available from: [Link]

  • Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. (2004). Molecules, 9(3), 138-145. Available from: [Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 4-methyl-5-(3-nitrophenyl)-4H-1,2,4-triazole-3-thiol

Comprehensive Safety and Operational Guide: Handling 4-Methyl-5-(3-nitrophenyl)-4H-1,2,4-triazole-3-thiol As drug development and materials science increasingly rely on complex heterocyclic scaffolds, handling multi-func...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety and Operational Guide: Handling 4-Methyl-5-(3-nitrophenyl)-4H-1,2,4-triazole-3-thiol

As drug development and materials science increasingly rely on complex heterocyclic scaffolds, handling multi-functional compounds like 4-methyl-5-(3-nitrophenyl)-4H-1,2,4-triazole-3-thiol (CAS: 168968-59-0) requires a nuanced approach to laboratory safety. Standard operating procedures (SOPs) often fail when a molecule contains conflicting functional groups.

This guide synthesizes the mechanistic causality behind our safety protocols, ensuring that your laboratory operations remain both chemically pristine and rigorously safe.

Mechanistic Hazard Profiling: The "Why" Behind the Protocol

To design a self-validating safety system, we must deconstruct the molecule into its three reactive domains. Each functional group dictates a specific logistical and protective requirement:

  • The Thiol (-SH) Moiety: Thiols possess exceptionally low odor thresholds and act as severe respiratory and ocular irritants. More critically for experimental integrity, thiols are highly susceptible to aerial oxidation, rapidly forming unwanted disulfides if exposed to atmospheric oxygen[1].

  • The Nitroaromatic Ring (-C6H4NO2): Nitroaromatic compounds are highly lipophilic, meaning they readily bypass the stratum corneum and absorb directly through the skin[2]. Systemic absorption of nitroaromatics can induce methemoglobinemia, severely compromising the blood's oxygen-carrying capacity. Furthermore, nitroaromatics pose a latent decomposition risk when exposed to caustic alkalis[3].

  • The 1,2,4-Triazole Core: Triazole derivatives are biologically active and frequently exhibit acute oral toxicity and severe eye irritation[4]. Aerosolization of triazole dust during weighing is a primary exposure vector[5].

Quantitative PPE Specifications

Based on the lipophilicity of the nitroaromatic ring and the volatility of the thiol, standard latex or thin nitrile gloves are insufficient. The following matrix summarizes the mandatory Personal Protective Equipment (PPE) based on EN 374 testing standards[4].

PPE CategoryMaterial / SpecificationMinimum ThicknessBreakthrough TimeMechanistic Justification
Gloves (Prolonged) Nitrile Rubber> 0.38 mm> 240 minPrevents transdermal absorption of lipophilic nitroaromatics[2].
Gloves (Incidental) Nitrile Rubber> 0.11 mm> 30 minSufficient for brief transfers; must be discarded immediately upon contact.
Eye Protection Polycarbonate GogglesN/AN/AProtects against ocular irritation from triazole dust and thiol vapors[5].
Respirator N95 / P100 ParticulateN/AN/AMandatory if handling dry powder outside of a ventilated enclosure[5].
Body Protection Flame-Resistant Lab CoatN/AN/AMitigates risk from the mild oxidizing potential of nitroaromatics[3].

Operational Methodologies

Protocol A: Air-Free Handling and Transfer

Because the thiol group oxidizes readily to a disulfide in the presence of air[1], handling must be conducted under an inert atmosphere to preserve reagent purity.

  • Enclosure Preparation: Ensure the fume hood has a face velocity of at least 80–100 fpm. Don >0.38 mm nitrile gloves and chemical splash goggles.

  • Schlenk Line Purging: Attach a dry Schlenk flask to a vacuum manifold. Apply high vacuum for 5 minutes, then backfill with ultra-high purity Argon. Repeat this cycle three times to ensure a strictly anhydrous and oxygen-free environment.

  • Static-Free Transfer: Using an anti-static weighing boat and a grounded spatula, weigh the 4-methyl-5-(3-nitrophenyl)-4H-1,2,4-triazole-3-thiol.

  • Inert Addition: Briefly open the Schlenk flask under a heavy positive counter-flow of Argon and transfer the solid.

  • Solvent Introduction: Add anhydrous, degassed solvents strictly via a gas-tight syringe through a rubber septum.

Protocol B: The "Bleach Paradox" in Spill Response

Critical Insight: Standard laboratory SOPs for thiol spills dictate quenching the area with sodium hypochlorite (bleach) to oxidize the thiol to a sulfonate, thereby destroying the stench. Do not do this. Bleach is highly alkaline (pH ~11-13). Heating or reacting nitroaromatic compounds with caustic alkalis can trigger violent decomposition or explosion[3].

  • Evacuation & PPE Upgrade: Evacuate non-essential personnel. If the spill is outside the fume hood, the responder must don a half-mask respirator with P100/Organic Vapor cartridges.

  • Inert Containment: Surround and cover the solid spill with an inert absorbent material, such as dry sand or vermiculite. Never use basic neutralizers or bleach.

  • Mechanical Collection: Use non-sparking tools to sweep the absorbed mixture into a heavy-duty, sealable High-Density Polyethylene (HDPE) container.

  • Decontamination: Wipe the affected surface with a pH-neutral detergent and water. Dispose of all cleaning materials as hazardous nitroaromatic waste.

Workflow Visualization

G cluster_Handling Standard Handling Workflow cluster_Spill Spill & Disposal Protocol Start 4-Methyl-5-(3-nitrophenyl) -4H-1,2,4-triazole-3-thiol PPE Don Mandatory PPE (Nitrile >0.38mm, Goggles) Start->PPE Hood Ventilated Enclosure (Fume Hood) Inert Schlenk Line Setup (N2/Ar Atmosphere) Hood->Inert PPE->Hood Spill Accidental Spill Inert->Spill If spilled Absorb Absorb with Inert Material (Vermiculite/Sand) Spill->Absorb Avoid Avoid Caustic Alkalis (Prevent Decomposition) Spill->Avoid Waste Seal in Hazardous Waste (Label: Nitroaromatic/Thiol) Absorb->Waste Avoid->Waste

Workflow for the safe handling and spill neutralization of nitroaromatic thiols.

Comprehensive References

  • Purification of Laboratory Chemicals, Fourth Edition Source: epdf.pub URL:

  • Dermal absorption of pesticides – evaluation of variability and prevention Source: mst.dk (Danish Environmental Protection Agency) URL:

  • 3-nitrobenzoic acid Safety Data Sheet (Nitroaromatic Hazards) Source: sdfine.com URL:

  • Safety Data Sheet: 1,2,4-Triazole (EN 374 Specifications) Source: carlroth.com URL:

Sources

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